2-(Benzyloxy)-5-bromobenzaldehyde
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-bromo-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOEDGDQBDZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352692 | |
| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121124-94-5 | |
| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Foundational Physicochemical Data
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Benzyloxy)-5-bromobenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery and materials science, the synthetic utility of specialized intermediates is paramount. This compound, a substituted aromatic aldehyde, represents a key building block for the construction of more complex molecular architectures. Its structural features—a reactive aldehyde for nucleophilic additions and subsequent transformations, a labile benzyloxy protecting group, and a bromine atom positioned for cross-coupling reactions—make it a versatile precursor in multi-step syntheses.
The successful application of such an intermediate, however, is not solely dependent on its chemical reactivity. A thorough understanding of its fundamental physical properties is a critical prerequisite for robust process development, quality control, and scalable synthesis. Properties such as melting point and boiling point are not mere data points; they are indicators of purity, thermal stability, and the energetic requirements for phase transitions. This guide provides a comprehensive analysis of the melting and boiling points of this compound, moving beyond simple data reporting to detail the expert methodologies required for their accurate determination and interpretation.
Physicochemical Properties of this compound
A summary of the core physical and chemical identifiers for this compound is presented below. This data serves as the foundational reference for the experimental work detailed in the subsequent sections.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2][3] |
| Molecular Weight | 291.14 g/mol | [1][3] |
| CAS Number | 121124-94-5 | [1][3][4] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 73-74 °C | [1][2][4] |
| Boiling Point | 405.3 ± 30.0 °C (Predicted) at 760 mmHg | [1][2][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][2][4] |
Part 1: Melting Point Determination: A Barometer of Purity
The melting point is one of the most characteristic physical properties of a solid crystalline compound. It is defined as the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even minor impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[5][6][7] Therefore, its accurate determination is a primary method for both identification and purity assessment.
Methodology Selection: The Capillary Method
For routine and accurate determination of melting points in a research or quality control setting, the capillary method is the industry standard.[8] This technique involves heating a small, powdered sample within a sealed glass capillary tube at a controlled rate. Modern digital melting point apparatuses offer superior temperature control, automated detection, and digital recording, minimizing operator-dependent variability compared to older oil bath or Thiele tube methods.[6]
Workflow for Melting Point Determination
Caption: Workflow for precise melting point determination.
Detailed Experimental Protocol: Melting Point of this compound
Objective: To accurately determine the melting point range of a supplied sample of this compound.
Materials:
-
Sample of this compound
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or equivalent)
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Reference standard with a known melting point (e.g., Urea, MP ~133-135°C)
Protocol:
-
Sample Preparation:
-
Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing and broadening the melting range.[7]
-
Place a small amount (~50 mg) of the off-white solid on a clean, dry watch glass. If it appears clumpy, gently crush it to a fine, uniform powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop. The final packed height should be 2-4 mm.[7]
-
Causality: A tightly packed, small sample ensures efficient and uniform heat transfer, leading to a sharper, more accurate reading. An excessive amount of sample will result in a wider, erroneous melting range.[7]
-
-
Instrument Calibration Verification (Trustworthiness Pillar):
-
Before analyzing the target compound, verify the apparatus's temperature accuracy.
-
Prepare a capillary with a reference standard (e.g., urea).
-
Measure its melting point and ensure the value is within the accepted range for that standard. This step validates the instrument's performance.
-
-
Approximate Melting Point Determination:
-
Place the packed capillary containing this compound into the heating block of the apparatus.
-
Set a rapid heating ramp rate, approximately 10-20°C per minute.[7]
-
Observe the sample and note the approximate temperature at which it melts. This provides a target range for the precise measurement. Let's assume this is found to be ~70-75°C.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed (e.g., cool to 60°C).[7]
-
Insert a new, freshly prepared capillary of the sample.
-
Set the starting temperature to 60°C and a slow ramp rate of 1-2°C per minute.[6]
-
Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the phase transition temperatures.
-
Carefully observe the sample through the magnifying eyepiece or digital display.
-
Record T1: The temperature at which the first droplet of liquid becomes visible.
-
Record T2: The temperature at which the last solid crystal disappears, and the sample is completely liquid.
-
Repeat the accurate measurement with a fresh sample at least twice to ensure reproducibility. The results should be consistent.
-
Data Interpretation: A sharp melting range of 73-74°C is indicative of a high-purity sample. A range wider than 2°C or a depression below 73°C would suggest the presence of impurities.
Part 2: Boiling Point: A Measure of Volatility and Stability
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure exerted on it.[9] For this compound, the reported boiling point of ~405°C is a predicted value derived from computational models.[2][4] Experimental verification of such a high boiling point presents significant challenges.
Challenges in Experimental Determination:
-
Thermal Decomposition: Many complex organic molecules, especially those with functional groups like aldehydes, may decompose at temperatures below their boiling point. The aldehyde group is susceptible to oxidation, and the benzyloxy group could potentially cleave.
-
Safety: High-temperature heating requires specialized equipment and careful safety protocols.
-
Methodology: Standard distillation, which is used for liquids, is not suitable for a compound that is solid at room temperature and requires a large volume of material.[10]
Methodology Selection: Micro-Boiling Point Determination
Given the small quantities typically available in a research setting and the high predicted boiling point, the micro-boiling point (or capillary) method is the most appropriate technique.[11] This method relies on observing the equilibrium between the liquid's vapor pressure and the external pressure within a small, inverted capillary.[9]
Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-boiling point determination.
Detailed Experimental Protocol: Micro-Boiling Point
Objective: To experimentally estimate the boiling point of this compound while monitoring for decomposition.
Materials:
-
Sample of this compound
-
Small test tube (e.g., 75 x 10 mm)
-
Melting point capillary tube (sealed at one end)
-
High-temperature heating apparatus (e.g., silicone oil bath or a metal heating block)
-
High-temperature thermometer or thermocouple
-
Clamps and stand
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid (enough to create a 5-7 mm liquid column upon melting) into the small test tube.
-
Take a melting point capillary tube and invert it, placing the open end down into the solid sample.
-
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a wire or heat-resistant band. The bottom of the test tube should be level with the thermometer bulb.
-
Securely clamp the assembly in the heating bath, ensuring the sample is fully immersed in the heating medium (oil or block).
-
-
Heating and Observation:
-
Begin heating the bath slowly and with constant stirring to ensure uniform temperature.
-
As the sample melts and its temperature rises, a stream of bubbles will emerge from the inverted capillary. Initially, this is trapped air expanding.[11]
-
Continue heating. As the temperature approaches the boiling point, the vapor pressure of the liquid will increase dramatically, and a rapid, continuous stream of bubbles will emerge from the capillary.[11]
-
-
Measurement:
-
Once a continuous stream of bubbles is observed, turn off the heat source.
-
Allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
The boiling point is the temperature at which the bubble stream stops, and the liquid is drawn up into the capillary tube. [9][11] At this moment, the vapor pressure inside the capillary has become equal to the external atmospheric pressure.
-
Record this temperature.
-
Authoritative Insight: Given the predicted boiling point of ~405°C, significant darkening or charring of the sample during heating would indicate thermal decomposition. If decomposition occurs before a steady stream of bubbles is achieved, a true boiling point cannot be determined under these conditions. In such cases, advanced techniques like Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) would be required to assess thermal stability and identify decomposition onsets, which is often more valuable information for process chemistry than a theoretical boiling point.
Conclusion
The physicochemical properties of this compound provide critical insights for its application in research and development. The melting point, experimentally determined to be a sharp 73-74 °C , serves as a reliable indicator of high purity, essential for ensuring reproducible reaction outcomes. The boiling point, predicted to be ~405°C , highlights the compound's low volatility and suggests that high-temperature distillative purification is likely unfeasible due to the high risk of thermal decomposition. For drug development professionals, this knowledge is crucial for defining purification strategies (favoring crystallization over distillation), setting appropriate storage conditions to maintain stability, and designing reaction conditions that do not exceed the compound's thermal limits.
References
- 1. Cas 121124-94-5,this compound | lookchem [lookchem.com]
- 2. 121124-94-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound 121124-94-5 [sigmaaldrich.com]
- 4. This compound CAS#: 121124-94-5 [m.chemicalbook.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. southalabama.edu [southalabama.edu]
- 8. westlab.com [westlab.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. vernier.com [vernier.com]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Procurement and Application of 2-(Benzyloxy)-5-bromobenzaldehyde for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(Benzyloxy)-5-bromobenzaldehyde (CAS No. 121124-94-5), a key intermediate in the synthesis of novel therapeutics. We will delve into critical aspects of supplier qualification, quality control, and practical application, ensuring scientific integrity and reproducibility in your research endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a bromine atom, offers a unique combination of functionalities for medicinal chemists. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[3][4] The aldehyde group is amenable to a variety of transformations, including reductive amination, Wittig reactions, and condensations, to build complex molecular scaffolds.[2]
The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. This strategic placement of functional groups makes this compound a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, including oncology and infectious diseases.[1][2] Notably, derivatives of benzyloxy-benzaldehydes have been investigated as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[5][6][7]
Supplier Qualification: A Cornerstone of Reproducible Research
The quality of starting materials is paramount in drug discovery. Sourcing high-purity this compound is the first step towards reliable and reproducible experimental outcomes. A thorough supplier qualification process is not merely a procurement task but a critical component of good scientific practice.
Key Evaluation Criteria for Suppliers
When selecting a supplier for this compound, consider the following criteria:
-
Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information about their quality management systems.
-
Purity and Characterization: The supplier should specify the purity of the compound and the analytical methods used for its determination. Look for suppliers who provide detailed analytical data, such as ¹H NMR, ¹³C NMR, HPLC, and/or mass spectrometry results.
-
Consistency and Batch-to-Batch Variability: For long-term projects, it is crucial to partner with a supplier who can ensure consistent quality across different batches. Inquire about their batch release specifications and their ability to provide batch-specific CoAs.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, stability, and handling.
Interpreting the Certificate of Analysis (CoA)
The CoA is a critical document that provides evidence of a product's quality and compliance with specifications. A comprehensive CoA for this compound should include the following:
| Parameter | Typical Specification | Analytical Method | Rationale and Importance |
| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection | A significant deviation in color could indicate the presence of impurities or degradation. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR | Confirms the chemical identity of the compound. The ¹H NMR should show characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), the benzylic protons (~5.2 ppm), and the aromatic protons. |
| Purity | ≥95% (typical for research grade), ≥98% (preferred for advanced studies) | HPLC, GC | Quantifies the amount of the desired compound. High-purity starting material is essential for clean reactions and to avoid introducing unknown variables into your experiments.[8][9] |
| Melting Point | 73-74 °C[1] | Melting Point Apparatus | A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Residual Solvents | Varies based on synthesis; should be specified | GC-HS | Residual solvents from the synthesis can interfere with subsequent reactions or biological assays. |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can be detrimental to moisture-sensitive reactions. |
Major Suppliers of this compound
A number of chemical suppliers offer this compound. The following table provides a non-exhaustive list of potential suppliers for your consideration. It is imperative to conduct your own due diligence and select a supplier that best meets the specific requirements of your research.
| Supplier | Notes |
| Sigma-Aldrich (Merck) | A well-established supplier with a broad range of research chemicals. |
| Thermo Fisher Scientific (Alfa Aesar) | Offers a variety of chemicals for research and development. |
| Advanced ChemBlocks Inc. | Specializes in providing building blocks for drug discovery.[10] |
| Matrix Scientific | A supplier of fine chemicals for research.[11] |
| ChemicalBook | An online platform that lists multiple suppliers, often with varying purity grades and pricing.[12][13] |
| LookChem | Another online marketplace for chemical sourcing.[1] |
Application in Drug Discovery: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
To illustrate the utility of this compound, we provide a detailed protocol for a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in medicinal chemistry to synthesize biaryl scaffolds.[4]
Experimental Workflow
The following diagram outlines the key steps in the Suzuki-Miyaura coupling of this compound.
Detailed Step-by-Step Protocol
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Causality: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[4]
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via a syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst, leading to lower yields. Degassing the solvent and the reaction mixture is a critical step to ensure the longevity and efficiency of the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction prevents unnecessary heating and potential side reactions.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Causality: The aqueous work-up removes the inorganic salts (e.g., K₂CO₃, boronic acid byproducts) from the organic phase containing the product. Washing with brine helps to remove residual water from the organic layer.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products, yielding the pure biaryl compound.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Biological Context: Targeting the ALDH1A3 Signaling Pathway in Cancer
As mentioned, a key application of scaffolds derived from this compound is the development of ALDH1A3 inhibitors. ALDH1A3 is a critical enzyme in the production of retinoic acid (RA) and is overexpressed in various cancers, where it is a marker for cancer stem cells (CSCs).[7][14][15] These CSCs are thought to be responsible for tumor initiation, metastasis, and resistance to therapy.[5][6]
The ALDH1A3 signaling pathway plays a crucial role in promoting cancer progression through several mechanisms:
-
RA Production: ALDH1A3 catalyzes the oxidation of retinal to retinoic acid. RA then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers that act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.[6][14]
-
Activation of Pro-Survival Pathways: The ALDH1A3-RA axis can activate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and resistance to chemotherapy.[6]
-
Metabolic Reprogramming: ALDH1A3 has been shown to be involved in the metabolic reprogramming of cancer cells, promoting glycolysis.[14]
The following diagram illustrates a simplified representation of the ALDH1A3 signaling pathway and its role in cancer stem cells.
By designing molecules that inhibit ALDH1A3, researchers aim to cut off the supply of RA to cancer stem cells, thereby sensitizing them to conventional therapies and preventing tumor recurrence and metastasis. This compound is a valuable starting point for the synthesis of such inhibitors.
Conclusion
This compound is a strategically important chemical intermediate for drug discovery and development. Its versatile functionalities allow for the synthesis of complex and diverse molecular architectures. A thorough understanding of supplier qualification, quality control, and synthetic applications is essential for any researcher utilizing this compound. By following the principles outlined in this guide, scientists can ensure the integrity of their starting materials and the reproducibility of their experimental results, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Cas 121124-94-5,this compound | lookchem [lookchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound 95% | CAS: 121124-94-5 | AChemBlock [achemblock.com]
- 11. 121124-94-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. This compound | 121124-94-5 [chemicalbook.com]
- 13. This compound CAS#: 121124-94-5 [m.chemicalbook.com]
- 14. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [ouci.dntb.gov.ua]
- 15. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzaldehyde: Synthesis, Handling, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)-5-bromobenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a strategically placed bromine atom, offers a trifecta of chemical handles for diverse synthetic transformations. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed safety and handling protocols, a robust synthesis methodology, and an exploration of its reactivity and applications, particularly within the realm of medicinal chemistry and drug development. The content herein is curated to provide both foundational knowledge and practical insights, enabling researchers to confidently and safely utilize this valuable synthetic building block.
Compound Profile: Physicochemical and Spectroscopic Properties
This compound presents as a solid at room temperature, with a melting point in the range of 73-74 °C.[1] Its molecular structure and key identifiers are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁BrO₂ | [2][3] |
| Molecular Weight | 291.14 g/mol | [2][3] |
| CAS Number | 121124-94-5 | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 73-74 °C | [1][4] |
| Boiling Point | 405.3 °C at 760 mmHg (Predicted) | [1][4] |
| Density | 1.441 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in chloroform and ethyl acetate. |
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely available in the public domain, with major suppliers noting that analytical data is not collected for this specific compound[2], a reliable prediction of its spectral features can be made based on the analysis of structurally related compounds.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): A singlet peak is expected around δ 10.3 ppm.
-
Aromatic Protons (Brominated Ring): Three distinct signals are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde and meta to the bromine will likely appear as a doublet around δ 7.9 ppm. The proton meta to the aldehyde and ortho to the bromine will likely be a doublet of doublets around δ 7.6 ppm. The proton para to the aldehyde and meta to the bromine should appear as a doublet around δ 7.1 ppm.
-
Benzyloxy Protons (-OCH₂Ph): A singlet for the methylene protons (-CH₂-) is expected around δ 5.2 ppm. The phenyl protons of the benzyl group will likely appear as a multiplet in the range of δ 7.3-7.5 ppm.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-192 ppm.
-
Aromatic Carbons: Six distinct signals for the brominated benzene ring are anticipated between δ 115-160 ppm. The carbon bearing the benzyloxy group will be the most downfield among the ring carbons, while the carbon bearing the bromine will also be significantly shifted.
-
Benzyloxy Carbons: The methylene carbon (-CH₂-) is expected around δ 70-72 ppm, and the carbons of the benzyl phenyl ring will resonate in the δ 127-136 ppm range.
Predicted FT-IR Spectrum (KBr Pellet):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Ar-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
C-O-C Stretch (Ether): A strong, characteristic band should appear in the region of 1250-1200 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 290 and an M+2 peak at m/z 292 of nearly equal intensity, which is characteristic of a monobrominated compound. Key fragmentation pathways would likely involve the loss of the bromine atom, the formyl group (-CHO), and the benzyl group, leading to significant fragments at m/z 211, 261, and 91 (tropylium ion), respectively.
Safety and Handling: A Self-Validating Protocol
Due to its chemical nature as a halogenated aromatic aldehyde, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are designed to be self-validating, meaning that adherence to these steps inherently minimizes risk.
| Hazard Identification and PPE | Handling Procedures | Storage and Disposal |
| Irritant: Causes skin and serious eye irritation. May cause respiratory irritation. | Ventilation: Always handle in a well-ventilated fume hood. | Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] |
| Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Weighing: Weigh the solid in a tared, sealed container to prevent dust inhalation. | Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. |
| Inhalation: Avoid breathing dust. | Transfer: Use a spatula for solid transfers. Avoid creating dust. | Disposal: Dispose of waste in accordance with local, state, and federal regulations. |
Synthesis of this compound: A Detailed Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 5-bromo-2-hydroxybenzaldehyde and benzyl bromide.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
Caption: Williamson Ether Synthesis of this compound.
Step-by-Step Methodology
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon bond formation and the synthesis of various heterocyclic systems.
-
Wittig Reaction: The aldehyde readily undergoes Wittig olefination to form stilbene derivatives. The reaction with a phosphorus ylide, generated from a phosphonium salt and a strong base, provides a reliable method for alkene synthesis.
Caption: Wittig reaction of this compound.
-
Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine through reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to yield more complex molecular architectures.
Reactions of the Bromine Atom
The aryl bromide moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond at the 5-position, leading to the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, providing access to a variety of aniline derivatives.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields substituted alkyne derivatives.
Deprotection of the Benzyloxy Group
The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the hydroxyl group for further functionalization.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in many biologically active molecules. Its utility as a key intermediate has been demonstrated in the synthesis of compounds with potential therapeutic applications.[1]
-
Antimicrobial Research: The core structure has been investigated for its antimicrobial properties.[1]
-
Antineoplastic Studies: Derivatives have been explored for their potential in cancer research.[1]
-
Fine Chemicals Production: It serves as a building block for the synthesis of high-value fine chemicals.[1]
The ability to sequentially or concurrently modify the aldehyde, the aryl bromide, and the protected phenol allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive aldehyde, a cleavable benzyloxy protecting group, and a functionalizable bromine atom provides a rich platform for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its properties, safe handling procedures, and reactivity is paramount for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists to harness the full synthetic potential of this important building block.
References
Harnessing Key Intermediates: A Technical Guide to Strategic Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the strategic use of key intermediates in organic synthesis. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, the principles of self-validating protocols, and the authoritative science that underpins modern synthetic strategies.
The Philosophy of the Intermediate: More Than a Stepping Stone
In the intricate chess game of multi-step organic synthesis, key intermediates are not merely transient species on the path from starting material to final product; they are pivotal strategic assets.[1][2][3] A well-chosen intermediate serves as a stable, characterizable hub from which multiple synthetic routes can diverge, allowing for the efficient construction of molecular complexity.[4] The isolation and purification of a key intermediate provide a critical quality control checkpoint, ensuring that the subsequent, often more complex and costly, steps are built upon a solid foundation of high-purity material.[5] This modular approach is fundamental to both process robustness and economic viability in pharmaceutical and fine chemical manufacturing.[6][7]
The strategic value of an intermediate is determined by several factors:
-
Stability: The intermediate must be sufficiently stable to be isolated, purified, and stored.
-
Reactivity: It should possess functional groups amenable to selective transformation in subsequent steps.
-
Accessibility: The synthesis of the intermediate itself should be efficient and high-yielding.
-
Convergence: A well-designed synthesis will often involve the late-stage coupling of complex intermediates to maximize overall yield.
The Workhorses of Synthesis: A Deep Dive into Key Intermediate Classes
Here, we explore three classes of indispensable intermediates, examining their synthesis, mechanistic underpinnings, and the rationale behind their application.
Organometallic Intermediates: The Grignard Reagent
First reported by Victor Grignard in 1900, for which he was awarded the Nobel Prize in 1912, Grignard reagents remain one of the most powerful tools for carbon-carbon bond formation.[8][9] These organomagnesium halides (R-Mg-X) are potent nucleophiles and strong bases, making them highly versatile intermediates in organic synthesis.[8][9]
2.1.1. Synthesis and Causality of Experimental Choices
The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[8] The success of this reaction hinges on meticulous attention to experimental detail, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3][10]
Table 1: Key Parameters in Grignard Reagent Synthesis
| Parameter | Rationale and Field-Proven Insights | Troubleshooting |
| Solvent | Anhydrous ether or THF is essential. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent.[8] THF is often preferred for its higher boiling point and better solvating ability.[10] | Use freshly distilled, anhydrous solvents. Test for peroxides, as they can initiate unwanted side reactions. |
| Magnesium | The magnesium metal is typically used as turnings or ribbon. A passivating layer of magnesium oxide on the surface can inhibit the reaction.[11][12] | Activate the magnesium by crushing it in situ, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[3][11][12] |
| Initiation | The reaction can have an induction period. A small amount of the halide is added initially to start the reaction, which is often evidenced by gentle bubbling or a slight warming of the flask.[12] | If the reaction fails to start, gentle warming with a heat gun can be applied. However, be prepared to cool the flask if the reaction becomes too vigorous.[11] |
| Atmosphere | A dry, inert atmosphere (nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with water or oxygen.[13][14] | Use oven-dried or flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.[13][15] |
2.1.2. Self-Validating Protocol: Synthesis of Phenylmagnesium Bromide
This protocol is designed to be self-validating through visual cues and careful monitoring.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or argon inlet
-
Magnetic stirrer
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed water.
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the onset of gentle reflux indicate successful initiation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
2.1.3. Characterization and Quality Control
The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the reagent with a known excess of iodine, followed by back-titration of the unreacted iodine with a standard solution of sodium thiosulfate.
Common impurities in Grignard reagents include unreacted starting materials and byproducts from side reactions like Wurtz coupling.[11] These can be detected by GC-MS analysis of a quenched aliquot. The presence of significant amounts of impurities can negatively impact the yield and purity of subsequent reactions.[16]
Diagram 1: Grignard Reagent Formation and Reaction Workflow
Caption: Workflow for the synthesis and quality control of a Grignard reagent.
Phosphorus Ylides: The Wittig Reaction
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of alkene synthesis.[4][17] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[4][17] The ylide itself is a key intermediate, typically prepared in situ.
2.2.1. Synthesis of the Ylide Intermediate
The phosphorus ylide is prepared in a two-step process:
-
Formation of the Phosphonium Salt: A primary or secondary alkyl halide is treated with triphenylphosphine via an SN2 reaction to form a phosphonium salt.[14][17]
-
Deprotonation: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide.[6][17]
The choice of base and reaction conditions is critical for the stereochemical outcome of the subsequent Wittig reaction.[6]
2.2.2. Mechanism and Stereoselectivity: The Causality of Choice
The mechanism of the Wittig reaction has been the subject of much study. It is now generally accepted that the ylide attacks the carbonyl group to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[2][4]
The stereochemistry of the resulting alkene (E or Z) is determined by the nature of the ylide:
-
Unstabilized Ylides: (R = alkyl) tend to form Z-alkenes under kinetic control.[6][18]
-
Stabilized Ylides: (R = electron-withdrawing group) tend to form E-alkenes under thermodynamic control.[6][18]
For unstabilized ylides, the Schlosser modification can be employed to selectively obtain the E-alkene.[4][6] This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation and elimination.[4]
Diagram 2: Wittig Reaction Mechanism and Stereochemical Control
Caption: Pathways for Z- and E-alkene formation in the Wittig reaction.
The Diels-Alder Reaction: Concerted Formation of Cyclic Intermediates
The Diels-Alder reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, is a powerful [4+2] cycloaddition reaction that forms a six-membered ring.[19] It is a concerted reaction, meaning that all bond-forming and bond-breaking steps occur simultaneously, without the formation of a discrete intermediate.[11][19] However, the transition state itself can be considered a key, albeit fleeting, intermediate that dictates the stereochemistry of the product.
2.3.1. Stereochemical Control: The Endo Rule
When a cyclic diene is used in a Diels-Alder reaction, two stereoisomeric products can be formed: the endo and the exo adducts. The "endo rule" states that the endo product is typically the major product, formed under kinetic control.[8][20] This is due to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the endo transition state.[20]
However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[8][20] Therefore, running the reaction at higher temperatures can favor the formation of the exo product through a reversible retro-Diels-Alder reaction.[21]
Table 2: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction
| Condition | Favored Product | Rationale |
| Low Temperature | Endo | Lower activation energy of the endo transition state (kinetic control).[8][20] |
| High Temperature | Exo | Reversibility of the reaction allows for equilibration to the more stable exo product (thermodynamic control).[21] |
2.3.2. Lewis Acid Catalysis
The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acids, such as AlCl3 or BF3.[2][22][23] The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and increasing its reactivity towards the diene.[2] This also often enhances the endo selectivity.
The Art of Protection: Intermediates by Design
In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" the reactivity of one group while another is being transformed.[24][25] This is achieved through the use of protecting groups, which convert a functional group into a less reactive derivative. The protected molecule is itself a key intermediate in the synthetic sequence.
3.1. Orthogonal Protection Strategies
A sophisticated approach to complex synthesis involves the use of "orthogonal" protecting groups.[5] This strategy employs multiple protecting groups that can be removed under different, non-interfering conditions.[5][19] For example, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) are commonly used as an orthogonal pair to protect amino groups.[9]
Diagram 3: Orthogonal Protection Strategy
Caption: A schematic representation of an orthogonal protecting group strategy.
Analytical Validation of Key Intermediates
The integrity of a multi-step synthesis relies on the purity of its intermediates. A robust analytical workflow is therefore essential for their characterization and quality control.
Table 3: Common Analytical Techniques for Intermediate Validation
| Technique | Application | Insights Provided |
| NMR Spectroscopy | Structural elucidation and purity assessment. | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Confirms the identity of the intermediate and can help identify impurities. |
| FTIR Spectroscopy | Functional group identification. | Useful for confirming the presence or absence of key functional groups.[26] |
| Chromatography (TLC, GC, HPLC) | Purity assessment and reaction monitoring. | Separates the intermediate from starting materials, reagents, and byproducts.[27] |
| Elemental Analysis | Determination of elemental composition. | Provides a fundamental measure of the purity of the intermediate. |
A comprehensive characterization of a key intermediate should include data from multiple analytical techniques to provide a self-validating picture of its identity and purity.[28]
Conclusion: The Intermediate as the Linchpin of Synthesis
In modern organic synthesis, the role of the key intermediate has evolved from a mere waypoint to the central pillar of a robust and efficient synthetic strategy. By understanding the principles that govern their formation, reactivity, and stability, and by employing rigorous analytical techniques for their validation, researchers and drug development professionals can unlock new levels of precision and control in the construction of complex molecules. The thoughtful design and strategic use of key intermediates are, and will continue to be, at the heart of innovation in the chemical sciences.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. synarchive.com [synarchive.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biosynth.com [biosynth.com]
- 10. softbeam.net:8080 [softbeam.net:8080]
- 11. benchchem.com [benchchem.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 14. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. chemtube3d.com [chemtube3d.com]
- 19. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. ias.ac.in [ias.ac.in]
- 23. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Protecting group - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. reddit.com [reddit.com]
- 28. orgsyn.org [orgsyn.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(benzyloxy)-5-bromobenzaldehyde from 5-bromo-2-hydroxybenzaldehyde and benzyl bromide. The described methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This guide is tailored for researchers and professionals in organic synthesis and drug development, offering in-depth explanations for experimental choices, a detailed step-by-step protocol, and guidance on product purification and characterization. The inclusion of a phase transfer catalyst is discussed as a means to enhance reaction efficiency and yield under mild conditions.[3][4][5]
Introduction: Significance and Synthetic Strategy
This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its structure combines a reactive aldehyde functionality with a protected phenol and a bromine atom, which can be further functionalized through cross-coupling reactions. The synthesis of this compound from 5-bromo-2-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis.
The core of this synthetic strategy involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction with an electrophilic benzyl halide, typically benzyl bromide.[1][2][6] The choice of a primary halide like benzyl bromide is crucial as it minimizes the potential for competing elimination reactions, which can be a significant side reaction with secondary or tertiary halides.[2][6]
To facilitate the deprotonation of the weakly acidic phenol, a suitable base is required. In this protocol, we will utilize potassium carbonate (K₂CO₃), a moderately strong base that is easy to handle and effective for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the nucleophilic phenoxide relatively free to react.[1]
Reaction Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The key steps are:
-
Deprotonation: The base (potassium carbonate) removes the acidic proton from the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde, forming a potassium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl bromide in a backside attack.
-
Displacement: In a concerted step, the carbon-bromine bond in benzyl bromide breaks, and the bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, this compound.
The use of a phase transfer catalyst (PTC), such as tetrabutylammonium bromide, can be beneficial, especially in biphasic systems or when using solid bases like potassium carbonate.[1][4] The PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl bromide is located, thereby accelerating the reaction rate.[5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2.01 g | 10.0 | Starting Material |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.3 mL (1.88 g) | 11.0 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | ~50 mL | - | Recrystallization/Chromatography |
| Saturated Brine Solution | NaCl(aq) | - | ~30 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C in an oil bath and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with a saturated brine solution (1 x 30 mL) to remove any remaining DMF and inorganic salts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7][8]
Purification
The crude product, which may appear as a pale yellow solid or oil, can be purified by recrystallization or column chromatography.[7][9]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][10]
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) is typically effective for eluting the product.[10][11] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization and Expected Results
The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques.
-
Physical Properties:
-
Molecular Formula: C₁₄H₁₁BrO₂
-
Molecular Weight: 291.14 g/mol [12]
-
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aldehydic proton (~10.3 ppm, singlet), aromatic protons on the benzaldehyde ring (in the range of 7.0-7.8 ppm), aromatic protons of the benzyl group (~7.3-7.5 ppm), and the benzylic methylene protons (~5.1 ppm, singlet).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the benzylic carbon (~71 ppm).
-
IR (KBr): Characteristic peaks should be observed for the aldehyde C=O stretch (~1680 cm⁻¹) and C-O-C ether linkages.
-
The expected yield for this reaction is typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the purification process.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several self-validating checks are incorporated:
-
TLC Monitoring: Regular monitoring of the reaction by TLC provides real-time feedback on the consumption of the starting material and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged heating.
-
Purification: The purification step, whether by recrystallization or chromatography, is essential for removing unreacted starting materials, the base, and any potential side products. The purity of the final product should be assessed by analytical techniques such as NMR or melting point determination.
-
Spectroscopic Confirmation: The identity of the synthesized compound must be unequivocally confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with literature values or by detailed spectral analysis.
By adhering to these validation steps, researchers can have high confidence in the identity and purity of the synthesized this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jetir.org [jetir.org]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Benzylation of 5-bromo-2-hydroxybenzaldehyde
Introduction
The benzylation of phenolic hydroxyl groups is a fundamental and widely employed transformation in organic synthesis. This protective group strategy is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products, by preventing the acidic phenol proton from interfering with subsequent reactions. The resulting benzyl ether is stable to a wide range of reaction conditions but can be readily cleaved when desired.
This document provides a detailed protocol for the benzylation of 5-bromo-2-hydroxybenzaldehyde to synthesize 5-bromo-2-(benzyloxy)benzaldehyde. This reaction proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3] The protocol herein utilizes potassium carbonate as a base and benzyl bromide as the alkylating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF).
Reaction Principle and Mechanism
The benzylation of 5-bromo-2-hydroxybenzaldehyde is a nucleophilic substitution reaction (SN2). The mechanism involves two key steps:
-
Deprotonation: The weakly basic potassium carbonate deprotonates the acidic hydroxyl group of the 5-bromo-2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.[4][5][6]
-
Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step process results in the displacement of the bromide leaving group and the formation of the desired aryl benzyl ether.[1][2][7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-bromo-2-hydroxybenzaldehyde | Reagent | Sigma-Aldrich |
| Benzyl bromide | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | Reagent | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ACS | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS | Fisher Scientific |
| n-Heptane | ACS | Fisher Scientific |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Fisher Scientific |
| Silica gel for column chromatography | 230-400 mesh | Sorbent Technologies |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | EMD Millipore |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
UV lamp for TLC visualization
Safety Precautions
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle in a fume hood and avoid contact with skin and eyes.
-
All other reagents should be handled with standard laboratory safety practices.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the solids are well-suspended.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and heptane as the eluent. The disappearance of the starting material (5-bromo-2-hydroxybenzaldehyde) indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent.
-
-
Characterization: Characterize the purified product, 5-bromo-2-(benzyloxy)benzaldehyde, by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Experimental Workflow Diagram
Caption: General workflow for the benzylation of 5-bromo-2-hydroxybenzaldehyde.
Rationale for Experimental Choices
-
Base Selection: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the phenolic hydroxyl group without causing unwanted side reactions.[5] Its insolubility in the reaction mixture can sometimes lead to slower reaction rates, but this can be overcome by vigorous stirring and slightly elevated temperatures.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and intermediates, facilitating the reaction.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature (60-70°C) to ensure a reasonable reaction rate. Higher temperatures should be avoided to minimize potential side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying the product and removing any unreacted starting materials or byproducts.
Characterization of 5-bromo-2-(benzyloxy)benzaldehyde
The structure of the final product can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzaldehyde and benzyl groups, a singlet for the benzylic methylene protons (CH₂), and a singlet for the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: The infrared spectrum will show the disappearance of the broad O-H stretching band of the starting phenol and the appearance of characteristic C-O-C stretching vibrations for the ether linkage. The strong C=O stretching frequency of the aldehyde group will remain.[12][13][14][15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Increase the reaction temperature slightly (e.g., to 80°C) or extend the reaction time. Continue to monitor by TLC. |
| Inactive reagents. | Ensure that the potassium carbonate is anhydrous and the benzyl bromide has not decomposed. | |
| Low Yield | Inefficient extraction or purification. | Ensure thorough extraction and careful column chromatography to minimize product loss. |
| Side reactions. | Avoid excessively high temperatures. Ensure the dropwise addition of benzyl bromide. | |
| Presence of Impurities | Incomplete removal of DMF. | Wash the organic layer thoroughly with water and brine during the work-up. |
| Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC. Optimize purification by column chromatography. |
Conclusion
This protocol provides a reliable and detailed method for the benzylation of 5-bromo-2-hydroxybenzaldehyde. By following the outlined steps and safety precautions, researchers can effectively synthesize 5-bromo-2-(benzyloxy)benzaldehyde, a valuable intermediate for further synthetic transformations. The key to a successful reaction lies in the use of anhydrous conditions, careful monitoring of the reaction progress, and a thorough purification procedure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 4. quora.com [quora.com]
- 5. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2-(Benzyloxy)-5-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Crafting Molecular Complexity with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: 2-(Benzyloxy)-5-bromobenzaldehyde. This molecule serves as a versatile building block, where the aldehyde can be further functionalized and the benzyloxy group can act as a protecting group for a phenol, making it a key intermediate in the synthesis of complex molecular architectures, including precursors for benzofurans.[3][4][5][6][7]
This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into optimizing reaction conditions for this specific substrate.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] Understanding these steps is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf > Cl.[2] For this compound, the carbon-bromine bond is sufficiently reactive for efficient oxidative addition with a suitable palladium catalyst.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (boronic acid or its derivatives) to the palladium(II) center. A base is essential for this step.[10][11][12][13][14] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[13][14]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][8]
Visualizing the Catalytic Cycle
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| This compound | >98% | Standard suppliers | Ensure purity, as impurities can affect catalytic activity. |
| Arylboronic Acid | >97% | Standard suppliers | Boronic acids can dehydrate to form boroxines; it is advisable to use fresh or properly stored reagents. Some boronic acids can be stabilized with diethanolamine.[15] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst grade | Strem, Sigma-Aldrich | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice, though other catalysts like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand can be used.[16][17][18][19][20] |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous, >99% | Standard suppliers | The choice of base can significantly impact the reaction; cesium carbonate is often more effective for challenging couplings.[21][22][23] |
| Solvent (e.g., Toluene, Dioxane/Water) | Anhydrous or HPLC grade | Standard suppliers | The solvent system should be deoxygenated to prevent catalyst degradation. A mixture of an organic solvent and water is common.[4][7] |
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely applicable method for the coupling of various arylboronic acids with this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a deoxygenated solvent mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be a powerful tool.[24]
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.75 mmol, 1.5 eq.), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 eq.).
-
Catalyst and Solvent Addition: Add Pd(OAc)₂ (0.025 mmol, 5 mol%) and a suitable phosphine ligand such as JohnPhos (0.05 mmol, 10 mol%).[24] Add deoxygenated DMF (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Workflow Visualization
Caption: Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature. | Use a fresh batch of catalyst and base. Ensure proper deoxygenation of the solvent. Increase the reaction temperature or switch to a more active catalyst system (e.g., with a more electron-rich ligand).[1] |
| Formation of Homocoupled Product | Presence of oxygen, premature decomposition of the boronic acid. | Thoroughly degas the reaction mixture. Use a slight excess of the boronic acid. |
| Dehalogenation of Starting Material | Presence of protic impurities or certain solvents/bases. | Use anhydrous solvents and reagents. A different base or solvent system may be required.[1] |
| Deboronated Starting Material | Hydrolytic deboronation of the boronic acid, especially with aqueous bases. | Use a non-aqueous base like KF or use boronic esters which are more stable.[13] |
Conclusion: A Versatile Tool for Drug Discovery and Development
The Suzuki-Miyaura coupling of this compound offers a reliable and versatile route to a wide array of biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize complex molecules that are crucial for the development of new therapeutics and functional materials. The protocols provided herein serve as a solid foundation for further exploration and optimization, empowering scientists to harness the full potential of this powerful cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 4. pjps.pk [pjps.pk]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. uwindsor.ca [uwindsor.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 22. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Benzyloxy)-5-bromobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 2-(Benzyloxy)-5-bromobenzaldehyde has emerged as a versatile and highly valuable building block, offering a unique combination of functionalities that can be exploited for the construction of complex and biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their drug discovery endeavors.
Introduction: A Multifaceted Intermediate
This compound is an aromatic aldehyde distinguished by three key structural features: a reactive aldehyde group, a protective benzyloxy moiety, and a bromine atom positioned for further functionalization.[1] This trifecta of reactive sites provides a powerful platform for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of various pharmacologically active scaffolds.[1]
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively cleaved in later synthetic steps. The aldehyde functionality is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds through reactions such as aldol condensations, Wittig reactions, and the formation of Schiff bases.[1] Furthermore, the bromo substituent opens the door to a variety of cross-coupling reactions, allowing for the introduction of additional complexity and the fine-tuning of a molecule's biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 121124-94-5 |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol [2] |
| Appearance | Off-white to light brown solid[2] |
| Melting Point | 73-74 °C[2] |
| Storage | 2-8°C under an inert atmosphere[2] |
Synthetic Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in the preparation of bioactive chalcones.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with benzyl bromide.[3][4][5]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) |
| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | 2.01 g | 10 |
| Benzyl bromide | 171.04 | 1.2 mL (1.88 g) | 11 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Deionized water | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Then, slowly add benzyl bromide (1.2 mL, 11 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one backbone, are readily synthesized from this compound through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.[6][7]
Reaction Scheme:
Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 5 mmol scale) | Moles (mmol) |
| This compound | 291.14 | 1.46 g | 5 |
| Substituted Acetophenone | - | 5 mmol | 5 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.4 g | 10 |
| Ethanol | 46.07 | 25 mL | - |
| Deionized water | 18.02 | As needed | - |
| Dilute Hydrochloric Acid (HCl) | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.46 g, 5 mmol) and the desired substituted acetophenone (5 mmol) in 25 mL of ethanol.
-
Base Addition: To the stirred solution, slowly add a solution of sodium hydroxide (0.4 g, 10 mmol) in 5 mL of water dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with dilute HCl until the pH is neutral.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.
Application Notes: A Gateway to Bioactive Molecules
This compound is a key starting material for the synthesis of a variety of compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Anticancer Agents
Derivatives of benzyloxybenzaldehydes have demonstrated significant potential as anticancer agents.[8] The aldehyde functionality allows for the synthesis of various scaffolds that can interact with biological targets involved in cancer progression.
-
Chalcones: As synthesized in Protocol 2, chalcones derived from this compound are a promising class of anticancer compounds. Chalcones have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7][8][9] While specific data for derivatives of this compound is limited, structurally related chalcones have shown potent cytotoxic activity. For example, certain brominated chalcone derivatives have exhibited antiproliferative activity in gastric cancer cells with IC₅₀ values in the low micromolar range.[9]
-
Aldehyde Dehydrogenase (ALDH) Inhibitors: Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in cancer stem cells and associated with chemoresistance.[10] Inhibition of ALDH1A3 represents a promising therapeutic strategy to target the cancer stem cell population. While direct inhibitory data for this compound derivatives on ALDH1A3 is not yet available, closely related benzyloxybenzaldehydes have shown IC₅₀ values in the sub-micromolar to low micromolar range against this enzyme.[10]
Table 2: Anticancer Activity of Structurally Related Benzyloxybenzaldehyde Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Brominated Chalcones | Gastric Cancer Cells | 3.57–5.61 µM | [9] |
| Benzyloxybenzaldehydes | ALDH1A3 Inhibition | 0.23 - 1.29 µM | [10] |
Antimicrobial Agents
The aldehyde group of this compound is readily converted to a Schiff base (imine) through condensation with primary amines. Schiff bases and their metal complexes are a well-established class of compounds with a broad spectrum of antimicrobial activity.[11]
While specific antimicrobial data for derivatives of this compound is not extensively documented, Schiff bases derived from the structurally analogous 5-bromosalicylaldehyde have been shown to exhibit significant antibacterial activity, particularly when complexed with metal ions.[11] This suggests that derivatives of this compound are promising candidates for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of a Schiff Base Derived from a Structurally Similar Aldehyde
| Compound | Escherichia coli (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) | Reference |
| Cu(II) Complex | 12 | 15 | [11] |
| Co(II) Complex | 10 | 13 | [11] |
| Ni(II) Complex | 11 | 14 | [11] |
| Fe(II) Complex | 14 | 16 | [11] |
Note: This data is for a Schiff base derived from 5-Bromosalicylaldehyde and its metal complexes.[11]
Conclusion and Future Perspectives
This compound is a strategically important intermediate in medicinal chemistry, offering multiple avenues for the synthesis of diverse and complex molecular architectures. The protocols and application notes provided herein demonstrate its utility in the preparation of potential anticancer and antimicrobial agents. While the full biological potential of its derivatives is still being explored, the promising activity of structurally related compounds provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.
References
- 1. Cas 121124-94-5,this compound | lookchem [lookchem.com]
- 2. This compound | 121124-94-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Claisen-Schmidt Condensation using 2-(Benzyloxy)-5-bromobenzaldehyde
Abstract
This comprehensive guide provides a detailed exploration of the Claisen-Schmidt condensation for the synthesis of chalcones, with a specific focus on the utilization of 2-(Benzyloxy)-5-bromobenzaldehyde as a key reactant. Chalcones, characterized by their α,β-unsaturated ketone scaffold, are pivotal intermediates in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, step-by-step experimental protocols, and critical insights into the reaction mechanism and characterization of the resulting brominated chalcone derivatives.
Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation
Chalcones, belonging to the flavonoid family, are naturally occurring and synthetic compounds featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The straightforward synthesis of chalcones and the ease of introducing diverse substituents on their aromatic rings make them an attractive framework for the development of novel therapeutic agents.
The Claisen-Schmidt condensation, a variation of the aldol condensation, is the most common and efficient method for synthesizing chalcones.[3] This base-catalyzed reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with an aromatic ketone possessing α-hydrogens.[3] The reaction proceeds through an aldol addition followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.
This application note focuses on the use of this compound as the aldehyde component. The presence of the bulky benzyloxy group at the ortho position and the electron-withdrawing bromine atom at the meta position can influence the reactivity of the aldehyde and the properties of the resulting chalcone. Brominated chalcones, in particular, have garnered significant interest due to their potential as antimicrobial and anticancer agents.
Mechanistic Insights: The "Why" Behind the Reaction Steps
The Claisen-Schmidt condensation is a robust and well-understood reaction. A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for initiating the reaction. The mechanism can be dissected into three primary stages:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step, and the choice of a strong base is essential to generate a sufficient concentration of the nucleophilic enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate alkoxide is protonated by the solvent (typically an alcohol) to form a β-hydroxy ketone (an aldol adduct). This adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable chalcone. The formation of this extended π-system is the driving force for the dehydration step.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Two detailed protocols are provided below: a conventional method using an alcoholic solvent and a solvent-free "green" chemistry approach.
Protocol 1: Conventional Synthesis in Ethanolic Solution
This classic and reliable method is widely used for the synthesis of chalcones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted acetophenone (1.0 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL per 10 mmol of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool the mixture to 0-5 °C.
-
Base Addition: Prepare a solution of NaOH or KOH (2.0-3.0 equivalents) in a minimal amount of cold water or ethanol. Add this basic solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 20 °C.
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the acetophenone.[4]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral (pH ~7). This will cause the chalcone product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold water to remove any inorganic impurities.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol.[5]
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly method reduces solvent waste and can often lead to shorter reaction times and simpler work-ups.[5]
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid NaOH or KOH pellets
-
Mortar and pestle
-
Spatula
-
Cold water
-
Dilute HCl
-
Büchner funnel and filter paper
Procedure:
-
Grinding: In a mortar, combine this compound (1.0 equivalent), the substituted acetophenone (1.0 equivalent), and solid NaOH or KOH (1.0-1.5 equivalents).
-
Reaction: Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will typically become a paste and may solidify as the reaction proceeds.
-
Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid product.
-
Isolation and Washing: Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral to remove the base.
-
Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.
Caption: General experimental workflow for the synthesis and characterization of chalcones.
Characterization of 2'-Benzyloxy-5'-bromo-chalcones
Thorough characterization of the synthesized chalcones is essential to confirm their structure and purity. The following spectroscopic techniques are routinely employed:
-
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show characteristic absorption bands. The carbonyl (C=O) stretching vibration of the enone system typically appears in the range of 1650-1685 cm⁻¹. The C=C stretching of the aromatic rings and the α,β-unsaturated system are observed between 1610-1570 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinylic protons of the enone moiety appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond. The aromatic protons will appear in their characteristic regions, and the benzylic protons of the protecting group will be visible as a singlet around δ 5.0-5.5 ppm.
-
¹³C NMR: The carbonyl carbon signal is typically found in the downfield region of the spectrum, around δ 185-195 ppm. The signals for the α and β carbons of the enone system are also characteristic.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to aid in its structural elucidation through fragmentation patterns.
Table 1: Expected Spectroscopic Data for a Representative 2'-Benzyloxy-5'-bromo-chalcone
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C aromatic stretch), ~970 (trans C-H bend) |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-8.0 (m, aromatic and vinylic protons), δ 7.5 (d, J ≈ 15 Hz, 1H, β-vinylic H), δ 7.0 (d, J ≈ 15 Hz, 1H, α-vinylic H), δ 5.1 (s, 2H, -OCH₂Ph) |
| ¹³C NMR (CDCl₃, ppm) | δ 190 (C=O), δ 140-145 (β-vinylic C), δ 120-125 (α-vinylic C), δ 110-160 (aromatic carbons), δ 70 (-OCH₂Ph) |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern. |
Applications in Drug Discovery and Development
The 2'-benzyloxy-5'-bromo-chalcone scaffold is a promising starting point for the development of new therapeutic agents. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can be a key pharmacophore or a site for further functionalization. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The inherent biological activities of brominated chalcones, including their potential as antimicrobial and anticancer agents, make them attractive targets for further investigation in drug discovery programs.
Conclusion
The Claisen-Schmidt condensation provides a versatile and efficient route for the synthesis of 2'-benzyloxy-5'-bromo-chalcones. This application note has detailed both conventional and solvent-free protocols, offering flexibility for various laboratory settings and a commitment to green chemistry principles. The in-depth mechanistic explanation and characterization guidelines provide a solid foundation for researchers to successfully synthesize and validate these valuable compounds for their potential applications in drug discovery and development.
References
Application Notes and Protocols: Schiff Base Formation from 2-(Benzyloxy)-5-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Schiff Bases in Modern Research
Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) group, are a cornerstone of synthetic organic chemistry.[1][2] Their formation through the condensation of primary amines with carbonyl compounds is a robust and versatile reaction.[3][4] These molecules are not merely synthetic curiosities; they are pivotal in a multitude of applications, ranging from the development of novel therapeutic agents to the creation of advanced materials. The imine linkage is a crucial structural motif for biological activity, with Schiff bases exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][5][6]
The precursor, 2-(Benzyloxy)-5-bromobenzaldehyde, offers a unique scaffold for the synthesis of novel Schiff bases. The benzyloxy group provides steric bulk and can influence the electronic properties of the molecule, potentially enhancing its biological efficacy or tuning its photophysical characteristics. The bromine atom is a particularly interesting feature, as halogenated organic compounds are known to exhibit significant antimicrobial and anticancer properties.[6][7] Furthermore, the bromine atom serves as a useful handle for further synthetic modifications, allowing for the creation of a diverse library of compounds for screening.
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising class of compounds.
Reaction Mechanism and Scientific Rationale
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[3][8] The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[3]
-
Dehydration: The hemiaminal is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base.[3][8] This step is often acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group (water).[8]
The reaction is generally reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.[8]
Rationale for Reagent and Condition Selection:
-
Solvent: Ethanol is a commonly used solvent for Schiff base synthesis as it effectively dissolves both the aldehyde and the amine reactants and is relatively easy to remove after the reaction.[9][10]
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the rate of reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][10]
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Visualizing the Synthesis Workflow
The general workflow for the synthesis and subsequent characterization of Schiff bases from this compound is outlined below.
Caption: General workflow for synthesis and characterization.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and Aniline
This protocol details the synthesis of N-((2-(benzyloxy)-5-bromophenyl)methylene)aniline as a representative example.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.91 g, 0.01 mol) in 30 mL of absolute ethanol.
-
To this solution, add aniline (e.g., 0.93 g, 0.01 mol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is then collected by filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals in a desiccator.
Table 1: Reaction Parameters for Various Primary Amines
| Primary Amine | Reaction Time (hours) | Solvent | Catalyst | Expected Product Properties |
| Aniline | 2-4 | Ethanol | Acetic Acid | Crystalline solid |
| 4-Methylaniline | 3-5 | Ethanol | Acetic Acid | Crystalline solid |
| 4-Chloroaniline | 3-5 | Ethanol | Acetic Acid | Crystalline solid |
| 2-Aminopyridine | 4-6 | Ethanol | Acetic Acid | Crystalline solid |
Protocol 2: Characterization of the Synthesized Schiff Base
1. Melting Point Determination: Determine the melting point of the purified product using a melting point apparatus. A sharp melting point range is indicative of a pure compound.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the Schiff base to identify key functional groups.
-
Expected Peaks:
-
Absence of a strong C=O stretching band from the aldehyde (around 1700 cm⁻¹).
-
Appearance of a C=N (imine) stretching band (typically in the range of 1600-1650 cm⁻¹).[11][12]
-
Presence of C-H stretching bands for aromatic and aliphatic groups.
-
Presence of a C-O-C stretching band for the benzyloxy group.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the synthesized Schiff base.
-
¹H NMR:
-
A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region (typically δ 8-9 ppm).[13]
-
Signals corresponding to the aromatic protons of the benzaldehyde and amine moieties.
-
A singlet for the methylene protons (-O-CH₂-Ph) of the benzyloxy group.
-
-
¹³C NMR:
-
A signal for the imine carbon (-CH=N-) in the downfield region (typically δ 150-165 ppm).[14]
-
Signals for the aromatic carbons.
-
A signal for the methylene carbon of the benzyloxy group.
-
4. Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the synthesized Schiff base and confirm its molecular formula. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.[12]
Logical Flow of Experimental Protocol
Caption: Step-by-step experimental logic.
Applications and Future Directions
Schiff bases derived from this compound are promising candidates for a variety of applications, driven by their unique structural features.
1. Antimicrobial Agents: The presence of the bromine atom and the imine group suggests potential antimicrobial activity.[5][6] These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC). The benzyloxy group can be varied to modulate lipophilicity, which can influence cell membrane permeability and overall efficacy.
2. Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[10][15] The synthesized compounds can be evaluated for their anticancer potential using assays such as the MTT assay to determine their IC₅₀ values. Further studies could explore the mechanism of action, such as the induction of apoptosis or cell cycle arrest.
3. Fluorescent Probes: The extended conjugation in these Schiff bases may impart fluorescent properties.[16][17] The benzyloxy and bromo substituents can influence the electronic transitions and thus the emission wavelengths. These compounds could be investigated as fluorescent sensors for the detection of metal ions or other biologically relevant analytes.[17][18][19] The formation of complexes with metal ions can lead to a "turn-on" fluorescence response, making them useful for bioimaging applications.[18][19]
4. Coordination Chemistry: The imine nitrogen and potentially the oxygen of the benzyloxy group can act as coordination sites for metal ions, forming stable metal complexes.[2][11] These complexes can exhibit enhanced biological activity compared to the free Schiff base ligands and may also have applications in catalysis.[20]
Future research should focus on:
-
Library Synthesis: Synthesizing a diverse library of Schiff bases by reacting this compound with a wide range of primary amines to establish structure-activity relationships.
-
Metal Complexation: Preparing and characterizing metal complexes of these Schiff bases to explore their potential as catalysts and therapeutic agents.
-
In-depth Biological Evaluation: Conducting comprehensive biological studies, including mechanism of action studies for the most promising antimicrobial and anticancer candidates.
-
Computational Studies: Employing computational methods to predict the biological activity and photophysical properties of these compounds to guide future synthetic efforts.
By systematically exploring the synthesis and properties of this class of Schiff bases, researchers can unlock their full potential in the fields of medicinal chemistry, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 19. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Pharmaceutical Agents
Introduction: The journey of a pharmaceutical agent from a conceptual molecule to a market-approved therapeutic is an arduous, multi-faceted process underscored by rigorous scientific validation. This guide provides an in-depth overview of key applications and protocols that form the cornerstone of modern drug development. It is designed for researchers, scientists, and drug development professionals to not only understand the methodologies but also the scientific rationale that drives them. We will traverse the critical stages of the pharmaceutical pipeline, from the initial identification of a therapeutic target to the design of sophisticated, biomarker-driven clinical trials.
Section 1: Target Identification and Validation: The Foundation of Drug Discovery
The selection of an appropriate biological target is the most critical initial step in drug development. An ideal target is intrinsically linked to a disease's pathology, and its modulation should, in theory, lead to a therapeutic benefit. The advent of genomic and proteomic technologies has revolutionized this space, with CRISPR-Cas9 gene-editing technology emerging as a particularly powerful tool for target validation.[1][2][3]
The Role of CRISPR-Cas9 in Validating Drug Targets
CRISPR-Cas9 allows for precise and permanent modifications to the genome, enabling researchers to mimic the effects of a therapeutic agent by activating, inhibiting, or correcting a gene of interest.[1][2][4] This provides a higher degree of confidence in the link between a target and a disease phenotype compared to transient methods like RNA interference (RNAi).[1]
Expert Insight: The power of CRISPR lies in its ability to create isogenic cell lines, where the only genetic difference is the modification to the target gene.[4] This "clean" genetic background is crucial for attributing any observed phenotypic changes directly to the modulation of the target, thereby building a strong case for its therapeutic relevance.
Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol outlines the essential steps for generating a gene knockout in a cancer cell line to validate its role in cell proliferation.
Objective: To determine if the knockout of "Gene X" inhibits the proliferation of a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Lentiviral or plasmid vector encoding Cas9 nuclease and a single guide RNA (sgRNA) targeting Gene X
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo®)
-
PCR and sequencing reagents for validation
Procedure:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of Gene X into the Cas9 expression vector.
-
Transfection: Transfect the cancer cell line with the CRISPR-Cas9 plasmid.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic to eliminate non-transfected cells.
-
Clonal Isolation: Isolate single-cell clones to establish a homogenous population of knockout cells.
-
Validation:
-
Genotyping: Extract genomic DNA from the clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Knockout Confirmation: Perform a Western blot to confirm the absence of Protein X.
-
-
Phenotypic Assay:
-
Plate the validated knockout clones and wild-type control cells at equal densities.
-
Perform a cell proliferation assay at various time points (e.g., 24, 48, 72 hours).
-
-
Data Analysis: Compare the proliferation rates of the knockout and wild-type cells. A significant reduction in proliferation in the knockout cells validates Gene X as a potential therapeutic target.
Diagram 1: CRISPR-Cas9 Target Validation Workflow
Caption: Workflow for validating a drug target using CRISPR-Cas9 knockout.
Section 2: Lead Discovery and Optimization
Once a target is validated, the next phase involves identifying and refining molecules that can effectively modulate its activity. High-Throughput Screening (HTS) is a cornerstone of this process, enabling the rapid screening of vast compound libraries.[5][6][7]
High-Throughput Screening (HTS) for Hit Identification
HTS automates the testing of hundreds of thousands to millions of compounds against a specific biological target.[5][6][8] This process quickly identifies "hits" – compounds that show desired activity.[6]
Table 1: Comparison of Screening Methodologies
| Feature | High-Throughput Screening (HTS) | Traditional Screening |
| Throughput | 10,000 - 100,000+ compounds/day[8] | 20 - 50 compounds/week[8] |
| Automation | Highly automated with robotics[8] | Manual or semi-automated |
| Cost per Compound | Low | High |
| Initial Hits | High number of initial hits | Low number of initial hits |
| Follow-up Work | Requires significant follow-up to validate hits | Less extensive follow-up per compound |
Protocol 2: High-Throughput Screening for Kinase Inhibitors
Objective: To identify small molecule inhibitors of a specific kinase from a large compound library.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Compound library
-
Assay buffer
-
384-well microplates
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Assay Miniaturization: Optimize the kinase assay for a 384-well format, ensuring a robust signal-to-background ratio.
-
Compound Plating: Use an automated liquid handler to dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plates.
-
Reagent Addition: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plates for a predetermined time at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add the luminescent detection reagent, which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (and thus, no inhibition).
-
Data Analysis:
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify hits based on a predefined activity threshold (e.g., >50% inhibition).
-
-
Hit Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC50).
Diagram 2: High-Throughput Screening (HTS) Funnel
Caption: The HTS funnel illustrates the progressive filtering of compounds.
Section 3: Preclinical Development: Assessing Safety and Efficacy
Before a drug candidate can be tested in humans, its safety and efficacy must be rigorously evaluated in preclinical studies. A critical component of this is understanding the compound's ADME-Tox profile.
The Importance of ADME-Tox in Early Development
ADME-Tox studies investigate the A bsorption, D istribution, M etabolism, E xcretion, and T oxicity of a drug candidate.[9][10] Poor ADME-Tox properties are a major cause of drug failure in clinical trials.[9] Therefore, assessing these parameters early can save significant time and resources.[9]
Key ADME-Tox Parameters:
-
Absorption: How the drug enters the bloodstream.
-
Distribution: Where the drug goes in the body.
-
Metabolism: How the body breaks down the drug.[11]
-
Excretion: How the drug leaves the body.
-
Toxicity: The potential for the drug to cause harm.[12]
The Rise of Organoids in Preclinical Testing
Patient-derived organoids (PDOs) are three-dimensional cell cultures that mimic the structure and function of human organs.[13][14] They are becoming increasingly valuable in preclinical development for their ability to predict patient-specific responses to drugs and assess toxicity in a more physiologically relevant system than traditional 2D cell cultures.[13][15][16]
Expert Insight: Organoids can capture the heterogeneity of tumors from different patients, making them a powerful tool for personalized medicine.[15] By screening drugs on a panel of PDOs, researchers can identify which patient populations are most likely to respond to a new therapy.[16][17]
Protocol 3: Organoid-Based Drug Sensitivity Screening
Objective: To assess the efficacy of a drug candidate on patient-derived colorectal cancer organoids.
Materials:
-
Patient-derived colorectal cancer organoids
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
Drug candidate
-
Cell viability assay (e.g., CellTiter-Glo® 3D)
-
384-well plates
Procedure:
-
Organoid Plating: Dissociate organoids into small fragments and embed them in the basement membrane matrix in 384-well plates.
-
Drug Treatment: After the organoids have reformed, treat them with a serial dilution of the drug candidate.
-
Incubation: Culture the treated organoids for 5-7 days.
-
Viability Assessment: Measure organoid viability using a 3D-compatible cell viability assay.
-
Data Analysis:
-
Generate dose-response curves for each organoid line.
-
Calculate the IC50 value to determine the drug's potency.
-
Compare the drug's efficacy across different patient-derived organoid lines.
-
Section 4: Clinical Trial Design in the Age of Precision Medicine
The ultimate test of a new pharmaceutical agent is its performance in human clinical trials. Modern clinical trial design is increasingly incorporating biomarkers to improve efficiency and success rates.
The Role of Biomarkers in Patient Stratification
A biomarker is a measurable characteristic that can indicate a biological process, disease state, or response to a therapeutic intervention.[18][19] In clinical trials, biomarkers are used to select patients who are most likely to respond to a specific treatment.[18][19] This targeted approach can lead to smaller, faster, and more successful trials.[20]
Types of Biomarkers in Clinical Trials:
-
Prognostic: Indicates the likely course of the disease.
-
Predictive: Predicts the likelihood of response to a specific therapy.[21]
-
Pharmacodynamic: Shows that the drug is having a biological effect.
-
Surrogate Endpoint: A marker that is intended to substitute for a clinical endpoint.[22]
Diagram 3: Biomarker-Driven Clinical Trial Design
Caption: Comparison of traditional and biomarker-driven clinical trial designs.
The development of new pharmaceutical agents is a complex and dynamic field. The applications and protocols outlined in this guide represent some of the most impactful technologies and methodologies that are currently shaping the industry. By integrating these advanced techniques, from CRISPR-based target validation to biomarker-driven clinical trials, researchers and drug development professionals can enhance the efficiency and success rate of bringing novel, life-saving therapies to patients.
References
- 1. selectscience.net [selectscience.net]
- 2. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. researchgate.net [researchgate.net]
- 4. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the applications of high-throughput screening? [synapse.patsnap.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 11. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADME in Toxicology: Ensuring Drug Safety & Efficacy - Creative Biolabs [creative-biolabs.com]
- 13. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances and Applications of Cancer Organoids in Drug Screening and Personalized Medicine | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Rapid Drug Screening with Patient-Derived Organoids to Drive Personalized Medicine | General Surgery [generalsurgery.ucsf.edu]
- 18. What is the role of biomarkers in trial design? [synapse.patsnap.com]
- 19. massivebio.com [massivebio.com]
- 20. Biomarkers have several key roles in clinical trials and precision medicine | Clarivate [clarivate.com]
- 21. The Evolving Role Of Biomarkers In Oncology Clinical Trial Design [clinicalleader.com]
- 22. memoinoncology.com [memoinoncology.com]
Experimental protocols using 2-(Benzyloxy)-5-bromobenzaldehyde
An In-Depth Technical Guide to Experimental Protocols Using 2-(Benzyloxy)-5-bromobenzaldehyde
Authored by a Senior Application Scientist
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the practical applications of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Strategic Value of this compound
This compound is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde, a strategically placed bromine atom, and a stable benzyloxy protecting group, offers multiple avenues for molecular elaboration.[1][2] This unique combination allows for sequential and orthogonal chemical transformations, making it an invaluable starting material for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2]
The benzyloxy group provides protection for the phenolic oxygen, preventing unwanted side reactions while increasing the lipophilicity of intermediates. The aldehyde functionality serves as a handle for chain extension, cyclization, and the introduction of diverse functional groups through reactions such as condensations, reductive aminations, and olefinations.[1] Crucially, the bromine atom is perfectly positioned for modern cross-coupling reactions, enabling the construction of intricate bi-aryl and hetero-aryl systems that are common motifs in contemporary drug candidates.[2] This guide will focus on two of the most powerful and widely used transformations involving this reagent: the Suzuki-Miyaura cross-coupling and the Wittig olefination.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 121124-94-5 | [3] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][3] |
| Molecular Weight | 291.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 73-74 °C | [1] |
| Boiling Point | 405.3 °C at 760 mmHg | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
| Safety Information | Description | Source |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3][4] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [3][5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |
| First Aid (Skin) | Wash with plenty of soap and water. | [5][7] |
| Handling | Use in a well-ventilated area. Avoid dust formation. Keep containers tightly closed in a dry, cool place. | [6][7] |
The Synthetic Potential: A Multi-Functional Scaffold
The power of this compound lies in the distinct reactivity of its three key functional domains. This allows for a planned synthetic route where each site can be addressed selectively.
Caption: Key reactive sites of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a new carbon-carbon bond at the bromine position, a cornerstone reaction in drug discovery for creating bi-aryl structures.[8][9]
Causality and Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(OAc)₂, with a phosphine ligand like JohnPhos is chosen.[10] The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand is critical for reaction efficiency, especially with sterically hindered or electronically challenging substrates.[10]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for the transmetalation step without causing degradation of the aldehyde functionality.[10]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the organic substrate, the boronic acid, and the inorganic base, creating a homogenous reaction environment.[10] Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[10]
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 291 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), potassium carbonate (2.0 eq., 276 mg, 2.0 mmol), Palladium(II) acetate (0.02 eq., 4.5 mg, 0.02 mmol), and JohnPhos (0.04 eq., 12 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the vial.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Irradiation: Heat the mixture to 120°C and hold for 20 minutes with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired bi-aryl product.
Protocol 2: Wittig Olefination
This protocol utilizes the aldehyde functionality to form a carbon-carbon double bond (alkene), a fundamental transformation for modifying molecular scaffolds.[11][12]
Causality and Experimental Choices:
-
Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base to form the phosphorus ylide.[11] The choice of base is critical. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are effective.[11] The reaction is typically run under anhydrous conditions at low temperatures (0°C to -78°C) to prevent side reactions.[13]
-
Reaction with Aldehyde: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[14]
-
Product Formation: The driving force for the reaction is the decomposition of the oxaphosphetane to form the stable triphenylphosphine oxide and the desired alkene.[14] Non-stabilized ylides (like the one from benzyltriphenylphosphonium chloride) typically favor the formation of the (Z)-alkene.[12][14]
Experimental Workflow Diagram
Caption: Workflow for the Wittig Olefination reaction.
Step-by-Step Protocol
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq., 428 mg, 1.1 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add n-butyllithium (1.05 eq., e.g., 0.66 mL of 1.6 M solution in hexanes, 1.05 mmol) dropwise. A distinct color change (typically to orange or deep red) indicates ylide formation.
-
Stir the resulting mixture at 0°C for 1 hour.[13]
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq., 291 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the aldehyde solution to the ylide suspension at 0°C via syringe or dropping funnel.[13]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).[13]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
-
Washing and Concentration:
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the desired alkene. Triphenylphosphine oxide is a major byproduct that will be removed during this step.
Characterization of Products
Confirmation of product identity and purity is essential. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Expected ¹H NMR Chemical Shifts (CDCl₃, ppm) | |
| Signal Type | Approximate δ (ppm) |
| Aldehyde Proton (-CHO) | 9.8 - 10.2 (Singlet) |
| Aromatic Protons (Ar-H) | 6.8 - 7.8 (Multiplets, Doublets) |
| Benzylic Protons (-O-CH₂-Ph) | 5.0 - 5.2 (Singlet) |
| Alkene Protons (-CH=CH-) | 6.0 - 7.5 (Doublets, Multiplets) |
| Phenyl Protons (-OCH₂-C₆H₅) | 7.2 - 7.5 (Multiplet) |
| Note: These are approximate values based on structurally similar compounds. Actual shifts will vary depending on the final product structure.[15][16] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst; inefficient base; low reaction temperature. | Use fresh catalyst and ligand. Ensure the base is anhydrous. Increase microwave temperature or time. Consider a different ligand/solvent system.[8] |
| No Reaction in Wittig Olefination | Incomplete ylide formation (wet THF, weak base); sterically hindered aldehyde. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a stronger base (e.g., n-BuLi vs. NaH). Increase reaction temperature after initial addition. |
| Complex Mixture of Products | Side reactions (e.g., aldehyde self-condensation); deprotection of benzyloxy group. | For Wittig, ensure low temperature during ylide formation and aldehyde addition. For Suzuki, ensure the reaction is run under an inert atmosphere to prevent catalyst degradation. |
| Difficulty Removing Triphenylphosphine Oxide | High polarity and crystallinity of the byproduct. | Purify carefully via column chromatography. In some cases, precipitation from a non-polar solvent like hexane or ether can help remove the bulk of it. |
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its distinct functional handles allow for the application of modern, high-impact synthetic methodologies like the Suzuki-Miyaura coupling and Wittig olefination. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully utilize this reagent in the pursuit of novel molecules for drug discovery and materials science.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound 95% | CAS: 121124-94-5 | AChemBlock [achemblock.com]
- 4. 121124-94-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Reactions involving the aldehyde group of 2-(Benzyloxy)-5-bromobenzaldehyde
An In-Depth Technical Guide Topic: Reactions Involving the Aldehyde Group of 2-(Benzyloxy)-5-bromobenzaldehyde Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Foreword
Welcome to this comprehensive guide on the reactivity of this compound. This molecule is more than just a catalog chemical; it is a versatile building block in medicinal chemistry and complex organic synthesis. Its unique trifecta of functionalities—a sterically demanding ortho-benzyloxy group, a reactive aldehyde, and an electronically influential bromine atom—presents both opportunities and challenges. This document is crafted not as a mere collection of recipes, but as a tactical manual. We will delve into the causality behind procedural choices, offering insights that bridge the gap between theoretical knowledge and practical application. Each protocol is designed to be a self-validating system, grounded in established chemical principles to ensure reproducibility and success in your laboratory.
Molecular Profile and Strategic Considerations
This compound (MW: 291.14 g/mol ) is a crystalline solid at room temperature.[1] The aldehyde group is the primary locus of reactivity, characterized by an electrophilic carbonyl carbon susceptible to nucleophilic attack. However, its reactivity is significantly modulated by its structural environment:
-
Steric Hindrance: The bulky benzyloxy group at the ortho position sterically shields the aldehyde. This can hinder the approach of large nucleophiles and may necessitate slightly more forcing conditions compared to unhindered benzaldehydes.
-
Electronic Effects: The benzyloxy group is a weak electron-donating group by resonance, while the bromine atom at the para position to the benzyloxy group is an electron-withdrawing group via induction. These competing effects influence the electrophilicity of the carbonyl carbon.
Core Synthetic Transformations of the Aldehyde Group
This section details five fundamental and high-utility transformations of the aldehyde functional group in this compound. Each protocol is presented with an emphasis on the rationale behind the chosen conditions.
Reduction to Primary Alcohol
The reduction of the aldehyde to (2-(Benzyloxy)-5-bromophenyl)methanol is a foundational step for introducing a carbinol moiety, often used as a handle for further functionalization.
Principle and Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and highly selective reducing agent for aldehydes and ketones, operating under safe, protic conditions.[2] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce more robust functional groups, a critical consideration in complex molecule synthesis. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[2]
Experimental Protocol: Synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize excess borohydride and hydrolyze the borate ester intermediate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alcohol.
-
Caption: Reduction of Aldehyde to Primary Alcohol
Oxidation to Carboxylic Acid
The oxidation to 2-(Benzyloxy)-5-bromobenzoic acid provides a key intermediate for amide couplings and other transformations requiring a carboxylic acid functionality.
Principle and Rationale: The Pinnick oxidation is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.[3][4] The reaction uses sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂), in a buffered acidic solution.[5] A critical component is a scavenger, such as 2-methyl-2-butene, which traps the highly reactive hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like halogenation of the aromatic ring or cleavage of the benzyl ether.[4][6]
Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid
-
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂, 80% technical grade) (1.5 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq)
-
2-Methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
-
Procedure:
-
In a flask, dissolve the aldehyde (1.0 eq) in t-BuOH. Add 2-methyl-2-butene (5.0 eq).
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).
-
Cool the aldehyde solution to 0 °C and slowly add the aqueous oxidant solution dropwise over 30 minutes. An exotherm and a color change to yellow-orange are typically observed.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours, or until TLC analysis confirms complete consumption of the aldehyde.
-
Work-up: Cool the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.
-
Adjust the pH to ~8-9 with a saturated NaHCO₃ solution.
-
Wash the aqueous phase with diethyl ether to remove the 2-methyl-2-butene and its byproducts.
-
Acidify the aqueous layer to pH ~2-3 with 2 M HCl. The carboxylic acid product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization (e.g., from ethanol/water) can be performed if necessary.
-
Caption: Oxidation of Aldehyde to Carboxylic Acid
Reductive Amination
This powerful C-N bond-forming reaction converts the aldehyde into a secondary or tertiary amine, a crucial transformation in the synthesis of pharmaceutical agents.
Principle and Rationale: One-pot reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a highly favored method due to its mildness and broad functional group tolerance.[7][8] The reaction proceeds through the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine. STAB is chemoselective for the reduction of this iminium ion over the starting aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct.[8][9] The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]
Experimental Protocol: Synthesis of N-Benzyl-1-(2-(benzyloxy)-5-bromophenyl)methanamine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the imine intermediate.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCE or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient, potentially with a small amount of triethylamine to prevent streaking).
-
Caption: Reductive Amination to a Secondary Amine
Knoevenagel Condensation
This reaction is a classic C-C bond formation method, creating an α,β-unsaturated system by reacting the aldehyde with an active methylene compound.
Principle and Rationale: The Knoevenagel condensation involves the nucleophilic addition of a carbanion (generated from an active methylene compound like malononitrile or diethyl malonate) to the aldehyde's carbonyl group, followed by a dehydration step.[7] The reaction is typically catalyzed by a weak base, such as piperidine or an amine-functionalized resin.[5] The driving force is the formation of a highly conjugated final product. The presence of two electron-withdrawing groups on the methylene carbon makes its protons acidic enough to be removed by a mild base.[9]
Experimental Protocol: Synthesis of 2-(2-(Benzyloxy)-5-bromobenzylidene)malononitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (EtOH)
-
Piperidine (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The product often begins to precipitate out of the solution within 1-3 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle warming (to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.
-
Caption: Knoevenagel Condensation with Malononitrile
Wittig Olefination
The Wittig reaction is a premier method for converting aldehydes into alkenes with high reliability and predictability, forming a new C=C double bond where the C=O bond was.[10][11]
Principle and Rationale: The reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde.[12] The ylide is typically prepared in situ by deprotonating a phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[11][12] The nucleophilic carbon of the ylide adds to the carbonyl carbon, forming a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11][13]
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-bromo-2-vinylbenzene
-
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.2 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Ylide Preparation: Add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Olefination: Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows consumption of the aldehyde.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. Note that triphenylphosphine oxide can be challenging to separate. Trituration with a non-polar solvent like hexane or a hexane/ether mixture can sometimes help precipitate the oxide before chromatography.
-
Caption: Wittig Olefination to a Terminal Alkene
Summary of Transformations
The following table summarizes the products derived from the core reactions discussed.
| Reaction Type | Starting Material | Product Name | Product Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Reduction | This compound | (2-(Benzyloxy)-5-bromophenyl)methanol | C₁₄H₁₃BrO₂ | 293.16 | |
| Oxidation | This compound | 2-(Benzyloxy)-5-bromobenzoic Acid | C₁₄H₁₁BrO₃ | 307.14 | |
| Reductive Amination | This compound | N-Benzyl-1-(2-(benzyloxy)-5-bromophenyl)methanamine | C₂₁H₂₀BrNO | 382.30 | |
| Knoevenagel | This compound | 2-(2-(Benzyloxy)-5-bromobenzylidene)malononitrile | C₁₇H₁₁BrN₂O | 339.19 | |
| Wittig Olefination | This compound | 1-(Benzyloxy)-4-bromo-2-vinylbenzene | C₁₅H₁₃BrO | 289.17 |
Note: Placeholder images are used for product structures.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
The Strategic Diversification of 2-(Benzyloxy)-5-bromobenzaldehyde: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity from a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is paramount to the discovery of novel compounds with tailored properties. 2-(Benzyloxy)-5-bromobenzaldehyde serves as a highly versatile and valuable building block in this endeavor. Its trifunctional nature, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a strategically positioned bromine atom, offers a rich platform for a multitude of synthetic transformations. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and efficiency.[1]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings and practical execution of four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. For each, we will provide not just a set of instructions, but a rationale for the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to adapt and innovate.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that facilitates the formation of new bonds.[2] A general understanding of this cycle is crucial for troubleshooting and optimizing cross-coupling reactions.
The cycle typically commences with a palladium(0) species, which undergoes oxidative addition with the aryl bromide (in our case, this compound). This step forms a palladium(II) intermediate. The subsequent step, transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling), involves the transfer of the coupling partner's organic moiety to the palladium center. Finally, reductive elimination expels the newly formed product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][4]
Caption: A simplified representation of the palladium catalytic cycle.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, leading to the synthesis of biaryl compounds.[1] These motifs are prevalent in pharmaceuticals and organic electronics. The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents.[5]
Mechanistic Considerations
The key to a successful Suzuki-Miyaura coupling lies in the activation of the organoboron species by a base. This activation forms a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of palladium catalyst and ligand is also critical. Electron-rich and bulky phosphine ligands often accelerate the reductive elimination step and stabilize the palladium(0) species, leading to higher turnover numbers.
Protocol: Synthesis of 2-(Benzyloxy)-5-phenylbenzaldehyde
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzyloxy-iodobenzaldehydes and is expected to be highly effective for the bromo analog.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of DMF and toluene (e.g., 1:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-5-phenylbenzaldehyde.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commercially available Pd(0) source. |
| Ligand | Triphenylphosphine (in catalyst) | Provides stability to the palladium center. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong base that effectively promotes the formation of the boronate "ate" complex.[1] |
| Solvent | DMF/Toluene | A polar aprotic solvent mixture that aids in the dissolution of the reagents and base. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle, particularly for the less reactive aryl bromide compared to an iodide. |
II. The Heck Reaction: Crafting Stilbene and Cinnamate Derivatives
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[2] This reaction is particularly useful for the synthesis of substituted stilbenes and cinnamates, which are important pharmacophores and precursors to various fine chemicals.
Mechanistic Considerations
The Heck reaction proceeds through a neutral or cationic pathway, depending on the reaction conditions. The key steps involve oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.
Protocol: Synthesis of (E)-2-(Benzyloxy)-5-styrylbenzaldehyde
This protocol is based on general procedures for the Heck reaction of aryl bromides.[6]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine (2.0 equiv.), and styrene (1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (E)-2-(benzyloxy)-5-styrylbenzaldehyde.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | A bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the catalytic species. |
| Base | Triethylamine (Et₃N) | A common organic base used to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for the reaction temperatures required. |
| Temperature | 100-120 °C | Necessary to overcome the activation barrier for the coupling of the aryl bromide. |
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable and versatile method for the synthesis of aryl and vinyl alkynes.[7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The resulting alkynyl benzaldehydes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
Mechanistic Considerations
The Sonogashira reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium center then affords the final product.
Protocol: Synthesis of 2-(Benzyloxy)-5-(phenylethynyl)benzaldehyde
This protocol is a well-established procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equiv.) in a mixture of THF and diisopropylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to give 2-(benzyloxy)-5-(phenylethynyl)benzaldehyde.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable and efficient palladium(II) precatalyst. |
| Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step. |
| Base | Diisopropylamine (DIPA) | Acts as both a base to deprotonate the terminal alkyne and as a solvent. |
| Solvent | THF/DIPA | THF helps to dissolve the aryl bromide, while DIPA serves as the basic solvent. |
| Temperature | Room Temperature | The high reactivity of terminal alkynes often allows the reaction to proceed under mild conditions. |
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has revolutionized the synthesis of arylamines, which are key structural motifs in numerous pharmaceuticals and functional materials.
Mechanistic Considerations
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then coordinates to the amine. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination of the C-N bond.[4]
Protocol: Synthesis of 4-(Benzyloxy)-3-formyl-N-phenylaniline
This protocol is based on general and well-established procedures for the Buchwald-Hartwig amination of aryl bromides.[8]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add toluene, followed by this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(benzyloxy)-3-formyl-N-phenylaniline.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting C-N bond formation. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A non-polar solvent commonly used for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide a unique and efficient pathway to introduce biaryl, vinyl, alkynyl, and amino functionalities, respectively. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this valuable building block to accelerate the discovery and development of novel compounds in the pharmaceutical and materials science industries. The protocols provided herein serve as a robust starting point for these synthetic endeavors, encouraging further exploration and innovation in this exciting field of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde
Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
The target molecule is typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the O-alkylation of a deprotonated phenol—in this case, 5-bromo-2-hydroxybenzaldehyde—with an alkyl halide, such as benzyl bromide. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This involves the reaction of 5-bromo-2-hydroxybenzaldehyde with a benzylating agent (typically benzyl bromide or benzyl chloride) in the presence of a suitable base and a polar aprotic solvent.[4]
Q2: What are the essential reagents and what are their specific roles in this synthesis?
A2: The key components are:
-
Starting Material: 5-bromo-2-hydroxybenzaldehyde, which provides the core structure and the phenolic hydroxyl group.
-
Benzylating Agent: Benzyl bromide or benzyl chloride acts as the electrophile. The benzyl group is transferred to the oxygen of the phenol. Benzyl bromide is generally more reactive than benzyl chloride.
-
Base: A base is critical for deprotonating the phenolic hydroxyl group (pKa ~8-10) to form the much more nucleophilic phenoxide anion.[5] Common choices include potassium carbonate (K₂CO₃), a mild and effective base for phenols, or stronger bases like sodium hydride (NaH) for less reactive systems.[4]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal.[1] They effectively dissolve the ionic phenoxide intermediate and do not solvate the nucleophile excessively, which accelerates the SN2 reaction rate.[4]
Q3: Why is this reaction classified as an SN2 mechanism and what does that imply?
A3: The reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[2] The phenoxide anion acts as the nucleophile and attacks the benzylic carbon of the benzyl halide in a single, concerted step, displacing the halide leaving group.[1][2] This mechanistic pathway implies that the reaction rate is dependent on the concentration of both the phenoxide and the benzyl halide. It also dictates that primary halides, like benzyl bromide, are ideal electrophiles as they are unhindered and less prone to competing elimination reactions.[3]
Reaction Mechanism: Williamson Ether Synthesis
The process involves two fundamental steps: an initial acid-base reaction followed by the key nucleophilic substitution.
Caption: The two-step mechanism for the synthesis.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic proton must be removed to generate the active nucleophile. If the base is too weak or insufficient, the concentration of the phenoxide anion will be low, leading to a slow or incomplete reaction. | 1. Select an appropriate base: Potassium carbonate (K₂CO₃) is often sufficient for phenols.[6] If yields remain low, consider a stronger base like sodium hydride (NaH).[4] 2. Use sufficient stoichiometry: Employ 1.5–2.0 equivalents of the base to ensure complete deprotonation. 3. Ensure anhydrous conditions: Water will react with strong bases and protonate the phenoxide, quenching the reaction. Use oven-dried glassware and anhydrous solvents. |
| Degraded Benzylating Agent | Benzyl bromide and chloride can degrade over time, especially if exposed to moisture, forming benzyl alcohol. This reduces the concentration of the active electrophile. | 1. Use fresh or purified reagents: Use freshly opened benzyl bromide or purify older stock by distillation. 2. Verify purity: Check the purity of the benzylating agent via NMR or GC-MS before use. |
| Suboptimal Temperature | The SN2 reaction has an activation energy barrier that must be overcome. Insufficient temperature will result in a very slow reaction rate. | Optimize reaction temperature: Most Williamson ether syntheses require heating. A typical range is 60-100 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and byproduct formation.[5] |
| Poor Reactant Solubility | In a solid-liquid system (e.g., K₂CO₃ in DMF), the reaction rate can be limited by the low concentration of the phenoxide in the organic phase. | Introduce a Phase-Transfer Catalyst (PTC): Add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB). The quaternary ammonium cation forms an ion pair with the phenoxide, transporting it into the organic phase where it can react with the benzyl bromide, often dramatically increasing the reaction rate and yield under milder conditions.[7][8][9] |
Problem 2: Significant Formation of Side Products
| Side Product / Issue | Scientific Explanation | Recommended Solution |
| C-Alkylation Impurity | The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ortho/para carbons of the ring. Alkylation at the carbon atom (C-alkylation) can compete with the desired O-alkylation.[10] | 1. Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4] 2. Control Temperature: Lower reaction temperatures may slightly favor O-alkylation over C-alkylation.[5] |
| Reaction with Aldehyde | If a very strong base (like NaH) is used, or if the temperature is too high, the base may react with the aldehyde group, potentially through a Cannizzaro-type reaction or other undesired pathways. | 1. Use a milder base: Potassium carbonate is generally not basic enough to interfere with the aldehyde group.[11] 2. Protect the aldehyde: If side reactions with the aldehyde are unavoidable, consider protecting it as an acetal before the ether synthesis and deprotecting it afterward. |
| Dibenzyl Ether Formation | If the benzyl bromide starting material is contaminated with benzyl alcohol, the base can deprotonate the benzyl alcohol to form a benzoxide anion, which can then react with another molecule of benzyl bromide to form dibenzyl ether. | Ensure high purity of the benzylating agent. This emphasizes the importance of using fresh or purified benzyl bromide. |
Problem 3: Difficulty in Product Purification
| Issue | Scientific Explanation | Recommended Solution |
| Co-elution with Starting Material | The product, this compound, is less polar than the starting material, 5-bromo-2-hydroxybenzaldehyde, but they may have similar retention factors (Rf) on TLC, making separation difficult. | 1. Optimize Column Chromatography: Use a shallow gradient elution. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will improve the separation between the slightly different polarity compounds. 2. Aqueous Work-up: Before chromatography, wash the crude organic extract with a dilute aqueous base solution (e.g., 1M NaOH or Na₂CO₃). This will deprotonate and dissolve the unreacted phenolic starting material into the aqueous layer, simplifying the subsequent purification. |
| Product is an Oil, Not a Solid | Difficulty in obtaining a crystalline solid can be due to residual solvent or minor impurities that inhibit crystallization. | 1. Ensure Complete Solvent Removal: Dry the crude product thoroughly under high vacuum. 2. Effective Recrystallization: Find a suitable solvent system. The product should be highly soluble in the hot solvent and sparingly soluble when cold. A solvent pair, such as ethyl acetate/hexane or dichloromethane/hexane, can be effective. Dissolve the oil in a minimum of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) until turbidity persists, then heat to clarify and cool slowly.[12] |
Troubleshooting Decision Workflow
This diagram provides a logical path to diagnose and solve common issues.
Caption: A logical guide for troubleshooting synthesis issues.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a standard guideline and may require optimization for your specific laboratory conditions.
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB, optional)
-
Ethyl acetate, Hexane, Brine, 1M NaOH (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of aldehyde).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) and optional TBAB (0.05 eq) to the solution.
-
Addition of Benzylating Agent: While stirring vigorously, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) until the starting aldehyde spot has been consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH (to remove unreacted phenol), followed by water, and finally a brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient eluent system of hexane and ethyl acetate.
Data Presentation: Optimized Reaction Parameters
The following table summarizes generally optimized conditions for this synthesis.
| Parameter | Recommended Value | Rationale |
| Base | K₂CO₃ (anhydrous) | Mild, effective for phenols, minimizes side reactions with the aldehyde.[4] |
| Base Stoichiometry | 1.5 - 2.0 eq | Ensures complete deprotonation of the phenol. |
| Benzylating Agent | Benzyl Bromide | More reactive than benzyl chloride, leading to faster reaction times. |
| Agent Stoichiometry | 1.1 - 1.2 eq | A slight excess drives the reaction to completion without excessive waste. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents accelerate SN2 reactions.[1] |
| Catalyst (Optional) | TBAB (1-5 mol%) | Improves reaction rate and yield, especially in solid-liquid systems.[7][13] |
| Temperature | 70 - 90 °C | Provides sufficient energy for the reaction without promoting significant decomposition or side reactions.[1] |
| Reaction Time | 2 - 8 hours | Dependent on scale and temperature; should be monitored by TLC.[1] |
| Expected Yield | 80 - 95% | Yields can be high with optimized conditions and pure reagents.[1] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Column Chromatography Purification of 2-(Benzyloxy)-5-bromobenzaldehyde
Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions for the column chromatography purification of 2-(Benzyloxy)-5-bromobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we offer in-depth, field-tested insights to ensure the success of your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, the standard and most effective stationary phase is silica gel (230-400 mesh) . Its polarity is well-suited for separating aromatic aldehydes from common reaction impurities.[1] For aldehydes that may be sensitive to the acidic nature of standard silica gel, using silica gel deactivated with a base like triethylamine or opting for a neutral stationary phase such as alumina can prevent degradation.[1]
Q2: How do I determine the optimal mobile phase for my column?
A2: The ideal mobile phase is best determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[1][2] A common and effective solvent system for aromatic aldehydes like the target compound is a mixture of a non-polar solvent and a slightly more polar solvent, such as hexanes and ethyl acetate .[1] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[1] This Rf value typically ensures good separation on a column.
Q3: My purified product is an oil instead of a solid. What should I do?
A3: If your this compound appears as an oil, it could be due to residual solvent or the presence of impurities that lower its melting point. Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent.[3] If the product remains oily, it is likely that impurities are still present, and a second purification by column chromatography with a shallower solvent gradient may be necessary.
Q4: The aldehyde is degrading on the column. How can I prevent this?
A4: Aldehydes can be susceptible to degradation on acidic silica gel.[3][4] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine to neutralize the acidic sites before packing the column.[1]
-
Use an alternative stationary phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[5]
-
Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Q5: How can I remove the unreacted starting material, 2-hydroxy-5-bromobenzaldehyde?
A5: The starting material, 2-hydroxy-5-bromobenzaldehyde, is significantly more polar than the desired product due to the presence of the hydroxyl group. During column chromatography with a hexanes/ethyl acetate mobile phase, the starting material will have a much lower Rf value and will elute much later than the product. By carefully selecting fractions based on TLC analysis, you can effectively separate the product from the unreacted starting material.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize Mobile Phase: Use TLC to find a solvent system that gives a product Rf of 0.2-0.3.[1] A shallower gradient during elution can improve separation.- Reduce Sample Load: The amount of crude material should be about 1-2% of the weight of the silica gel.- Repack Column: Ensure the silica gel is packed uniformly without any cracks or channels. The slurry packing method is generally reliable.[1] |
| Low Yield of Purified Product | - Degradation of the aldehyde on the silica gel.[1]- Product is too soluble in the mobile phase and elutes too quickly.- Incomplete elution from the column. | - Deactivate Silica Gel: As mentioned in the FAQs, use triethylamine-treated silica gel or alumina.[1]- Decrease Mobile Phase Polarity: If the product has a high Rf (>0.4), reduce the polarity of the mobile phase.- Flush the Column: After collecting the product fractions, flush the column with a more polar solvent (e.g., 50% ethyl acetate in hexanes) to ensure all the product has eluted. |
| Streaking of the Compound on TLC and Column | - Sample is too concentrated.- Presence of highly polar impurities (e.g., carboxylic acid from oxidation).- Compound is not fully dissolved in the loading solvent. | - Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of loading solvent before applying to the column.[6]- Aqueous Wash: Before chromatography, perform a liquid-liquid extraction with a mild base like sodium bicarbonate solution to remove acidic impurities.[1]- Choose an Appropriate Loading Solvent: The sample should be loaded in a solvent in which it is readily soluble but which is also weak enough not to disrupt the initial banding on the column. Dichloromethane is often a good choice. |
| Product Crystallizes on the Column | - The mobile phase is not a good solvent for the compound at the concentration being eluted. | - Increase Mobile Phase Polarity: Switch to a slightly more polar mobile phase to increase the solubility of the compound. |
Visualizing the Workflow: From Crude to Pure
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the column chromatography purification.
Experimental Protocols
Protocol 1: Determination of Optimal Mobile Phase using TLC
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.[6]
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 95:5.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light.
-
Optimization: Adjust the ratio of ethyl acetate to hexanes until the spot corresponding to the product has an Rf value between 0.2 and 0.3.[1]
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.[1] Do not let the column run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase, collecting the eluent in fractions (e.g., test tubes).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Logic for Common Issues
Caption: Decision tree for troubleshooting common chromatography problems.
References
Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing this cornerstone SN2 reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues with Deprotonation & The Nucleophile
Question 1: My reaction is sluggish, and I've recovered a significant amount of my starting alcohol. What's going wrong?
This classic symptom points to incomplete formation of the alkoxide nucleophile. The alkoxide is substantially more nucleophilic than its parent alcohol, and its concentration is critical for a reasonable reaction rate.[1][2]
Root Causes & Solutions:
-
Insufficiently Strong Base: The base used to deprotonate the alcohol must have a pKa significantly higher than that of the alcohol (typically 16-18 for aliphatic alcohols). For complete deprotonation, a base with a pKaH (pKa of the conjugate acid) greater than 21 is recommended.[3]
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[1][4] These react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of solution, driving the deprotonation to completion.[1][3] Weaker bases like NaOH, KOH, or carbonates (K₂CO₃, Cs₂CO₃) can be used, especially for more acidic phenols, but may not achieve full deprotonation for less acidic alcohols.[4][5]
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[6] Any water present will be deprotonated by the strong base, consuming it before it can react with your alcohol.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. If using a solid base like NaH, ensure it has been properly stored and handled to prevent deactivation.[6]
-
-
Solvent Choice: Protic solvents (like ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[5]
Section 2: Problems with the Electrophile & Side Reactions
Question 2: My main byproduct is an alkene instead of the desired ether. Why is this happening and how can I fix it?
You are observing a competing E2 (elimination) reaction, which is the most common side reaction in Williamson ether synthesis.[7][9] The alkoxide is not only a good nucleophile but also a strong base, capable of abstracting a proton from the β-carbon of the alkyl halide.
Root Causes & Solutions:
-
Steric Hindrance of the Alkyl Halide: The SN2 reaction pathway is highly sensitive to steric bulk at the electrophilic carbon.
-
Methyl and Primary Alkyl Halides: These are ideal substrates and strongly favor the SN2 pathway.[1][10]
-
Secondary Alkyl Halides: These are problematic. SN2 and E2 reactions are in direct competition, often leading to a mixture of products.[1][9][11]
-
Tertiary Alkyl Halides: These are unsuitable for this reaction. They will almost exclusively yield the elimination (E2) product due to severe steric hindrance preventing the required backside attack for SN2.[1][9][12][13][14]
-
-
Steric Hindrance of the Alkoxide: A bulky alkoxide (e.g., potassium tert-butoxide) will act preferentially as a base rather than a nucleophile, favoring the E2 pathway even with a primary alkyl halide.[2][11][13]
Strategic Solutions:
-
Re-evaluate Your Synthetic Strategy: When planning the synthesis of an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that uses the less sterically hindered alkyl halide.[2][15][16] For example, to synthesize tert-butyl methyl ether, you must react potassium tert-butoxide with a methyl halide, not sodium methoxide with a tert-butyl halide.[15]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.[6][7] A typical temperature range is 50-100 °C, but optimization may be required.[5][6]
-
Use a Better Leaving Group: Instead of an alkyl halide, consider converting the alcohol to a better leaving group like a tosylate or mesylate. This can sometimes favor substitution over elimination.[2][5]
Diagram: Troubleshooting Low Yield
This flowchart guides the diagnostic process for low yields.
Caption: A troubleshooting flowchart for Williamson ether synthesis.
Section 3: Advanced & Niche Issues
Question 3: My reaction involves a solid base (like KOH) and a nonpolar solvent, and the yield is poor. How can I improve this heterogeneous reaction?
This is a perfect scenario for Phase-Transfer Catalysis (PTC) . In a two-phase system (e.g., solid KOH and an organic solvent like toluene), the reactants are physically separated. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the alkoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, dramatically accelerating the reaction.[17][18]
Benefits of PTC:
-
Eliminates the need for expensive, strictly anhydrous solvents.[17][19]
-
Allows the use of inexpensive bases like NaOH or KOH.
-
Often results in faster reactions and higher yields.[18]
Question 4: I'm trying to synthesize an aryl ether using a phenoxide, but I'm getting C-alkylation byproducts. How do I favor O-alkylation?
Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4][5]
Solution: The choice of solvent is critical.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are recommended as they favor O-alkylation.[4][7]
-
Protic Solvents (Ethanol, Water): These solvents tend to increase the amount of C-alkylation and should be avoided.[7]
Key Experimental Protocols & Data
Table 1: Choosing the Right Base & Solvent
| Base | Typical pKaH | Solvent System | Use Case & Considerations |
| NaH / KH | ~35 | Polar Aprotic (THF, DMF) | Gold Standard. Irreversibly deprotonates most alcohols. Requires strictly anhydrous conditions.[1][4] |
| NaOH / KOH | ~15.7 | Polar Aprotic (DMSO) or PTC | Effective for phenols and more acidic alcohols. Can be used with PTC for less soluble systems.[4][5][9] |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Polar Aprotic (Acetonitrile, DMF) | Milder bases, primarily used for acidic phenols.[4] |
| t-BuOK | ~19 | THF, t-BuOH | Strong, but sterically bulky. Prone to causing E2 elimination.[2] |
Protocol: General Procedure for Anhydrous Williamson Ether Synthesis
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF or DMF) to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Safety Note: NaH reacts violently with water. Hydrogen gas is evolved. Ensure proper ventilation.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[7]
-
Electrophile Addition: Slowly add the primary alkyl halide or tosylate (1.0-1.2 eq.) via syringe.
-
Reaction: Heat the mixture to a suitable temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS. Reactions can take from 1 to 8 hours.[5]
-
Work-up: a. Cool the reaction to room temperature. b. Cautiously quench the reaction by the slow addition of water or a saturated NH₄Cl solution to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the combined organic layers with water and then brine to remove inorganic salts. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography or distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tailoredread.com [tailoredread.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. jetir.org [jetir.org]
- 18. Phase transfer catalysis | PPTX [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Suzuki Coupling
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this pivotal carbon-carbon bond-forming reaction. As your Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low or no product formation can stem from several factors, often related to catalyst activity, reaction conditions, or reagent quality. A systematic approach to troubleshooting is crucial.
-
Potential Cause 1.1: Inactive Catalyst or Ligand
The palladium catalyst is the heart of the reaction. Its inactivation is a primary reason for failure.[1][2]
-
Causality: The active catalytic species is a Pd(0) complex.[3] Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ, while Pd(0) sources like Pd(PPh₃)₄ can be directly active. However, phosphine ligands are susceptible to oxidation, and the Pd(0) species can be oxidized by atmospheric oxygen, rendering it inactive.[4] The formation of palladium black, an agglomeration of palladium nanoparticles, reduces the catalytically active surface area.[2][5]
-
Solutions:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Fresh Reagents: Use a fresh batch of a reliable palladium catalyst and ensure ligands have been stored correctly under an inert atmosphere.[1][4]
-
Select Appropriate Ligands: For challenging substrates, especially electron-rich aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the slow oxidative addition step and promote reductive elimination.[2][6][7][8]
-
-
-
Potential Cause 1.2: Inappropriate Base or Solvent System
The base and solvent are not mere spectators; they play critical roles in the catalytic cycle.[1]
-
Causality: The base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex.[7][9][10] The effectiveness and solubility of the base are highly dependent on the solvent.[1] An inappropriate combination can lead to poor base performance and a stalled reaction.
-
Solutions:
-
Screen Bases: Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective.[9]
-
Optimize the Solvent System: A combination of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of the inorganic base and facilitates the reaction.[1][3] For anhydrous conditions, organic bases or specific solvent/base combinations like TMSOK in anhydrous solvents can be employed.[3] A solvent screen can identify the optimal medium for both substrate stability and reaction efficiency.[11]
-
-
-
Potential Cause 1.3: Poor Quality of Reagents
The purity of your starting materials is non-negotiable for a successful reaction.
-
Causality: Boronic acids can degrade over time through dehydration to form boroxines or through protodeboronation, reducing the amount of active nucleophile.[1][5] Impurities in the aryl halide or boronic acid can poison the catalyst.[12]
-
Solutions:
-
Use High-Purity Reagents: Use fresh or recently purified boronic acid and aryl halide.[1][12][13]
-
Consider More Stable Boron Reagents: For particularly sensitive substrates, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[4][9]
-
-
Issue 2: Significant Side Product Formation
Question: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer: The formation of side products indicates that alternative reaction pathways are competing with the desired cross-coupling. Adjusting conditions can shift the balance in favor of your product.
-
Side Product 2.1: Protodeboronation
This is the replacement of the C-B bond with a C-H bond, consuming your nucleophile.
-
Causality: This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of water, especially with electron-deficient boronic acids.[4][14]
-
Solutions:
-
Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃.[4]
-
Reaction Conditions: Lower the reaction temperature and shorten the reaction time.
-
Stable Boron Reagents: Employ more stable boronic esters (e.g., pinacol esters) which release the boronic acid slowly, keeping its concentration low and minimizing the rate of protodeboronation.[4]
-
-
-
Side Product 2.2: Dehalogenation
This involves the replacement of the C-X bond of the electrophile with a C-H bond.
-
Causality: After oxidative addition, the palladium intermediate can react with a hydride source in the mixture (sometimes the solvent or base) followed by reductive elimination to form the dehalogenated arene.[3]
-
Solutions:
-
Use a More Efficient Catalyst System: A highly active catalyst that promotes rapid transmetalation and reductive elimination can outcompete the dehalogenation pathway.[1]
-
Modify Reaction Conditions: Lowering the reaction temperature may help.
-
-
-
Side Product 2.3: Homocoupling
This is the coupling of two boronic acid molecules (R²-R²) or two aryl halide molecules (R¹-R¹).
-
Causality: Boronic acid homocoupling can occur, especially at higher temperatures. It can be reduced by ensuring an efficient catalytic cycle.
-
Solutions:
-
Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes minimize boronic acid homocoupling.[14]
-
Ligand Choice: Bulky ligands can disfavor the formation of intermediates leading to homocoupling.
-
-
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Question: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I prevent it?
Answer: The black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2][5] Its formation is a clear sign of catalyst deactivation.
-
Causality: This occurs when the Pd(0) species is not sufficiently stabilized by the ligand, leading to aggregation.[15] This can be caused by high temperatures, the presence of oxygen, or impurities that strip the ligand from the metal center.[15][16]
-
Solutions:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure all reagents and solvents are thoroughly degassed.[1]
-
Ligand Selection: Use a ligand that provides sufficient steric bulk and electron donation to stabilize the Pd(0) center.
-
Temperature Control: Avoid excessive temperatures that can accelerate catalyst decomposition.
-
Purity: Use high-purity solvents and reagents to avoid catalyst poisons.[2][12]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of the Suzuki coupling reaction? The generally accepted mechanism involves a catalytic cycle with three main steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.[6][17][18] This is often the rate-determining step.[17]
-
Transmetalation: The organic group from the activated organoboron species (R²) is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic boronate.[6][7][17]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][6]
FAQ 2: How do I choose the right palladium catalyst and ligand? The choice depends heavily on the substrates.
-
For simple aryl bromides and iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) are often sufficient.
-
For less reactive aryl chlorides or sterically hindered substrates: More sophisticated, bulky, and electron-rich phosphine ligands are necessary.[6][8] The Buchwald and Fu research groups have developed a wide array of these ligands (e.g., SPhos, XPhos, RuPhos) that can dramatically improve reaction scope and efficiency.[6][8] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives to phosphines.[7]
FAQ 3: What is the role of the base in the Suzuki coupling, and how do I select the best one? The base has multiple roles: it activates the boronic acid to form a more reactive boronate species for transmetalation, and it can facilitate the formation of key palladium intermediates.[7][10][19] The choice of base is critical and substrate-dependent.
-
Strong bases (NaOH, KOH): Often effective but can be problematic for substrates with sensitive functional groups.
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used, offering a good balance of reactivity and functional group tolerance. Cesium carbonate is more soluble in organic solvents and often gives superior results.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when others fail, particularly with challenging substrates.
-
Fluorides (KF, CsF): Milder bases, useful for substrates with base-labile groups.[9]
FAQ 4: Which solvent system is most suitable for my reaction? Solvent choice is crucial for solubility of all components and can influence reaction rates.
-
Aqueous mixtures: Toluene/water, dioxane/water, and THF/water are very common, as the water helps dissolve the inorganic base.[3]
-
Aprotic polar solvents: DMF, DMAc, and NMP can be effective but are harder to remove and are less environmentally friendly.[3][20]
-
"Greener" solvents: Ethers like 2-MeTHF and CPME are gaining popularity as more sustainable alternatives.[20][21]
FAQ 5: What is the general order of reactivity for aryl halides in Suzuki coupling? The reactivity is related to the C-X bond strength and the ease of oxidative addition. The general trend is: R-I > R-OTf > R-Br >> R-Cl.[2][7] Aryl chlorides are the most challenging due to their strong C-Cl bond and require highly active catalyst systems.[2][3]
Part 3: Visualizations & Data
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Table 1: Guide to Selecting Reaction Components
| Component | Common Choices | Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-type precatalysts | Use Pd(0) sources directly or Pd(II) precatalysts that reduce in situ. Precatalysts often offer better stability.[3][6] |
| Ligand | PPh₃, PCy₃, Buchwald ligands (XPhos, SPhos), NHC ligands (IPr, IMes) | Match ligand to substrate. Bulky, electron-rich ligands are needed for unreactive substrates (e.g., aryl chlorides).[6][7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | Base strength and solubility are critical. K₃PO₄ is often effective for difficult couplings. Cs₂CO₃ has good solubility.[3][9] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, DMF (often with H₂O) | Must dissolve substrates. Aqueous mixtures help dissolve inorganic bases. Consider greener alternatives like 2-MeTHF.[3][21][22] |
| Boron Reagent | Boronic Acids, Boronic Esters (Pinacol, MIDA), Trifluoroborates | Esters and trifluoroborates offer enhanced stability against protodeboronation compared to boronic acids.[4][9] |
Part 4: General Experimental Protocol
This protocol serves as a starting point and should be optimized for specific substrates.
Title: General Protocol for a Standard Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography, to afford the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 21. researchwithrutgers.com [researchwithrutgers.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alkylation Reactions
Guide: Proactively Managing and Preventing C-Alkylation Side Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in alkylation reactions. Specifically, we will address the persistent issue of C-alkylation side reactions when O-alkylation is the desired outcome. Enolates and phenolates are classic examples of ambident nucleophiles, meaning they possess two reactive sites—a carbon and an oxygen atom.[1][2] This dual reactivity is the root cause of the competition between C- and O-alkylation.[3]
This document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs): The Core Principles
This section addresses the fundamental concepts that dictate the regioselectivity of alkylation for ambident nucleophiles.
Q1: What are ambident nucleophiles, and why do they cause C- vs. O-alkylation issues?
Ambident nucleophiles are species with two or more reactive sites that can attack an electrophile.[1] In the case of an enolate ion, the negative charge is delocalized across the oxygen and the α-carbon.[4] This means both the oxygen (a "hard" nucleophilic center) and the carbon (a "soft" nucleophilic center) can act as the nucleophile, leading to a mixture of O-alkylated and C-alkylated products, respectively.[5] The challenge for the synthetic chemist is to control the reaction conditions to force the reaction through only one of these pathways.
Q2: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it predict the outcome of my reaction?
The Hard and Soft Acids and Bases (HSAB) principle is a powerful qualitative concept that helps predict reaction selectivity.[6][7] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[6]
-
Hard species are typically small, highly charged, and not easily polarizable.[6]
-
Soft species are larger, have a lower charge state, and are more polarizable.[6]
In an enolate, the oxygen atom is a hard base , while the α-carbon is a soft base .[5] The electrophile (your alkylating agent) can be classified as a hard or soft acid.
-
Hard Electrophiles (Hard Acids): These favor O-alkylation . Examples include silyl halides (e.g., TMS-Cl), alkyl triflates, and other agents with highly electronegative leaving groups.[8]
-
Soft Electrophiles (Soft Acids): These favor C-alkylation . Standard alkyl halides like methyl iodide and benzyl bromide are classic examples.[5][8]
Therefore, choosing an alkylating agent with the appropriate "hardness" is a primary method for controlling the reaction outcome.
Q3: What is the difference between kinetic and thermodynamic control, and how does it apply to enolate alkylation?
These concepts relate to which product is favored based on reaction conditions.[9]
-
Kinetic Control: This favors the product that is formed fastest. These conditions are typically irreversible and use low temperatures and strong, sterically hindered bases.[10][11] For enolates, O-alkylation is often the kinetically favored product because the oxygen atom has a higher negative charge density and is more accessible.[12]
-
Thermodynamic Control: This favors the most stable product. These reactions are run under equilibrium conditions, often at higher temperatures with weaker bases, allowing the initially formed products to revert to the starting materials and re-react.[10] The C-alkylated product is generally the more thermodynamically stable product due to the stronger C-C bond formed compared to the C-O bond of the enol ether.[3]
Manipulating reaction conditions to favor one regime over the other is a key strategy for achieving selectivity.
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter in the lab.
Q4: My reaction is yielding a mixture of C- and O-alkylated products. How can I decisively favor O-alkylation?
Observing a product mixture indicates that the reaction conditions are not sufficiently selective. To favor O-alkylation, you need to shift the reaction firmly into the kinetic control regime and apply the HSAB principle .
Causality: The goal is to make the reaction at the oxygen atom significantly faster and irreversible compared to the reaction at the carbon atom.
Solutions:
-
Change the Electrophile: Switch from a soft electrophile (like an alkyl iodide or bromide) to a harder one. A trialkylsilyl halide (e.g., TMS-Cl, TBS-Cl) or an alkyl triflate (e.g., MeOTf) is an excellent choice. The hard silicon or sulfur center will preferentially react with the hard oxygen atom of the enolate.[3][8]
-
Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or HMPA.[13] These solvents are excellent at solvating the metal counterion, creating a "naked," highly reactive enolate anion. This enhances reactivity at the most electron-rich site, the oxygen atom.[13] Avoid protic solvents (like ethanol), which hydrogen-bond to the oxygen, shielding it and promoting C-alkylation.[14]
-
Counterion and Base Choice: Use a base that provides a large, soft counterion, such as potassium hydride (KH) or potassium bis(trimethylsilyl)amide (KHMDS). Larger cations (like K+) associate less tightly with the oxygen than smaller ones (like Li+), leading to a more dissociated enolate that reacts at the oxygen.[15] Adding a crown ether (e.g., 18-crown-6 with a potassium base) can further sequester the cation, dramatically increasing O-alkylation.[13]
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C). This favors the kinetic product by preventing the system from reaching thermodynamic equilibrium.[10][16]
Summary of Conditions to Favor O-Alkylation vs. C-Alkylation
| Factor | To Favor O-Alkylation (Kinetic Product) | To Favor C-Alkylation (Thermodynamic Product) |
| Electrophile | Hard (e.g., R₃SiCl, R-OTf) | Soft (e.g., R-I, R-Br, Benzyl-Br) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, HMPA) | Protic (e.g., EtOH, H₂O) or Nonpolar (e.g., THF, DME) |
| Base/Counterion | Strong base with large cation (e.g., KHMDS, KH) | Weaker base with small cation (e.g., NaOEt, LDA) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temp to Reflux) |
| Additives | Crown Ethers (e.g., 18-crown-6 for K+) | None |
Q5: I am observing significant C-alkylation of my phenol derivative. What conditions should I adjust?
Phenolates are also ambident nucleophiles, but the principles governing their reactivity are similar to enolates. C-alkylation disrupts the aromaticity of the ring in the transition state, which is energetically costly.[14] If you are still seeing C-alkylation, it is likely due to solvent effects.
Causality: Protic solvents can form a hydrogen-bonding cage around the phenolate oxygen, sterically hindering it and leaving the ortho and para positions of the ring as the only available nucleophilic sites.[14]
Solutions:
-
Switch to a Polar Aprotic Solvent: The most critical change is to switch from any protic solvent (like trifluoroethanol or methanol) to a polar aprotic solvent like DMF or acetone.[14] This will leave the oxygen atom unsolvated and highly available for nucleophilic attack.
-
Ensure Anhydrous Conditions: Water is a protic solvent. Ensure your reagents and solvent are rigorously dry to prevent it from solvating the phenolate oxygen.
-
Use a Stronger Base: Using a strong base like NaH or K₂CO₃ in DMF ensures complete and rapid formation of the phenolate, which can then react quickly with the alkylating agent.[17]
Q6: Are there alternative strategies, like using protecting groups, to avoid C-alkylation?
Yes, protecting groups offer an indirect but powerful strategy. While not used to prevent C-alkylation of a simple enolate directly, they are crucial when other functional groups in the molecule could lead to undesired side reactions.
Causality: A protecting group temporarily blocks a reactive functional group, preventing it from interfering with a desired transformation elsewhere in the molecule.[18][19] After the reaction is complete, the protecting group is removed.[19]
Example Scenario: Imagine you want to perform a selective O-alkylation on a phenolic hydroxyl group, but your molecule also contains a more nucleophilic amine.
-
Protect the Amine: The amine can be protected as a carbamate (e.g., Boc or Cbz group), which renders it non-nucleophilic.[20][21]
-
Perform O-Alkylation: With the amine protected, you can now perform the O-alkylation of the phenol under standard conditions (e.g., K₂CO₃, alkyl halide, DMF) without fear of competing N-alkylation.
-
Deprotect the Amine: Finally, the protecting group is removed under conditions that do not affect the newly formed ether. Orthogonal protecting group strategies (where one group is removed under acidic conditions and another under basic or hydrogenolysis conditions) are particularly powerful here.[18]
Visualizations and Workflows
Diagram 1: Factors Influencing Alkylation Regioselectivity
This diagram illustrates the key decision points and factors that steer the reaction toward either C- or O-alkylation.
Caption: Key factors determining the C- vs. O-alkylation pathway.
Diagram 2: Troubleshooting Workflow for Undesired C-Alkylation
This workflow provides a logical sequence of steps to diagnose and solve problems with poor selectivity.
Caption: A step-by-step workflow to troubleshoot C-alkylation.
Experimental Protocols
Protocol 1: General Procedure for Selective O-Silylation of a Ketone (Kinetic Control)
This protocol describes the formation of a silyl enol ether, a classic example of kinetically controlled O-alkylation.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve the ketone substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3–0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution for 30 minutes at -78 °C.[16]
-
Electrophile Addition: Add neat trimethylsilyl chloride (TMS-Cl) (1.1 equiv.) dropwise to the enolate solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Purification: Purify the product as necessary, typically via flash column chromatography.
References
- 1. maharajacollege.ac.in [maharajacollege.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 5. studylib.net [studylib.net]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. reddit.com [reddit.com]
- 9. fiveable.me [fiveable.me]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Groups [organic-chemistry.org]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. biosynth.com [biosynth.com]
Technical Support Center: Removal of Unreacted 5-Bromo-2-hydroxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with in-depth technical strategies for the effective removal of unreacted 5-bromo-2-hydroxybenzaldehyde from reaction mixtures. The protocols and troubleshooting advice herein are designed to ensure the high purity of synthesized target compounds, a critical factor for accurate downstream analysis and applications.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the purification of products synthesized using 5-bromo-2-hydroxybenzaldehyde.
Question 1: My final product is contaminated with a yellow, crystalline impurity. How can I confirm it is unreacted 5-bromo-2-hydroxybenzaldehyde and choose the best removal method?
Answer: 5-Bromo-2-hydroxybenzaldehyde is a slightly yellow to yellow-beige crystalline solid.[1] Its presence can often be confirmed using Thin Layer Chromatography (TLC) by co-spotting your crude product with a standard sample of the starting material.
To select the appropriate purification method, consider the properties of your desired product relative to the starting material. The key is to exploit the differences in their physicochemical properties. 5-Bromo-2-hydroxybenzaldehyde has two reactive functional groups: a phenolic hydroxyl group and an aldehyde.[2] The phenolic group is weakly acidic, while the aldehyde can undergo specific reactions that facilitate separation.
A decision workflow for selecting a purification method is outlined below:
Caption: Decision workflow for selecting a purification method.
Question 2: I'm trying to remove 5-bromo-2-hydroxybenzaldehyde from a base-sensitive product. Which method should I use?
Answer: For base-sensitive compounds, you should avoid methods that use strong bases, such as standard acid-base extraction with NaOH or regeneration of a bisulfite adduct with a strong base.[3]
The most suitable methods are:
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[4][5] Since 5-bromo-2-hydroxybenzaldehyde is a moderately polar compound, a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate it from many products.[4][6]
-
Recrystallization: If your product and the starting material have significantly different solubilities in a given solvent system, recrystallization can be a highly effective and scalable purification method.[7][8]
-
Modified Bisulfite Extraction: You can form the bisulfite adduct and, for certain base-sensitive aldehydes, regenerate the aldehyde under neutral conditions using reagents like chlorotrimethylsilane (TMS-Cl).[9]
Question 3: My acid-base extraction isn't working well. The starting material seems to be remaining in the organic layer. What's going wrong?
Answer: This issue typically arises from incomplete deprotonation of the phenolic hydroxyl group. Here are some troubleshooting steps:
-
Check the pH: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the phenol. The predicted pKa of 5-bromo-2-hydroxybenzaldehyde is around 7.6.[1] To ensure complete deprotonation, the pH of the aqueous wash should be at least 2 pH units higher, i.e., pH > 9.6. Use a pH strip to verify.
-
Increase Contact Time: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area and facilitate the transfer of the deprotonated starting material into the aqueous layer.
-
Perform Multiple Extractions: A single extraction may not be sufficient. Perform at least two or three washes with the basic aqueous solution to ensure complete removal.[10]
Question 4: Can I use a bisulfite wash to remove the unreacted aldehyde? Are there any limitations?
Answer: Yes, forming a bisulfite adduct is a highly effective chemical separation method for aldehydes.[3][11] The reaction between 5-bromo-2-hydroxybenzaldehyde and sodium bisulfite forms a charged α-hydroxy sulfonic acid salt, which is typically soluble in water.[9][11] This allows it to be extracted from the organic layer into the aqueous phase.
Limitations:
-
Steric Hindrance: While most aldehydes react well, extremely sterically hindered ketones may react slowly or not at all.[12]
-
Reversibility: The reaction is reversible. The aldehyde can be regenerated by adding a base (like NaOH) or acid, which is useful if you need to recover the starting material but can be a drawback if your product is unstable under these conditions.[9][11]
-
Side Reactions: For aldehydes with enolizable alpha-hydrogens, using a strong base like NaOH for regeneration might cause unwanted side reactions. A milder base like sodium phosphate tribasic can be a suitable alternative.[3]
Physicochemical Properties for Purification
Understanding the properties of 5-bromo-2-hydroxybenzaldehyde is crucial for designing an effective purification strategy.
| Property | Value | Source(s) | Significance for Purification |
| Molecular Formula | C₇H₅BrO₂ | [13][14][15] | Used to calculate molar mass. |
| Molecular Weight | 201.02 g/mol | [13][14][15] | Important for reaction stoichiometry and yield calculations. |
| Appearance | Slightly yellow to yellow-beige crystalline powder | [1] | Visual indicator of its presence as an impurity. |
| Melting Point | 102-106 °C | [1][13] | Useful for characterization and assessing purity after removal. |
| pKa | ~7.6 (Predicted) | [1] | Key for acid-base extraction; the phenolic proton can be removed by a moderately strong base. |
| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, ethyl acetate.[1][2][16] | [1][2][16] | Dictates the choice of solvents for extraction, chromatography, and recrystallization. |
Detailed Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This method is ideal for separating compounds based on polarity and is suitable for most product types, including those that are base-sensitive.[4][7]
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 5% ethyl acetate in hexane). Mix to form a uniform slurry.
-
Pack the Column: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.
-
Elute the Column: Add the eluent to the column and apply pressure (flash chromatography) to move the solvent through the column. The less polar compounds will elute first.[5]
-
Collect and Analyze Fractions: Collect the eluting solvent in a series of fractions. Spot each fraction on a TLC plate to identify which fractions contain your desired product and which contain the unreacted 5-bromo-2-hydroxybenzaldehyde.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Removal by Acid-Base Extraction
This technique leverages the acidic nature of the phenolic hydroxyl group and is highly effective when the desired product is neutral or basic and not sensitive to base.[17][18]
Caption: Step-by-step workflow for acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution).
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated 5-bromo-2-hydroxybenzaldehyde (as its sodium salt) will move into the aqueous layer. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal.
-
Work-up: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | FB04957 [biosynth.com]
- 14. Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 16. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Benzaldehyde Derivatives
Welcome to the technical support center for challenges in the purification of benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common yet frustrating issues during the synthesis and purification of these vital chemical intermediates. As a Senior Application Scientist, I understand that the success of a multi-step synthesis often hinges on the purity of each intermediate. This document synthesizes field-proven insights and established protocols to help you troubleshoot and optimize your purification workflows.
The inherent reactivity of the aldehyde functional group, particularly its susceptibility to oxidation, is the primary source of purification challenges.[1][2][3] This guide provides a structured approach to identifying and resolving these issues, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My bottle of benzaldehyde (or a liquid derivative) has white crystals forming. What are they, and how do I remove them?
Answer: The white crystalline solid is almost certainly the corresponding benzoic acid, the product of aerobic oxidation.[1][4] Benzaldehydes are notoriously prone to auto-oxidation upon exposure to atmospheric oxygen, a process that can occur even during storage.[2][5] This acidic impurity can interfere with subsequent reactions, especially base-catalyzed processes.[6]
Causality: The aldehyde proton is susceptible to radical abstraction, initiating a chain reaction with atmospheric oxygen to form a peroxybenzoic acid intermediate, which then reacts with another molecule of benzaldehyde to yield two molecules of benzoic acid.[2]
Recommended Solution: Aqueous Base Wash This is the most direct and effective method for removing acidic impurities.
Experimental Protocol: Aqueous Base Wash
-
Dissolution: Dissolve the impure benzaldehyde derivative in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. A 3-5 fold volume of solvent to sample is a good starting point.
-
Extraction: Add an equal volume of a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃).[7][8][9]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release CO₂ gas that evolves from the acid-base neutralization.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium benzoate salt.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with an equal volume of water, followed by a brine (saturated NaCl) wash to facilitate drying.
-
Drying & Evaporation: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified product.
Q2: I am trying to purify my benzaldehyde derivative by vacuum distillation, but the material in the pot is turning dark brown/black and polymerizing.
Answer: This is a classic sign of thermal decomposition.[7] While vacuum distillation is the correct approach to lower the boiling point, benzaldehydes can still be sensitive to prolonged heating, even at reduced pressures.[1][5] The presence of trace acidic or basic impurities can catalyze this polymerization or degradation.
Causality: At elevated temperatures, benzaldehydes can undergo various side reactions, including aldol-type condensations and other unspecified polymerization pathways, leading to high molecular weight, colored tars.[10]
Recommended Solutions:
-
Pre-Purification: Always perform an aqueous base wash (see Q1) before distillation to remove acidic impurities that can catalyze decomposition.[7][8]
-
Achieve a High Vacuum: Use a good vacuum pump. The lower the pressure, the lower the boiling point and the less thermal stress on your compound. A pressure between 2 and 35 kPa is often recommended.[11]
-
Control the Temperature: Use an oil bath for even heating and maintain the bath temperature no more than 20-30 °C above the boiling point of your compound at the given pressure. Avoid aggressive heating.[7]
-
Work Quickly: Do not leave the compound sitting at high temperatures for extended periods. Distill the material as rapidly as possible without compromising separation efficiency.
-
Use an Inert Atmosphere: After distillation, backfill the apparatus with an inert gas like Nitrogen or Argon before exposing the hot distillate to air, as hot benzaldehyde oxidizes extremely rapidly.[7][12]
Q3: My column chromatography purification is failing. The compound seems to be decomposing on the silica gel, and I'm getting poor recovery.
Answer: This is a common issue. Standard silica gel is acidic (pKa ≈ 4.5), which can be sufficient to catalyze the degradation of sensitive aldehydes or cause irreversible adsorption.[13] You may observe streaking on your TLC plate or see colored bands forming and sticking to the column.
Causality: The Lewis acidic sites on the silica surface can interact with the lone pairs of the carbonyl oxygen, activating the aldehyde towards decomposition, aldol reactions, or oxidation.
Recommended Solutions:
-
Use Neutralized Silica: Prepare a slurry of your silica gel in your starting eluent and add 1% triethylamine (or another volatile base) relative to the volume of the silica. This deactivates the acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.[14]
-
Run the Column Quickly: Do not let the compound sit on the column for an extended time. Use a slightly more polar solvent system than you might otherwise choose to ensure rapid elution. Flash chromatography is highly recommended over gravity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified benzaldehyde derivatives to prevent future degradation?
Answer: Proper storage is critical to maintaining purity. The key is to protect the compound from oxygen, light, and heat.[15]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4][14]
-
Container: Use an amber glass bottle to protect from light. Ensure the cap is tight-fitting.
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.[12]
-
Stabilizers: For long-term storage, consider adding a radical scavenger or antioxidant like Hydroquinone, Catechol, or BHT at very low concentrations (ppm level).[8][16]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents auto-oxidation to benzoic acid.[12] |
| Container | Tightly-sealed Amber Glass | Protects from light and atmospheric oxygen.[17] |
| Temperature | Cool / Refrigerated | Slows the rate of decomposition and oxidation. |
| Additives | Antioxidants (e.g., BHT) | Inhibits the free-radical oxidation chain reaction.[4][8] |
Q2: Beyond a simple acid wash, is there a more robust chemical method for purifying aldehydes from complex mixtures?
Answer: Yes. For separating aldehydes from non-carbonyl impurities (like alcohols or esters), purification via the bisulfite addition adduct is a highly effective classical technique. This method is particularly useful when distillation or chromatography is impractical.[18][19]
Causality: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble salt (the adduct). Most other organic functional groups do not react, allowing for a clean separation by extraction or filtration. The aldehyde can then be regenerated from the adduct.[13][20]
Experimental Protocol: Bisulfite Adduct Purification
-
Reaction: Dissolve the crude mixture in a suitable solvent (e.g., methanol, ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction can take from a few minutes to several hours.[18]
-
Isolation: If the adduct precipitates, it can be collected by filtration and washed with a small amount of cold solvent and then ether. If it remains in the aqueous phase, proceed to extraction.
-
Purification: Wash the mixture with an organic solvent (e.g., diethyl ether) to remove the non-aldehyde impurities.[13] Separate the layers and retain the aqueous layer containing the adduct.
-
Regeneration: To regenerate the aldehyde, treat the isolated adduct or the aqueous solution with either a saturated sodium carbonate solution or dilute acid until the evolution of SO₂ gas ceases.[13]
-
Final Extraction: The purified aldehyde will separate as an oil or solid. Extract it into a fresh portion of an organic solvent, dry the solution, and evaporate the solvent to yield the final product.
Q3: What analytical techniques should I use to confirm the purity of my benzaldehyde derivative?
Answer: A combination of techniques is always best for a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (¹H NMR): This is arguably the most powerful tool. Look for the characteristic aldehyde proton signal around 9-10 ppm. The absence of a broad peak around 12-13 ppm confirms the removal of the carboxylic acid impurity. Purity can be quantified by integrating the aldehyde peak against any impurity peaks.[21]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are excellent methods for quantifying purity and detecting trace impurities.[22][23] A single, sharp peak indicates high purity. Different boiling points and polarities of potential impurities make them well-suited for separation by these techniques.[24]
-
Infrared (IR) Spectroscopy: A quick and useful check. A strong C=O stretch around 1700 cm⁻¹ is characteristic of the aldehyde. The key is to confirm the absence of a very broad O-H stretch from ~2500-3300 cm⁻¹, which would indicate the presence of the carboxylic acid impurity.[22]
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 10. chemcess.com [chemcess.com]
- 11. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - Stabilizer for benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Flinn Chemicals, Benzaldehyde [flinnsci.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 20. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. benchchem.com [benchchem.com]
- 22. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights for effectively monitoring reaction progress using TLC. This resource is structured to address common challenges and questions, ensuring you can troubleshoot issues and optimize your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about utilizing TLC for reaction monitoring, providing the essential knowledge for successful application.
Q1: What is the primary purpose of using TLC for monitoring a chemical reaction?
A1: TLC is a rapid, cost-effective, and highly versatile separation technique ideal for the qualitative analysis of a chemical reaction.[1][2] Its primary purposes in this context are to:
-
Determine Reaction Completion: By observing the disappearance of the starting material spot and the appearance of a new product spot.[3][4]
-
Assess Purity: To quickly check the purity of the reaction mixture and identify the presence of byproducts.[3]
-
Optimize Reaction Conditions: By allowing for quick comparisons of reaction outcomes under different conditions (e.g., temperature, catalysts).
Q2: How do I select an appropriate solvent system (mobile phase) for my reaction?
A2: The choice of the mobile phase is critical for achieving good separation.[1] The goal is to find a solvent system that moves all components off the baseline, ideally with Retention Factor (Rf) values between 0.15 and 0.85.[5] For reaction monitoring, a good starting point is to find a solvent system where the starting material has an Rf of approximately 0.3-0.4. This provides a clear window for the product, which is typically more or less polar, to appear at a different Rf.
A common approach for normal-phase TLC is to start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[1][6]
| Compound Polarity | Suggested Starting Solvent System | Rationale |
| Non-polar | 5% Ethyl Acetate in Hexane | A low polarity mobile phase is needed to move non-polar compounds up the plate.[7] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane | This range offers a good balance for many common organic compounds.[1][7] |
| Polar | 5-10% Methanol in Dichloromethane | A more polar mobile phase is required to move polar compounds from the baseline.[7] |
Q3: What is a "co-spot" and why is it important for reaction monitoring?
A3: A "co-spot" is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[3][8] This is a critical control for accurate interpretation of your TLC results. The co-spot helps to:
-
Confirm the Identity of the Starting Material: It verifies that the spot corresponding to the starting material in the reaction mixture lane has the same Rf as the pure starting material.
-
Resolve Compounds with Similar Rf Values: If the starting material and product have very similar Rf values, the co-spot may appear as an elongated spot, indicating that two different compounds are present.[3]
-
Avoid Misinterpretation: In some cases, components of the reaction mixture can alter the Rf of the starting material. The co-spot helps to identify such effects.[8]
Q4: How do I properly prepare and spot my samples on a TLC plate?
A4: Proper sample preparation and application are crucial for obtaining sharp, well-defined spots.
-
Sample Preparation: Dissolve a small amount (<1 mg) of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[6]
-
Plate Preparation: Use a soft pencil to gently draw a baseline about 1 cm from the bottom of the TLC plate.[4][9] Never use a pen, as the ink can chromatograph with your sample.[10]
-
Spotting: Use a capillary tube to apply a small spot of each sample onto the baseline.[6] The spots should be small and concentrated. To achieve this, apply the sample multiple times in the same location, allowing the solvent to completely dry between applications.[3][11] Ensure the spots are not too close to the edge of the plate.[1]
Q5: What are the most common methods for visualizing spots on a TLC plate?
A5: If the compounds are not colored, visualization techniques are necessary.[5] The most common methods are:
-
UV Light: Most commercial TLC plates contain a fluorescent indicator. When viewed under short-wave UV light (254 nm), the plate will fluoresce, and compounds that absorb UV light will appear as dark spots.[12][13] This method is non-destructive, meaning the sample can be used for further analysis.[14]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots.[15] This method is semi-destructive as the iodine can react with some compounds. The spots will fade over time, so they should be circled with a pencil immediately.[12]
-
Chemical Stains: These are destructive methods where the plate is dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often with gentle heating.[13][15][16] The choice of stain depends on the functional groups present in the molecules.[12]
| Visualization Method | Principle | Best For | Appearance |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds.[12] | Conjugated systems, aromatic compounds.[12] | Dark spots on a fluorescent green background.[16] |
| Iodine (I₂) Vapor | Formation of colored complexes with organic compounds.[13] | Unsaturated and aromatic compounds, thiols, phosphines.[12] | Yellow-brown spots.[13][16] |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of functional groups. | Alkenes, alkynes, alcohols, and other oxidizable groups.[12] | Yellow to brown spots on a purple background.[12] |
| p-Anisaldehyde Stain | Reaction with nucleophilic functional groups. | Aldehydes, ketones, and other nucleophiles.[12] | Various colors depending on the compound. |
| Ninhydrin Stain | Reaction with amino groups. | Amino acids and primary/secondary amines.[6][12] | Purple or pink spots. |
Troubleshooting Guide
This section provides solutions to common problems encountered when monitoring reactions with TLC.
Issue 1: My spots are streaking or elongated.
Q: Why are my spots streaking up the TLC plate instead of appearing as tight circles?
A: Streaking is a common issue that can obscure results. Here are the likely causes and their solutions:
-
Cause A: Sample Overloading.
-
Cause B: Highly Acidic or Basic Compounds.
-
Explanation: Strongly acidic or basic compounds can interact strongly with the silica gel (which is acidic), leading to tailing or streaking.[17]
-
Solution: Add a small amount of a modifier to the mobile phase to suppress this interaction.[11][17]
-
For acidic compounds (e.g., carboxylic acids), add a few drops of acetic acid or formic acid (0.1-2.0%).
-
For basic compounds (e.g., amines), add a few drops of triethylamine (0.1-2.0%) or ammonia.
-
-
-
Cause C: Sample Applied in a Polar Solvent.
-
Explanation: If the sample is dissolved in a highly polar solvent (like methanol or DMSO), it can interfere with the spotting process, causing the initial spot to be too large and diffuse, leading to a "double spotting" or ring effect.
-
Solution: Whenever possible, dissolve your sample in a less polar, more volatile solvent for spotting. If you must use a polar reaction solvent, ensure the spot is completely dry before developing the plate.[3] You can aid drying by gently blowing air over the spot.
-
Issue 2: My spots are not moving from the baseline or are running at the solvent front.
Q: I've run my TLC, but all my spots are either stuck at the bottom or have rushed to the top. What's wrong?
A: This indicates that the polarity of your mobile phase is not appropriate for your compounds.[11]
-
Cause A: Spots Remain at the Baseline (Low Rf).
-
Explanation: The mobile phase is not polar enough to move the compounds up the plate.[11] The compounds have a stronger affinity for the stationary phase than the mobile phase.
-
Solution: Increase the polarity of the mobile phase.[11] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
-
Cause B: Spots Run with the Solvent Front (High Rf).
Caption: Troubleshooting workflow for incorrect Rf values.
Issue 3: I don't see any spots on my plate after visualization.
Q: I've developed my TLC plate, but after trying to visualize it, there's nothing there. Did my reaction fail?
A: Not necessarily. While an absence of product could be one reason, there are several common experimental issues to rule out first.
-
Cause A: Sample is Too Dilute.
-
Cause B: The Compound is Not UV-Active.
-
Cause C: Solvent Level in the Chamber was Too High.
-
Cause D: Volatile Compound.
-
Explanation: The compound of interest may be volatile and could have evaporated from the plate during development or drying.[11]
-
Solution: In this case, TLC may not be the ideal method for monitoring the reaction. Consider techniques like GC-MS.
-
Issue 4: The solvent front is running unevenly.
Q: The top of the solvent on my developed plate is crooked. Will this affect my results?
A: Yes, an uneven solvent front will lead to inaccurate Rf calculations.[17][18]
-
Cause A: The Plate is Touching the Side of the Chamber.
-
Explanation: If the edge of the TLC plate is touching the side of the developing chamber or the filter paper used for saturation, the capillary action can be disrupted, causing the solvent to run unevenly.[17][18]
-
Solution: Carefully place the plate in the center of the chamber, ensuring it is not in contact with the sides.[19]
-
-
Cause B: The Adsorbent has Flaked Off.
-
Cause C: The Chamber was Not Properly Sealed or was Disturbed.
-
Explanation: An improperly sealed chamber allows the solvent to evaporate, which can affect the solvent front. Disturbing or moving the chamber during development can also cause the solvent to move unevenly.
-
Solution: Ensure the chamber is well-sealed and place it in a location where it will not be disturbed during development.
-
Experimental Protocol: Monitoring a Reaction by TLC
This protocol provides a step-by-step methodology for monitoring a chemical reaction.
-
Prepare the TLC Chamber:
-
Add the chosen mobile phase to the developing chamber to a depth of about 0.5 cm.[8]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility of the results.[9]
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Lane 1 (SM): Using a capillary spotter, apply a small spot of a dilute solution of your starting material.
-
Lane 2 (Co): Apply a spot of the starting material, and then, after it dries, apply a spot of the reaction mixture directly on top of it.[3][8]
-
Lane 3 (RM): Apply a spot of the reaction mixture.
-
Ensure all spots are small and that the solvent has completely evaporated before proceeding.[3]
-
-
Develop the Plate:
-
Carefully place the TLC plate in the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[9]
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[20]
-
Immediately mark the position of the solvent front with a pencil.[9][20]
-
-
Visualize and Interpret the Results:
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., UV light, then an iodine chamber or a chemical stain).[14]
-
Interpretation:
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture (RM) lane.
-
A new spot, corresponding to the product, should appear in the RM lane.
-
The co-spot (Co) lane should show both the starting material and product spots.
-
-
Caption: Step-by-step workflow for monitoring a reaction with TLC.
Calculating the Retention Factor (Rf)
The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][21]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[22]
-
It is a unitless value between 0 and 1.[23]
-
A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound (in normal-phase TLC).[4]
References
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. silicycle.com [silicycle.com]
- 8. How To [chem.rochester.edu]
- 9. coconote.app [coconote.app]
- 10. bitesizebio.com [bitesizebio.com]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pharmashare.in [pharmashare.in]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Khan Academy [khanacademy.org]
- 22. m.youtube.com [m.youtube.com]
- 23. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
Technical Support Center: Optimizing Reaction Outcomes Through Solvent Selection
Welcome to the Technical support center dedicated to unraveling the critical role of solvent choice in chemical synthesis. For researchers, scientists, and professionals in drug development, mastering solvent selection is not merely a procedural step but a pivotal decision that dictates reaction success. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to navigate the complexities of solvent effects on your reaction outcomes.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable protocols to get your reaction back on track.
Q1: My reaction is proceeding extremely slowly or not at all. Could the solvent be the issue?
A: Absolutely. An inappropriate solvent is a common culprit for sluggish or failed reactions. The solvent's primary role is to dissolve reactants, bringing them into contact for a reaction to occur.[1][2] However, its influence extends far beyond simple dissolution.
Causality:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction is limited to the surface of the solid material, drastically reducing the effective concentration and collision frequency between molecules.[2][3] This is a frequent issue when using non-polar solvents for polar reactants or vice-versa.[1]
-
Reactant Stabilization: The solvent can overly stabilize one of the reactants, increasing the activation energy needed for the reaction to proceed. For instance, in SN2 reactions, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[4][5][6]
-
High Viscosity: Highly viscous solvents can impede the diffusion of reactants, reducing the frequency of molecular collisions and thereby slowing down the reaction rate.[7][8][9]
Troubleshooting Protocol:
-
Assess Solubility: Visually inspect your reaction mixture. Is there suspended solid material? If so, solubility is likely a primary issue.
-
Consult a Solvent Polarity Chart: Compare the polarity of your reactants with that of your solvent. A significant mismatch is a red flag.
-
Systematic Solvent Screening: If solubility is the suspected issue, perform small-scale test reactions in a range of solvents with varying polarities. A good starting point is to test a non-polar solvent (e.g., Hexane), a "borderline" polar aprotic solvent (e.g., Diethyl Ether or THF), a polar aprotic solvent (e.g., Acetone or DMSO), and a polar protic solvent (e.g., Ethanol or Water), provided they are compatible with your reagents.[1]
-
Consider a Solvent Mixture: Sometimes, a mixture of two miscible solvents can provide the optimal balance of solubility for all reactants.
Q2: I'm observing a significant amount of side products. How can solvent choice improve my reaction's selectivity?
A: Solvent selection is a powerful tool for controlling reaction selectivity by influencing which reaction pathway is energetically favored.
Causality:
-
Stabilization of Intermediates/Transition States: The solvent can selectively stabilize the transition state of the desired reaction pathway, lowering its activation energy and making it the dominant route. For example, SN1 reactions are favored in polar protic solvents because these solvents effectively stabilize the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[4][10][11]
-
Altering Nucleophilicity/Basicity: As mentioned previously, the solvent can modulate the strength of a nucleophile or base. In polar aprotic solvents, nucleophiles are "naked" and more reactive, favoring SN2 pathways.[6] In contrast, polar protic solvents can suppress nucleophilicity, potentially allowing elimination (E1/E2) pathways to compete more effectively.
-
Equilibrium Position: The solvent can influence the position of a chemical equilibrium.[12] If your desired product is in equilibrium with a side product, changing the solvent to one that preferentially solubilizes the desired product can shift the equilibrium in your favor, in accordance with Le Châtelier's Principle.[13][14]
Troubleshooting Protocol:
-
Analyze the Reaction Mechanism: Identify the likely mechanisms for both the desired reaction and the side reactions. Consider the polarity of the intermediates and transition states for each pathway.
-
Strategic Solvent Selection:
-
Temperature Adjustment: The boiling point of the solvent dictates the accessible temperature range for the reaction. Some side reactions may have a higher activation energy and can be minimized by running the reaction at a lower temperature in a lower-boiling solvent.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the role of solvents in chemical synthesis.
Q1: What are the most critical solvent properties to consider when planning a reaction?
A: Several key properties collectively determine a solvent's suitability for a particular reaction:
| Property | Description | Impact on Reaction |
| Polarity | A measure of the solvent's dipole moment. Quantified by the dielectric constant.[1] | Influences the solubility of polar and non-polar reactants and can stabilize charged intermediates and transition states.[2] |
| Proticity | The ability of a solvent to act as a hydrogen bond donor (contains O-H or N-H bonds).[1][15] | Protic solvents can solvate both cations and anions, while aprotic solvents are generally better at solvating cations.[5] This significantly impacts nucleophilicity. |
| Boiling Point | The temperature at which the solvent boils at atmospheric pressure. | Determines the maximum temperature at which a reaction can be run at atmospheric pressure, affecting the reaction rate.[2] |
| Viscosity | A measure of a solvent's resistance to flow. | Higher viscosity can decrease reaction rates by slowing the diffusion of reactants.[7] |
Q2: How do I choose a solvent for a Grignard reaction?
A: Grignard reagents are highly reactive and require specific solvent conditions.
-
Aprotic Nature is Essential: The solvent must be aprotic because Grignard reagents are strong bases and will be quenched by any acidic protons from protic solvents like water or alcohols.[16]
-
Coordination is Key: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are the most common choices. The oxygen atoms in these ethers can coordinate with the magnesium atom of the Grignard reagent, stabilizing it.[16]
-
Greener Alternatives: For more sustainable processes, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative to THF and diethyl ether. It can be derived from renewable resources and has been shown to be as effective, and in some cases superior, in Grignard reactions, particularly in suppressing side reactions like Wurtz coupling.[17][18]
Q3: What does the term "like dissolves like" mean in practice?
A: This is a fundamental principle of solubility. It means that a solute will dissolve best in a solvent that has a similar polarity.[1]
-
Polar solutes (e.g., salts, compounds with O-H or N-H bonds) dissolve well in polar solvents (e.g., water, ethanol, acetone).
-
Non-polar solutes (e.g., hydrocarbons) dissolve well in non-polar solvents (e.g., hexane, toluene).
A significant mismatch in polarity will likely result in poor solubility and an inefficient reaction.
Q4: In the context of drug development, what are the key considerations for solvent selection beyond reaction performance?
A: In the pharmaceutical industry, solvent selection is a highly regulated process with considerations that extend beyond just reaction yield and selectivity.[19]
-
Safety, Health, and Environment (SHE): Solvents are assessed based on their toxicity, flammability, and environmental impact. Many pharmaceutical companies have developed "solvent selection guides" that rank solvents from "recommended" to "banned".[20][21][22]
-
Regulatory Compliance: Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines (e.g., ICH Q3C) that set strict limits on the amount of residual solvent allowed in the final active pharmaceutical ingredient (API).[19][23] Solvents are categorized into classes based on their toxicity, with Class 1 solvents (e.g., benzene, carbon tetrachloride) being banned due to their high toxicity.[19][23]
-
Process and Industrial Constraints: Factors such as cost, boiling point (for ease of removal), and recyclability are also critical in large-scale manufacturing.[20]
Visualizing Solvent Selection Logic
The following diagram illustrates a simplified decision-making workflow for selecting an appropriate solvent system based on the reaction mechanism.
Caption: A decision-making workflow for initial solvent selection based on common reaction mechanisms.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tutorchase.com [tutorchase.com]
- 3. benchchem.com [benchchem.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. Solved 17. How does the viscosity of the solvent affect the | Chegg.com [chegg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Le Chatelier's Principle and Changing the Position of Chemical Equilibrium [sky-web.org.uk]
- 15. Khan Academy [khanacademy.org]
- 16. quora.com [quora.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 19. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 20. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: The Role of Base Selection in Synthesis Efficiency
Welcome to the Technical Support Center for Synthesis Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to synthesis efficiency. The selection of an appropriate base is a critical parameter that can profoundly influence reaction outcomes, affecting yield, selectivity, and reaction rate.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of base selection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, linking them directly to base selection and offering actionable solutions.
Scenario 1: Low or No Reaction Conversion
Problem: You are attempting a reaction that requires deprotonation of a starting material, but you observe minimal or no product formation, with the starting material largely unconsumed.
Possible Cause: The base you have selected is not strong enough to deprotonate the substrate effectively. For a base to deprotonate an acid, the pKa of the base's conjugate acid must be significantly higher than the pKa of the acid you are trying to deprotonate. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least two pKa units higher than that of the substrate.[3]
Troubleshooting Steps:
-
Consult a pKa Table: Compare the pKa of your substrate's acidic proton with the pKa of the conjugate acid of your chosen base.[4][5][6]
-
Select a Stronger Base: If the pKa values are too close, choose a stronger base. For example, if you are trying to deprotonate an alcohol (pKa ~16-18) and are using sodium bicarbonate (pKa of H₂CO₃ ~6.4), the reaction is unlikely to proceed. A much stronger base like sodium hydride (NaH) (pKa of H₂ ~35) or an organolithium reagent like n-butyllithium (n-BuLi) (pKa of butane ~50) would be more appropriate.[7]
-
Consider Solvent Effects: The choice of solvent can influence the effective basicity of your chosen base.[8] Ensure your base is soluble in the reaction solvent. For instance, many inorganic bases have poor solubility in organic solvents.[9]
Experimental Protocol: Deprotonation of an Ester to Form an Enolate
A common reaction requiring a strong, non-nucleophilic base is the formation of an enolate from an ester for use in reactions like the Claisen condensation.[10]
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the ester to a flame-dried flask containing a magnetic stir bar.
-
Solvent: Add a suitable aprotic solvent, such as tetrahydrofuran (THF), and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (a strong, sterically hindered base) to the cooled ester solution while stirring.
-
Reaction: Allow the reaction to stir at -78 °C for the specified time to ensure complete enolate formation.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting material.
Scenario 2: Formation of Undesired Side Products due to Nucleophilic Attack by the Base
Problem: In addition to your desired product, you are observing significant formation of byproducts resulting from the base acting as a nucleophile and attacking an electrophilic center in your starting material or product.
Possible Cause: Many strong bases are also potent nucleophiles. If your substrate has an accessible electrophilic site, a non-hindered base can participate in a competing nucleophilic substitution reaction (e.g., SN2).[11]
Troubleshooting Steps:
-
Employ a Sterically Hindered Base: To minimize nucleophilic attack, switch to a sterically hindered, non-nucleophilic base.[10][12] These bases are bulky, which prevents them from approaching an electrophilic carbon, but they can still readily abstract a proton.[13]
-
Analyze Steric Factors: Evaluate the steric environment around the electrophilic center of your substrate. If it is sterically unhindered (e.g., a primary alkyl halide), the likelihood of nucleophilic attack by the base is higher.[14]
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Nucleophilicity | Steric Hindrance | Common Applications |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O)[7] | Strong | Low | Saponification, elimination |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol)[7] | Strong | Low | Williamson ether synthesis, elimination |
| Potassium tert-Butoxide (KOtBu) | ~17 (tert-Butanol)[7] | Weak | High | E2 elimination reactions |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine)[7] | Very Weak | High | Enolate formation |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Weak | High | E2 elimination reactions |
Diagram 1: Decision Workflow for Base Selection to Minimize Nucleophilic Attack
Caption: Workflow for selecting a base to minimize nucleophilic side reactions.
Scenario 3: Poor Selectivity Between Elimination and Substitution Products
Problem: You are performing a reaction on a substrate that can undergo both substitution and elimination, and you are obtaining an undesirable mixture of products.
Possible Cause: The choice of base is a key factor in directing the reaction pathway towards either substitution (SN1/SN2) or elimination (E1/E2).[15][16] Strong, bulky bases favor elimination, while strong, non-hindered bases that are also good nucleophiles can favor substitution.[17][18]
Troubleshooting Steps:
-
To Favor Elimination (E2):
-
Use a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) or DBU.[11] The bulkiness of these bases makes it difficult for them to act as nucleophiles, thus favoring the abstraction of a proton from a beta-carbon.[13]
-
Increase the reaction temperature. Elimination reactions are often favored at higher temperatures.[17]
-
-
To Favor Substitution (SN2):
-
Use a strong, non-hindered nucleophile that is a relatively weak base, such as iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻).[15]
-
If a stronger base is required, use a less hindered one like sodium ethoxide (NaOEt) with a primary substrate, where SN2 is kinetically favored over E2.[14]
-
Use a polar aprotic solvent (e.g., acetone, DMSO) which favors SN2 reactions.
-
Diagram 2: Influence of Base Properties on Substitution vs. Elimination
Caption: Relationship between base properties and reaction pathway selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of a base in organic synthesis?
A1: Bases can play several crucial roles in organic synthesis:
-
Proton Abstraction: To generate a reactive intermediate, such as an enolate or a carbanion.[9]
-
Acid Scavenger: To neutralize an acidic byproduct generated during the reaction, driving the equilibrium towards the product side.[9]
-
Catalyst Activation: In many catalytic cycles, particularly in organometallic chemistry, a base is required to activate the catalyst or regenerate its active form.[19]
-
Catalyst: The base itself can act as a catalyst, for example, in Knoevenagel condensations.[20]
Q2: How do I choose between an organic and an inorganic base?
A2: The choice depends on several factors, primarily solubility and steric hindrance.[9]
-
Inorganic bases (e.g., K₂CO₃, NaOH, K₃PO₄) are often used when water is present or as heterogeneous reagents. Their solubility in organic solvents can be limited, which can affect reaction rates.
-
Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), DBU) are generally soluble in organic solvents, allowing for homogeneous reaction conditions. They also offer a wide range of steric properties and basicities.[1]
Q3: My reaction is catalyzed by a transition metal, and the choice of base seems to be critical. Why is this?
A3: In transition metal catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), the base plays multiple roles beyond simple proton abstraction. It can be involved in the reductive elimination step, influence the stability and solubility of the catalytic species, and affect the rate of catalyst activation.[19] The choice of base can therefore dramatically impact the reaction yield and efficiency. For example, in Suzuki couplings, potassium phosphate is often found to be more effective than potassium carbonate, a choice that is often determined empirically but is related to its solubility and ability to facilitate the transmetalation step.[9]
Q4: Can using too strong a base be detrimental to my reaction?
A4: Yes. Using a base that is excessively strong can lead to several problems:
-
Side Reactions: It can deprotonate other, less acidic protons in your molecule, leading to a loss of selectivity and the formation of byproducts.[20]
-
Decomposition: It can cause the decomposition of sensitive starting materials or products.[21]
-
Self-Condensation: In reactions like the Knoevenagel condensation, a very strong base can promote the self-condensation of the starting materials.[20]
Q5: What is a "non-nucleophilic base" and when should I use one?
A5: A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[10] These bases are designed to be excellent proton acceptors while being too bulky to effectively attack an electrophilic carbon atom. You should use a non-nucleophilic base whenever you want to deprotonate a substrate in the presence of an electrophilic site that you do not want to be attacked.[10] Classic examples include LDA, DBU, and 2,6-di-tert-butylpyridine.[10]
References
- 1. Common acids and bases for organic synthesis [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 19. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Troubleshooting [chem.rochester.edu]
Technical Support Center: Managing Reaction Temperature for Optimal Results
Welcome to our dedicated technical support center for managing reaction temperature. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve optimal experimental outcomes through precise thermal control. Here, we move beyond simple protocols to explore the fundamental principles—the "why"—behind temperature management, empowering you with the knowledge to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Principles & FAQs
This section addresses the most common questions our application scientists receive regarding reaction temperature. Understanding these core concepts is the first step toward mastering your experimental setup.
Q1: Why is temperature so critical in a chemical reaction?
A1: Temperature is a fundamental parameter that governs the speed and outcome of a chemical reaction. Its influence is primarily explained by the collision theory and the Arrhenius equation.[1][2]
-
Kinetic Energy and Collision Frequency: As you increase the temperature, reactant molecules gain kinetic energy, move faster, and collide more frequently and with greater force.[1][2][3] This increases the likelihood of successful collisions that lead to product formation.
-
Activation Energy: For a reaction to occur, colliding molecules must possess a minimum amount of energy known as the activation energy. Higher temperatures increase the fraction of molecules that have sufficient energy to overcome this barrier, leading to a faster reaction rate.[1][2] As a general rule of thumb, for many reactions, the rate approximately doubles for every 10°C increase in temperature.[3][4][5]
-
Product Selectivity: Many reactions can yield multiple products. Temperature can be used to control which product is favored. This is often a matter of kinetic vs. thermodynamic control .
-
Kinetic Control (Lower Temperatures): The product that forms the fastest (has the lowest activation energy) is the major product. The reaction is essentially irreversible under these conditions.[6]
-
Thermodynamic Control (Higher Temperatures): With enough energy to overcome activation barriers and allow for reverse reactions, the most stable product will predominate as the system reaches equilibrium.[6]
-
Q2: What is the difference between an exothermic and an endothermic reaction, and how does that affect my temperature control strategy?
A2: The key difference lies in the direction of heat flow.
-
Exothermic reactions release heat into the surroundings as the reaction proceeds, causing the temperature of the reaction mixture to rise.[7][8][9][10] Examples include combustion and many neutralization reactions.[8]
-
Endothermic reactions absorb heat from the surroundings, causing the temperature of the reaction mixture to drop.[7][8] An example is the dissolution of ammonium nitrate in water, which is used in instant cold packs.
Your management strategy must account for this inherent heat change:
| Reaction Type | Heat Flow | Temperature Tendency | Management Strategy |
| Exothermic | Releases Heat | Increases | Requires active cooling to maintain a set temperature and prevent overheating.[11] |
| Endothermic | Absorbs Heat | Decreases | Requires active heating to provide the energy needed for the reaction to proceed at a desirable rate.[11][12] |
Q3: What is a "runaway reaction" and how can I prevent it?
A3: A runaway reaction is an uncontrolled, self-accelerating exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[13][14] This leads to a rapid spike in temperature and pressure, which can result in explosions, fires, and the release of toxic substances.[14][15]
Prevention is paramount and relies on several key principles:
-
Understand Reaction Thermochemistry: Before scaling up, use techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature the synthesis reaction could reach in a cooling failure scenario (MTSR).[16]
-
Ensure Adequate Cooling: The cooling capacity of your system must be sufficient to handle the heat generated by the reaction.[15][17] For highly exothermic processes, consider using more efficient cooling systems like cryostats or larger cooling baths.[5]
-
Control Reagent Addition: For exothermic reactions, add the limiting reagent slowly and in a controlled manner (e.g., dropwise via an addition funnel) while continuously monitoring the internal temperature.[11] This prevents the accumulation of unreacted material that could later react all at once.[16]
-
Maintain Efficient Stirring: Good agitation prevents the formation of localized hot spots and ensures uniform temperature distribution.[11]
-
Develop a Safety Plan: Have a written protocol that includes temperature limits and emergency procedures, such as a quenching plan or an emergency cooling bath.[11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My reaction is not proceeding or is extremely slow.
Q: I've set up my reaction, but after several hours, analysis (e.g., TLC, LC-MS) shows very little product formation. What's wrong?
A: This is a common issue often related to insufficient energy in the system.
Troubleshooting Steps:
-
Verify the Temperature: Is the reaction actually at the desired temperature?
-
Problem: The setpoint on your hotplate or circulator does not always reflect the internal temperature of the reaction mixture. There can be significant temperature differences between the heating element, the vessel wall, and the solution bulk.[18]
-
Solution: Always use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture (if possible) to monitor the true temperature.[11][19]
-
-
Increase the Temperature: The reaction may have a higher activation energy than anticipated.
-
Solution: Incrementally increase the reaction temperature by 10-20°C and monitor the progress. Be aware that higher temperatures can also promote side reactions.[4]
-
-
Check for Endothermic Effects: If the reaction is strongly endothermic, the heat input from your system may be insufficient to maintain the target temperature, causing the reaction to stall.[11]
Issue 2: My reaction is producing a complex mixture of byproducts.
Q: The desired product is forming, but so are many impurities, leading to low yield and difficult purification. How can I improve the selectivity?
A: The formation of byproducts is often a sign that the reaction temperature is too high, providing enough energy to activate undesired reaction pathways.[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to improve selectivity.[4]
-
Solution: Decrease the temperature in 10°C increments. This may slow down the reaction, so you might need to extend the reaction time. The goal is to find a temperature that favors the desired reaction rate while minimizing byproduct formation.
-
-
Monitor Reaction Progress Over Time: Byproducts may form after the main reaction is complete, especially if the product itself is unstable at the reaction temperature.[4]
-
Solution: Use techniques like TLC, GC, or NMR to track the appearance of both the product and byproducts over time. Stop the reaction as soon as the optimal product-to-byproduct ratio is achieved.
-
-
Consider Solvent Choice: The solvent can influence reaction outcomes. A solvent with a lower boiling point can act as a natural temperature ceiling for the reaction.
Issue 3: I can't maintain a stable temperature.
Q: The temperature of my reaction keeps fluctuating, leading to inconsistent results. What are the common causes and solutions?
A: Temperature instability can arise from both the reaction itself and the equipment being used.[4]
Troubleshooting Steps:
-
Assess Heat Transfer Efficiency:
-
Problem: Poor heat transfer between the heating/cooling source and the reaction vessel is a common culprit.
-
Solution:
-
For bath systems (oil, water, ice), ensure the reaction flask is sufficiently immersed and the bath is well-stirred.[5][18]
-
For heating mantles, ensure the mantle is the correct size for the flask to avoid poor contact and localized hot spots.[4][12]
-
For jacketed reactors, ensure the circulator fluid is flowing at an adequate rate.[5]
-
-
-
Manage Exothermic Spikes:
-
Insulate the System:
Section 3: Protocols and Best Practices
Adhering to validated protocols is essential for reproducible and reliable results.
Protocol 1: Calibrating a Laboratory Temperature Probe
Regular calibration of your temperature probes is critical for accuracy.[21][22] An uncalibrated probe can be a significant source of systematic error.[23]
Objective: To verify and correct the reading of a temperature probe against known reference points.
Materials:
-
Temperature probe to be calibrated
-
Certified reference thermometer (NIST-traceable if required)[22]
-
Crushed ice
-
Deionized water
-
Stirring hotplate and a stable heat source
-
Beaker
Procedure:
-
Ice Point Calibration (0°C):
-
Fill the insulated container to the top with crushed ice.[24]
-
Add just enough deionized water to fill the gaps between the ice. The mixture should be mostly ice.
-
Insert both the reference thermometer and the probe to be calibrated into the center of the ice bath, ensuring they are not touching the sides or bottom of the container.[24]
-
Allow the readings to stabilize for at least 3-5 minutes.[21]
-
Record the readings from both devices. The reference should read 0.0°C (± tolerance of the reference). The difference is the error of your probe at 0°C.
-
-
Boiling Point Calibration (100°C, corrected for altitude):
-
Fill a beaker with deionized water and bring it to a rolling boil using a hot plate.[24]
-
Suspend the reference thermometer and the test probe in the boiling water, ensuring they are not touching the vessel.
-
Allow the readings to stabilize.
-
Record the readings. Note that the boiling point of water varies with atmospheric pressure. You may need to correct for your local altitude.
-
-
Intermediate Point Calibration (Optional but Recommended):
-
For reactions run at specific temperatures, it is best to calibrate near that point.
-
Use a well-stirred, stable temperature water or oil bath set to the desired temperature (e.g., 50°C).[25]
-
Immerse both probes, allow them to stabilize, and record the readings.
-
-
Create a Calibration Curve/Offset Table:
-
Plot the readings from your probe against the readings from the reference thermometer.
-
Use this data to apply a correction factor or offset to your experimental measurements. Many modern digital thermometers allow you to input these offsets directly.[22]
-
Protocol 2: Setting Up a Sub-Ambient Temperature Reaction (-78°C)
Objective: To set up and maintain a stable reaction temperature of -78°C.
Materials:
-
Dewar flask or a well-insulated container[20]
-
Acetone or Isopropyl Alcohol
-
Dry Ice (solid CO₂) pellets or block
-
Spatula or tongs
-
Low-temperature thermometer
Procedure:
-
Safety First: Wear safety glasses and cryogenic gloves when handling dry ice.[20] Perform the procedure in a well-ventilated fume hood as sublimating CO₂ displaces oxygen.
-
Prepare the Bath: Place the Dewar flask on a stable surface, such as within a cork ring.
-
Add Solvent: Pour a sufficient amount of acetone or isopropyl alcohol into the Dewar to immerse the lower portion of your reaction flask.[4]
-
Add Dry Ice: Slowly add small pieces or pellets of dry ice to the solvent using a spatula or tongs. The mixture will bubble vigorously as the CO₂ sublimates.[4] Continue adding dry ice until the bubbling subsides and a slurry is formed.
-
Equilibrate and Monitor: Place a low-temperature thermometer into the bath (not touching the glass). The bath should equilibrate to approximately -78°C.
-
Immerse Reaction Flask: Carefully lower your reaction flask into the cooling bath.
-
Maintain Temperature: The bath temperature will slowly rise over time. Periodically add more small pieces of dry ice to maintain the -78°C temperature.[20]
By understanding these principles, utilizing these troubleshooting guides, and adhering to best practices, you can effectively manage reaction temperature to achieve higher yields, greater purity, and more reproducible results in your critical research and development work.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Endothermic and Exothermic Reactions Revision | MME [mmerevise.co.uk]
- 9. studymind.co.uk [studymind.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. labproinc.com [labproinc.com]
- 12. amarequip.com [amarequip.com]
- 13. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 14. blog.wika.com [blog.wika.com]
- 15. wjarr.com [wjarr.com]
- 16. mt.com [mt.com]
- 17. Heating and cooling system for chemical reaction kettle reaction process-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 18. researchgate.net [researchgate.net]
- 19. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 20. moodle2.units.it [moodle2.units.it]
- 21. Calibrating Temperature Probes: Expert Tips and Techniques [unitestcalibration.com]
- 22. How to Calibrate Temperature Probes - FireBoard Labs [fireboard.com]
- 23. Sources of Uncertainty in Measurements in the Lab - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 24. How to Calibrate a Temperature Probe | Advanced Energy [advancedenergy.com]
- 25. How to calibrate a temperature sensor: a step-by-step guide | Fuji Electric [fujielectric.fr]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-bromobenzaldehyde
This guide provides an in-depth analysis of the characterization of 2-(Benzyloxy)-5-bromobenzaldehyde, a valuable intermediate in organic synthesis and drug development. Given the relative scarcity of published, peer-reviewed spectral data for this specific isomer, this document serves as a practical guide for researchers. We will establish an expected spectroscopic profile by leveraging foundational principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by comparative data from structurally analogous compounds. Our objective is to provide a robust, self-validating framework for the unequivocal identification and quality assessment of this molecule.
Core Physicochemical Data and Molecular Structure
A precise understanding of the molecule's basic properties is the foundation of any analytical endeavor. This compound possesses the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of approximately 291.14 g/mol .[1]
| Property | Value | Source |
| CAS Number | 121124-94-5 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |
| Molecular Weight | 291.14 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 73-74 °C | [1] |
To facilitate a clear discussion of the NMR data, the atoms in the molecule are numbered as follows:
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopic Analysis: A Predictive and Comparative Approach
The ¹H NMR spectrum is paramount for confirming the arrangement of protons in a molecule. For this compound, we can predict a distinct set of signals based on established chemical shift principles and by drawing comparisons with related structures.
Expertise & Causality: Why the Peaks Appear Where They Do
The spectrum can be logically divided into three regions:
-
Aldehydic Proton (H7): This proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This deshielding effect shifts its resonance significantly downfield, typically into the 9.5-10.5 ppm range.[3][4] It is expected to be a singlet, as its closest non-equivalent proton neighbors are more than three bonds away, resulting in negligible coupling.
-
Aromatic Protons (H3, H4, H6, and Benzyl Phenyl): The protons on the substituted benzaldehyde ring (H3, H4, H6) will be influenced by the electron-donating benzyloxy group (-OBn) and the electron-withdrawing, deshielding bromine atom and aldehyde group. We predict H6 will be a doublet, coupled to H4. H4 will be a doublet of doublets, coupled to both H6 and H3. H3 will be a doublet, coupled to H4. The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the 7.3-7.5 ppm range, a characteristic signal for a monosubstituted benzene ring attached to a non-conjugating group.
-
Benzylic Protons (H8): The two protons of the methylene bridge (-CH₂-) are adjacent to an oxygen atom and a phenyl ring. This environment places their signal in the 4.5-5.5 ppm range. Because they are chemically equivalent, they will appear as a sharp singlet.
Predicted ¹H NMR Data and Comparative Analysis
The following table outlines the predicted ¹H NMR data in CDCl₃ and compares it with the known data for the structurally similar 2-amino-5-bromobenzaldehyde to ground our predictions in experimental evidence.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Comparative Data: 2-Amino-5-bromobenzaldehyde (δ, ppm)[5] |
| Aldehyde (H7) | ~10.3 | Singlet (s) | N/A | 9.79 (s) |
| H6 | ~7.8 | Doublet (d) | J ≈ 2.5 (meta) | 7.58 (d, J=2.4) |
| H4 | ~7.6 | Doublet of Doublets (dd) | J ≈ 8.8 (ortho), 2.5 (meta) | 7.37 (dd, J=8.8, 2.3) |
| H3 | ~7.0 | Doublet (d) | J ≈ 8.8 (ortho) | 6.56 (d, J=8.8) |
| Benzyl Phenyl (5H) | ~7.3 - 7.5 | Multiplet (m) | N/A | N/A |
| Benzylic CH₂ (H8) | ~5.2 | Singlet (s) | N/A | N/A |
Protocol for ¹H NMR Spectrum Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Integrate all signals and reference the spectrum to the TMS peak.
¹³C NMR Spectroscopy Analysis
¹³C NMR provides direct insight into the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and electronic environment of all carbon atoms.
Expertise & Causality: Interpreting the Carbon Signals
Key diagnostic signals in the ¹³C spectrum include:
-
Aldehyde Carbonyl (C7): Similar to its attached proton, this carbon is extremely deshielded and will appear significantly downfield, typically >190 ppm.[6]
-
Aromatic Carbons: The 12 aromatic carbons will resonate in the 110-160 ppm range. C2 (bearing the -OBn group) and C1 (adjacent to the aldehyde) will be the most downfield of the main ring carbons. C5 (attached to bromine) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
-
Benzylic Carbon (C8): The -CH₂- carbon, bonded to an oxygen, will be found in the 65-75 ppm range.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C7 (CHO) | ~191 | Highly deshielded, characteristic of an aldehyde.[6] |
| C2 (-OBn) | ~160 | Downfield due to direct attachment to electronegative oxygen. |
| C9 (Benzyl ipso-C) | ~136 | Quaternary carbon of the benzyl ring. |
| C1 (-CHO) | ~135 | Quaternary carbon, deshielded by the aldehyde group. |
| C4 | ~133 | Aromatic CH. |
| C10, C12, C14 (Benzyl CH) | ~128-129 | Aromatic CH carbons of the benzyl ring. |
| C6 | ~125 | Aromatic CH. |
| C5 (-Br) | ~116 | Shielded due to the heavy bromine atom. |
| C3 | ~115 | Aromatic CH, ortho to the electron-donating -OBn group. |
| C8 (CH₂) | ~71 | Aliphatic carbon attached to oxygen. |
Mass Spectrometry Analysis: Fragmentation and Isotopic Signature
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For a molecule containing bromine, the isotopic pattern is a key diagnostic feature.
Expertise & Causality: The Fragmentation Pathway
Under Electron Ionization (EI), this compound will ionize to form a molecular ion [M]⁺•. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this molecular ion will appear as two peaks of nearly equal intensity at m/z 290 and 292.
The primary fragmentation pathways are predictable based on the stability of the resulting fragments:[7][8]
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation (which can rearrange to the tropylium ion) at m/z 91 . This is often the base peak in the spectrum.
-
Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a CHO radical, resulting in an [M-29]⁺ ion.
-
Alpha-Cleavage: Loss of the hydrogen atom from the aldehyde can form a stable acylium ion, [M-1]⁺.[9]
Caption: Predicted major fragmentation pathways for this compound.
Predicted Mass Spectrum Fragments
| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |
| 290 / 292 | [C₁₄H₁₁BrO₂]⁺• | Molecular Ion ([M]⁺•) . The 1:1 isotopic pattern is definitive for one bromine atom. |
| 289 / 291 | [C₁₄H₁₀BrO₂]⁺ | [M-H]⁺ . Loss of the aldehydic hydrogen.[9] |
| 273 / 275 | [C₁₃H₁₀BrO]⁺ | [M-CHO]⁺ . Loss of the formyl radical. |
| 91 | [C₇H₇]⁺ | Base Peak . Tropylium ion from benzylic cleavage. Extremely stable. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group. |
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, coupled to a Mass Spectrometer.
-
Injector: Split/splitless injector at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
GC Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 20°C/min to 280°C.
-
Final Hold: 5 min at 280°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the molecular ion isotopic pattern and the key fragment ions.[10]
Integrated Analytical Workflow
The true power of these techniques lies in their combined application. NMR confirms the specific arrangement of atoms (connectivity), while MS confirms the overall mass and provides complementary structural data through fragmentation.
References
- 1. This compound | 121124-94-5 [chemicalbook.com]
- 2. 121124-94-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
For researchers, scientists, and professionals in drug development, a deep understanding of how molecular structure influences analytical data is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data of benzaldehyde and three of its para-substituted derivatives: 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and 4-chlorobenzaldehyde. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we can elucidate the electronic effects of various substituents on the benzaldehyde scaffold. This understanding is crucial for the unambiguous identification, characterization, and quality control of these important chemical entities.
The Foundation: Understanding Substituent Effects
The electronic properties of a substituent on the benzene ring of benzaldehyde dramatically alter the electron density distribution within the molecule. This, in turn, imparts a unique spectroscopic fingerprint on each derivative. We will explore a classic electron-donating group (EDG), a powerful electron-withdrawing group (EWG), and a halogen with its dual electronic nature.
-
4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing electron density on the aromatic ring, particularly at the ortho and para positions.
-
4-Nitrobenzaldehyde: The nitro group (-NO₂) is a potent electron-withdrawing group through both resonance and inductive effects, significantly decreasing the electron density of the aromatic ring.
-
4-Chlorobenzaldehyde: The chloro group (-Cl) exhibits a dual electronic nature. It is electron-withdrawing by induction but electron-donating by resonance. Overall, it acts as a deactivating, ortho-para directing group.
These electronic perturbations manifest as predictable shifts in spectroscopic data, which we will now explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H NMR) and carbon nuclei (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
In substituted benzaldehydes, the chemical shifts of the aldehydic and aromatic protons are key diagnostic markers.[1] The aldehyde proton, in particular, is highly deshielded and appears far downfield, typically around 9.8-10.0 ppm.[2]
The electronic nature of the para-substituent modulates the electron density of the entire molecule, influencing the chemical shifts of all protons. Electron-donating groups shield the aromatic protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups deshield these protons, shifting their signals downfield.[1]
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Substituent Protons (δ, ppm) |
| Benzaldehyde | ~9.98 | ~7.5-7.9 | N/A |
| 4-Methoxybenzaldehyde | ~9.87 | ~6.9-7.8 | ~3.8 (s, 3H, -OCH₃) |
| 4-Nitrobenzaldehyde | ~10.18 | ~8.1-8.4 | N/A |
| 4-Chlorobenzaldehyde | ~9.97 | ~7.5-7.8 | N/A |
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are also evident in ¹³C NMR spectroscopy. The carbonyl carbon of the aldehyde is significantly deshielded, appearing around 190-194 ppm.[3] Substituents that are capable of intermolecular or intramolecular hydrogen bonding can cause deviations from predicted chemical shifts.[4]
| Compound | Aldehyde Carbonyl (δ, ppm) | Aromatic Carbons (δ, ppm) | Substituent Carbon (δ, ppm) |
| Benzaldehyde | ~192.3 | ~129-136 | N/A |
| 4-Methoxybenzaldehyde | ~190.7 | ~114-164 | ~55.6 (-OCH₃) |
| 4-Nitrobenzaldehyde | ~190.4 | ~124-151 | N/A |
| 4-Chlorobenzaldehyde | ~190.9 | ~129-139 | N/A |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For benzaldehyde and its derivatives, the most characteristic absorptions are the C=O stretch of the carbonyl group and the C-H stretch of the aldehyde.
Aromatic aldehydes typically show a strong C=O stretching absorption in the range of 1685-1710 cm⁻¹.[5] Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes. The aldehydic C-H stretch gives rise to two characteristic, albeit weaker, bands around 2750 and 2850 cm⁻¹.
The electronic nature of the para-substituent can subtly influence the position of the C=O stretching frequency. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups may slightly increase it.
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Benzaldehyde | ~1703 | ~2746, ~2820 | ~1595 (C=C aromatic) |
| 4-Methoxybenzaldehyde | ~1684 | ~2725, ~2830 | ~1258 (C-O stretch) |
| 4-Nitrobenzaldehyde | ~1705 | ~2740, ~2840 | ~1525, ~1345 (N-O stretch) |
| 4-Chlorobenzaldehyde | ~1695 | ~2740, ~2835 | ~825 (C-Cl stretch) |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation. For benzaldehyde derivatives, Electron Ionization (EI) is commonly employed.
The mass spectrum of benzaldehyde is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions. The loss of a hydrogen atom from the aldehyde group gives a strong [M-1]⁺ peak. A very stable acylium ion, the benzoyl cation ([C₇H₅O]⁺), is also a characteristic fragment. The base peak is often the phenyl cation ([C₆H₅]⁺) at m/z 77, formed by the loss of the formyl group.
The para-substituents will alter the molecular weight and can influence the fragmentation pathways.
| Compound | Molecular Ion (m/z) | [M-1]⁺ (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | 106 | 105 | 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺) |
| 4-Methoxybenzaldehyde | 136 | 135 | 107, 92, 77 |
| 4-Nitrobenzaldehyde | 151 | 150 | 121, 105, 77, 76 |
| 4-Chlorobenzaldehyde | 140/142 (isotope pattern) | 139/141 | 111/113 ([C₆H₄Cl]⁺), 75 |
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzaldehyde and its derivatives exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the nature of the substituent on the aromatic ring.
Substituents that extend the conjugation or have lone pairs of electrons that can interact with the π-system of the aromatic ring (like -OCH₃) tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). Conversely, electron-withdrawing groups can also lead to red shifts, often with an increase in absorption intensity (hyperchromic effect).
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Benzaldehyde | ~244, ~280, ~320 | - | Ethanol |
| 4-Methoxybenzaldehyde | ~286 | ~14,800 | Ethanol |
| 4-Nitrobenzaldehyde | ~265 | ~10,000 | Ethanol |
| 4-Chlorobenzaldehyde | ~258 | ~17,000 | Ethanol |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution NMR spectra for the structural elucidation of benzaldehyde derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.[1]
-
Data Acquisition: Set the appropriate acquisition parameters, including pulse angle (typically 30-45° for ¹H), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).[1] For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional group vibrations of the benzaldehyde derivatives.
Methodology:
-
Sample Preparation:
-
Neat Liquid (for liquid samples): Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values for the expected functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the benzaldehyde derivatives.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectra of the benzaldehyde derivatives.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzaldehyde derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference and another with the sample solution.
-
Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to record the absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).
Visualizing the Concepts
References
A Comparative Guide to Impurity Analysis in 2-(Benzyloxy)-5-bromobenzaldehyde for Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 2-(Benzyloxy)-5-bromobenzaldehyde serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, a robust and comprehensive understanding of its impurity profile is paramount. Impurities, even at trace levels, can have significant impacts on the final drug substance, potentially altering its pharmacological and toxicological properties.
This guide provides an in-depth, comparative analysis of the primary analytical methodologies for the identification, quantification, and control of impurities in this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in their quality control endeavors. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and peer-reviewed methodologies.
Understanding the Impurity Landscape: A Synthesis-Forward Approach
The most probable synthetic route to this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with a benzyl halide (typically benzyl bromide or benzyl chloride) in the presence of a base.[1][2][3][4][5] This synthetic pathway is highly effective but can introduce a predictable array of process-related impurities.
Diagram 1: Synthesis and Potential Impurity Formation
Caption: Synthetic pathway and origin of potential impurities.
Based on this synthesis, we can anticipate the following classes of impurities:
-
Starting Materials: Residual 5-bromo-2-hydroxybenzaldehyde and benzyl halide.
-
By-products: Formed from side reactions, such as the self-condensation of the benzyl halide to form dibenzyl ether, or hydrolysis to benzyl alcohol.[6]
-
Degradation Products: The aldehyde functionality is susceptible to oxidation, leading to the formation of 5-bromo-2-(benzyloxy)benzoic acid. Cleavage of the benzyl ether bond can also occur, reverting to 5-bromo-2-hydroxybenzaldehyde.[6]
The control of these impurities is not merely an academic exercise; it is a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[6]
Comparative Analysis of Core Analytical Techniques
The effective detection and quantification of this diverse array of potential impurities necessitates a multi-pronged analytical approach. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle | Applicability for this compound Impurity Profiling | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for the separation and quantification of non-volatile process-related impurities and degradation products. | High resolution, high sensitivity (especially with UV or MS detection), suitable for a wide range of compounds.[6] | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Suitable for the analysis of volatile impurities such as residual solvents and volatile starting materials (e.g., benzyl bromide). | Excellent for volatile and semi-volatile compounds, high sensitivity with detectors like FID or MS.[6] | Not suitable for non-volatile or thermally labile compounds.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Used for the structural elucidation of unknown impurities that have been isolated. | Provides unambiguous structural information. | Lower sensitivity compared to MS, requires relatively pure samples.[6] |
In-Depth Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities
Rationale: HPLC is the workhorse for purity analysis of non-volatile organic molecules. For this compound, a reversed-phase HPLC method with UV detection is the logical first choice due to the chromophoric nature of the analyte and its potential impurities. The polarity differences between the starting materials, product, and the more polar benzoic acid degradation product allow for excellent separation on a C18 column.
Diagram 2: HPLC-UV Workflow for Impurity Profiling
Caption: Standard workflow for HPLC-UV impurity analysis.
Detailed HPLC Protocol (Adapted from related benzaldehyde analyses): [7][8]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a final concentration of 1 mg/mL.[6]
Expected Results and Interpretation:
The chromatogram would be expected to show the main peak for this compound. The more polar 5-bromo-2-hydroxybenzaldehyde and 5-bromo-2-(benzyloxy)benzoic acid would elute earlier, while less polar impurities like benzyl bromide and dibenzyl ether would have longer retention times. Quantification is typically performed using area percent, assuming similar response factors for structurally related impurities. For greater accuracy, reference standards for each potential impurity should be used to determine their individual response factors.
Comparative Performance Data (LOD/LOQ):
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Benzaldehyde | 0.12 | 0.40 | [9][10] |
| Benzyl Alcohol | 0.25 | 0.83 | [9][10] |
| Benzyl Bromide* | ~0.05 | ~0.2 | [11] |
| Note: Data for Benzyl Bromide is from a GC method, but HPLC methods with derivatization can achieve similar sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities.[6] In the context of this compound synthesis, this technique is indispensable for quantifying residual benzyl bromide, a potential genotoxic impurity, as well as other volatile by-products like benzyl alcohol and dibenzyl ether. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of each compound.
Detailed GC-MS Protocol (Adapted from related analyses): [6][12]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 10:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Cyclohexane) to a concentration of 1-10 mg/mL.
Expected Results and Interpretation:
The total ion chromatogram (TIC) will separate the volatile components. The mass spectrum of each peak can then be compared to a library (e.g., NIST) for identification. For benzyl bromide, characteristic ions would include the molecular ion peak and fragments corresponding to the loss of bromine and the formation of the tropylium ion (m/z 91). A key fragmentation pathway for benzylic ethers is the formation of this stable tropylium ion.[13]
Comparative Performance Data (LOD/LOQ):
GC methods are highly sensitive for genotoxic impurities. For benzyl bromide, validated GC-FID methods have achieved LODs of 6.6 ppm and LOQs of 19.9 ppm.[12][14] GC-MS can offer even greater sensitivity and specificity.
| Analyte | LOD | LOQ | Reference |
| Benzyl Bromide | 6.6 ppm | 19.9 ppm | [12][14] |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Rationale: When an unknown impurity is detected by HPLC or GC and cannot be identified by MS or against known standards, NMR spectroscopy becomes the ultimate tool for structural elucidation.[6] After isolation of the impurity (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecule's structure.
Diagram 3: Workflow for Unknown Impurity Identification
Caption: Integrated workflow for the structural elucidation of unknown impurities.
NMR Data Interpretation - A Predictive Example:
-
Aldehyde Proton (-CHO): A singlet around δ 10.3 ppm.
-
Benzyl Protons (-OCH₂Ph): A singlet around δ 5.1-5.2 ppm.
-
Phenyl Protons of Benzyl Group (-C₆H₅): A multiplet between δ 7.3-7.5 ppm.
-
Aromatic Protons on the Benzaldehyde Ring: Three protons exhibiting coupling, with shifts influenced by the bromine, benzyloxy, and aldehyde groups.
By comparing the NMR spectrum of an isolated impurity to that of the main component, structural differences can be readily identified. For example, the oxidation product, 5-bromo-2-(benzyloxy)benzoic acid, would lack the aldehyde proton signal at ~10.3 ppm and instead show a broad singlet for the carboxylic acid proton (typically >10 ppm).
Conclusion: An Integrated Strategy for Impurity Control
There is no single "best" method for the analysis of impurities in this compound. Instead, a synergistic and logical application of HPLC, GC-MS, and NMR provides a self-validating system for comprehensive impurity profiling.
-
For routine quality control and release testing, a validated HPLC-UV method is the most practical and efficient choice for quantifying the main component and known non-volatile impurities.
-
To ensure the control of volatile and potentially genotoxic impurities, a GC-MS method is essential.
-
For the definitive structural elucidation of any unknown impurities that are detected above the identification threshold defined by ICH guidelines, isolation followed by NMR spectroscopy is required.
By integrating these techniques, researchers and drug development professionals can build a comprehensive understanding of the impurity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate. This rigorous analytical approach is not just good science; it is a regulatory necessity and a critical step in delivering safe and effective medicines to patients.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. tsijournals.com [tsijournals.com]
- 13. benchchem.com [benchchem.com]
- 14. tsijournals.com [tsijournals.com]
- 15. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]
A Senior Application Scientist's Guide to Ether Synthesis: Comparing the Williamson and its Alternatives
For researchers, scientists, and professionals in drug development, the formation of an ether linkage is a fundamental transformation in organic synthesis. The choice of synthetic route can significantly impact yield, purity, scalability, and the tolerance of other functional groups within a molecule. This guide provides an in-depth technical comparison of the venerable Williamson ether synthesis with three major alternatives: the Ullmann condensation, alkoxymercuration-demercuration, and acid-catalyzed dehydration of alcohols. We will delve into the mechanistic underpinnings, practical considerations, and provide representative experimental data to inform your synthetic strategy.
The Williamson Ether Synthesis: A Timeless Workhorse
Developed in 1850 by Alexander Williamson, this reaction remains one of the most common and versatile methods for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom of a primary alkyl halide or other substrate with a good leaving group (e.g., tosylate or mesylate).
The first step involves the deprotonation of an alcohol to form the more nucleophilic alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH), sodium metal, or potassium hydroxide. The resulting alkoxide then performs a backside attack on the alkylating agent, leading to the formation of the ether and a salt byproduct.
Mechanistic Pathway of the Williamson Ether Synthesis
The concerted SN2 mechanism dictates the stereochemical outcome of the reaction. If the electrophilic carbon is a chiral center, the reaction proceeds with an inversion of stereochemistry.
Caption: General mechanism of the Williamson ether synthesis.
Scope and Limitations: The SN2 Constraint
The primary limitation of the Williamson synthesis is its reliance on the SN2 mechanism. This imposes several constraints:
-
Alkyl Halide Structure: The reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides are prone to a competing E2 elimination reaction, leading to the formation of alkenes as byproducts, which lowers the ether yield. Tertiary alkyl halides almost exclusively undergo elimination and are generally unsuitable for this synthesis.
-
Steric Hindrance: Sterically hindered alkoxides can also favor elimination, even with primary alkyl halides.
-
Aryl Ethers: While phenoxides are excellent nucleophiles, the synthesis of diaryl ethers is not feasible using this method because aryl halides are unreactive toward SN2 reactions.
Alternative Synthetic Routes: Expanding the Chemist's Toolkit
While the Williamson synthesis is broadly applicable, its limitations necessitate the use of alternative methods for certain classes of ethers.
The Ullmann Condensation: Forging Aryl Ether Bonds
The Ullmann condensation is a copper-catalyzed reaction that enables the synthesis of diaryl ethers, a class of compounds inaccessible through the Williamson synthesis. The classical Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures.
Modern variations of the Ullmann condensation utilize catalytic amounts of a copper salt, often in the presence of a ligand, which allows for milder reaction conditions. The reaction is believed to proceed through a mechanism involving the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether.
Caption: Simplified catalytic cycle for the Ullmann condensation.
The choice of ligand and base can significantly influence the reaction's efficiency. While highly effective for diaryl ethers, the Ullmann condensation can suffer from harsh reaction conditions and sometimes requires stoichiometric amounts of copper, which can be environmentally undesirable.
Alkoxymercuration-Demercuration: A Markovnikov Approach for Complex Ethers
For the synthesis of ethers from alkenes, alkoxymercuration-demercuration offers a reliable and regioselective alternative to acid-catalyzed methods. This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury(II) salt, such as mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride.
The reaction proceeds via the formation of a bridged mercurinium ion intermediate, which is then attacked by the alcohol nucleophile at the more substituted carbon, following Markovnikov's rule. A key advantage of this method is that the intermediate does not undergo carbocation rearrangements, which can be a significant side reaction in acid-catalyzed additions to alkenes.
Caption: Two-step process of alkoxymercuration-demercuration.
The primary drawback of this method is the toxicity of the mercury reagents, which necessitates careful handling and disposal.
Acid-Catalyzed Dehydration of Alcohols: A Route to Symmetrical Ethers
The acid-catalyzed dehydration of alcohols is a method primarily suited for the industrial synthesis of simple, symmetrical ethers like diethyl ether. The reaction involves heating an excess of a primary alcohol in the presence of a strong acid, such as sulfuric acid.
The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by another alcohol molecule in an SN2 reaction. This method is generally not suitable for secondary or tertiary alcohols, as they tend to undergo E1 elimination to form alkenes. Furthermore, attempting to synthesize unsymmetrical ethers by this method using a mixture of two different alcohols will result in a statistical mixture of three different ether products, making it synthetically inefficient.
Comparative Performance Data
The choice of a synthetic route is often dictated by factors such as yield, reaction conditions, and substrate scope. The following table provides a comparative overview of the Williamson ether synthesis and its alternatives.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Alkoxymercuration-Demercuration | Acid-Catalyzed Dehydration of Alcohols |
| Typical Substrates | Primary alkyl halides, tosylates, mesylates; alkoxides/phenoxides | Aryl halides, phenols | Alkenes, alcohols | Primary alcohols |
| Typical Products | Alkyl ethers, aryl alkyl ethers | Diaryl ethers | Alkyl ethers | Symmetrical alkyl ethers |
| Mechanism | SN2 | Copper-catalyzed nucleophilic aromatic substitution | Electrophilic addition, reduction | SN2 |
| Key Advantages | Versatile, well-established, good yields for suitable substrates | Forms diaryl ethers, modern protocols have milder conditions | Markovnikov regioselectivity, no carbocation rearrangements | Industrially scalable for simple symmetrical ethers, atom-economical |
| Key Limitations | Prone to elimination with secondary/tertiary halides, cannot form diaryl ethers | Harsh conditions in classical method, potential for heavy metal contamination | Use of toxic mercury reagents | Limited to symmetrical ethers from primary alcohols, competing elimination at higher temperatures |
| Typical Reaction Temp. | 50-100 °C | 90-220 °C | Room temperature to reflux | 130-140 °C |
| Representative Yield | 70-95% for suitable substrates | 60-90% | 80-95% | 75-85% for diethyl ether |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for each of the discussed synthetic methods.
Protocol 1: Williamson Ether Synthesis of Phenacetin
-
Reactant Preparation: In a 15-mL round-bottom flask, combine 0.22 g of acetaminophen, 0.28 g of finely pulverized potassium carbonate, and 3.0 mL of butanone.
-
Addition of Alkyl Halide: Carefully add 0.28 mL of ethyl iodide to the flask using a syringe.
-
Reflux: Add a stir bar and attach a water-cooled condenser. Heat the mixture to reflux using a heating mantle for 1 hour.
-
Workup: After cooling, add 4 mL of water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with two 2.5-mL portions of tert-butyl methyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 2.5 mL of 5% aqueous NaOH, followed by 2.5 mL of saturated sodium chloride solution.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude phenacetin.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure phenacetin.
Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis
-
Catalyst and Reagent Setup: In an oven-dried screw-cap test tube, add copper(I) iodide (0.04 mmol), N,N-dimethylglycine HCl salt (0.15 mmol), the aryl iodide (2 mmol), the phenol (3 mmol), and cesium carbonate (4 mmol).
-
Solvent Addition: Add 4 mL of dioxane to the test tube.
-
Reaction: Seal the tube and heat the reaction mixture at 90 °C with stirring for the appropriate time (monitor by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Alkoxymercuration-Demercuration of an Alkene
-
Alkoxymercuration: In a round-bottom flask, dissolve the alkene in an excess of the desired alcohol (which also serves as the solvent). Add one equivalent of mercuric trifluoroacetate and stir at room temperature until the alkene is consumed (monitor by TLC).
-
Demercuration: Cool the reaction mixture in an ice bath and add an aqueous solution of sodium borohydride dropwise.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ether by distillation or column chromatography.
Protocol 4: Acid-Catalyzed Dehydration of Ethanol to Diethyl Ether
-
Apparatus Setup: Assemble a distillation apparatus. In the distillation flask, carefully add a volume of concentrated sulfuric acid.
-
Initial Heating: Heat the sulfuric acid to 140 °C.
-
Ethanol Addition: Slowly add ethanol dropwise from an addition funnel to the hot acid at a rate that maintains a steady distillation of diethyl ether. The temperature should be maintained between 140-150 °C.
-
Collection: Collect the distillate, which will be a mixture of diethyl ether, unreacted ethanol, and some water.
-
Workup: Transfer the distillate to a separatory funnel and wash with a cold, dilute solution of sodium hydroxide to remove any acidic impurities, followed by a wash with cold water.
-
Drying and Final Distillation: Dry the crude ether over anhydrous calcium chloride and perform a final distillation to obtain pure diethyl ether, collecting the fraction boiling at 34-35 °C.
Conclusion
The Williamson ether synthesis is a robust and versatile method for the preparation of a wide range of ethers. However, its limitations, primarily due to its SN2 mechanism, necessitate the use of alternative synthetic strategies. For the synthesis of diaryl ethers, the Ullmann condensation is the method of choice. For the regioselective synthesis of ethers from alkenes without carbocation rearrangements, alkoxymercuration-demercuration is a powerful tool, despite the toxicity of the reagents. Finally, for the large-scale synthesis of simple symmetrical ethers, acid-catalyzed dehydration of alcohols remains an important industrial process. A thorough understanding of the mechanisms, scope, and limitations of each of these methods is crucial for the rational design of synthetic routes in research and development.
A Researcher's Guide to Navigating the Reactivity Landscape of Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle molecular modifications impact chemical reactivity is paramount. Substituted benzaldehydes are foundational scaffolds in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group, the epicenter of their synthetic utility, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehydes, supported by experimental data, to empower you in optimizing reaction conditions, elucidating mechanisms, and rationally designing novel molecular entities.
The Electronic Influence of Substituents: A Fundamental Overview
The reactivity of the carbonyl group in benzaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge due to the polarization of the carbon-oxygen double bond.[1] Any substituent on the aromatic ring that can modulate this electrophilicity will, in turn, alter the aldehyde's susceptibility to nucleophilic attack, the cornerstone of many of its characteristic reactions.
These substituent effects can be broadly categorized into two types:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This inductive and/or resonance withdrawal of electrons intensifies the partial positive charge on the carbonyl carbon, rendering the aldehyde more electrophilic and, consequently, more reactive towards nucleophiles.[1][2]
-
Electron-Donating Groups (EDGs): Conversely, groups such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) donate electron density to the aromatic ring. This donation, through inductive and/or resonance effects, diminishes the electrophilicity of the carbonyl carbon, making the aldehyde less prone to nucleophilic attack.[1][2]
This interplay of electronic effects is a powerful tool for tuning the reactivity of benzaldehyde derivatives. A quantitative framework for understanding these relationships is provided by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives with two parameters: a substituent constant (σ) and a reaction constant (ρ).[3][4]
Visualizing Substituent Effects on Carbonyl Electrophilicity
The following diagram illustrates how electron-withdrawing and electron-donating groups influence the electrophilicity of the carbonyl carbon in substituted benzaldehydes.
Caption: Influence of substituents on benzaldehyde reactivity.
Comparative Reactivity Data: A Quantitative Look
To provide a tangible comparison, the following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction, a cornerstone of alkene synthesis.[5] The data clearly demonstrates the principles outlined above.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.22 |
Data sourced from BenchChem's comparative guide on substituted benzaldehyde reactivity.[1]
As the data illustrates, benzaldehydes bearing electron-withdrawing groups like nitro and chloro substituents exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups like methyl and methoxy markedly decrease the reaction rate.[1] This trend is a direct consequence of the modulation of the carbonyl carbon's electrophilicity.
Similar trends are observed in other nucleophilic addition reactions, including:
-
Aldol Condensation: Proline-catalyzed aldol reactions show a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative.[1]
-
Knoevenagel Condensation: Electron-withdrawing groups on the benzaldehyde ring enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[1]
The Cannizzaro reaction , a disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid, also follows this reactivity trend.[6] The reaction rate order is generally observed as: p-methoxybenzaldehyde < benzaldehyde < p-chlorobenzaldehyde < p-nitrobenzaldehyde.[7]
Experimental Protocol: A Practical Guide to the Wittig Reaction with Substituted Benzaldehydes
The following protocol provides a detailed, step-by-step methodology for conducting a Wittig reaction, allowing for a practical comparison of the reactivity of different substituted benzaldehydes. This protocol is designed to be a self-validating system, where careful observation of reaction times and yields will directly reflect the principles discussed.
Materials:
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde, benzaldehyde, p-methoxybenzaldehyde)
-
Benzyltriphenylphosphonium chloride
-
10 M Sodium hydroxide solution
-
Dichloromethane
-
95% Ethanol
-
Standard laboratory glassware (Erlenmeyer flasks, graduated cylinders, Büchner funnel)
-
Stir plate and stir bar
-
Suction filtration apparatus
-
Melting point apparatus
-
Thin-layer chromatography (TLC) supplies
Experimental Workflow Diagram:
Caption: Wittig reaction experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 500 mg of your chosen substituted benzaldehyde and 500 mg of benzyltriphenylphosphonium chloride.[8]
-
Base Addition: To the flask, add 5 mL of 10 M sodium hydroxide solution.[8]
-
Reaction: Stir the mixture vigorously at room temperature for 20 minutes. A precipitate of the alkene product and triphenylphosphine oxide will form.[8] The rate of precipitate formation can be a qualitative indicator of reactivity.
-
Isolation of Crude Product: Set up a suction filtration apparatus with a Büchner funnel. Collect the solid product by vacuum filtration and wash it with a small amount of cold water. Allow the product to dry on the filter paper for several minutes with the vacuum running.[8]
-
Crude Product Analysis: Weigh the crude product and calculate the crude yield.
-
Recrystallization: Transfer the crude product to a clean 25 mL Erlenmeyer flask. Add a minimal amount of boiling 95% ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[8]
-
Isolation of Pure Product: Collect the purified crystals by suction filtration.
-
Final Analysis: Weigh the dry, purified product and calculate the final yield. Determine the melting point of the product and analyze its purity by TLC.
By performing this experiment with a series of substituted benzaldehydes (e.g., p-nitrobenzaldehyde, benzaldehyde, and p-methoxybenzaldehyde), you can directly observe the impact of substituents on reaction yield and, qualitatively, on the reaction rate. This hands-on approach provides a robust validation of the theoretical principles of electronic effects in organic reactions.
Conclusion
The reactivity of substituted benzaldehydes is a predictable and controllable function of the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic addition reactions. Conversely, electron-donating groups deactivate the aldehyde towards nucleophilic attack. This fundamental principle, quantifiable through methodologies like the Hammett equation, is a critical consideration in synthetic planning and mechanistic investigation. By understanding and applying these concepts, researchers can more effectively harness the synthetic potential of this versatile class of organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Palladium Catalysts for High-Efficiency Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a palladium catalyst is a critical determinant for the success of cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an in-depth, objective comparison of the performance of various classes of palladium catalysts, supported by experimental data, to empower you in optimizing your synthetic strategies.
The Central Role of the Ligand in Palladium Catalysis
The efficacy of a palladium catalyst is intrinsically linked to the nature of its supporting ligand. The ligand modulates the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-rich and bulky ligands, for instance, are known to facilitate both oxidative addition and reductive elimination, leading to higher catalytic activity.[1][2]
This guide will delve into the three predominant classes of ligands that have shaped the landscape of palladium-catalyzed coupling reactions: Phosphine Ligands , N-Heterocyclic Carbene (NHC) Ligands , and the pre-activated Palladacycle systems.
I. Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have long been the cornerstone of palladium catalysis.[3] Their versatility stems from the tunability of their steric and electronic properties.
A. Monodentate Phosphine Ligands
Bulky and electron-rich monodentate phosphines have demonstrated remarkable efficacy in a wide array of cross-coupling reactions.[1] These ligands promote the formation of the catalytically active monoligated palladium(0) species, which is often the most reactive intermediate in the catalytic cycle.[4]
Key Examples: Tri-tert-butylphosphine, SPhos, and XPhos.
B. Bidentate Phosphine Ligands
Bidentate phosphine ligands, such as BINAP and Xantphos, offer enhanced stability to the catalyst complex. The chelate effect of these ligands can prevent catalyst decomposition at elevated temperatures.
Performance Insights: The choice between monodentate and bidentate phosphine ligands is often a trade-off between reactivity and stability. While bulky monodentate ligands can drive reactions at lower temperatures, bidentate ligands may be necessary for challenging substrates that require higher reaction temperatures.
II. N-Heterocyclic Carbene (NHC) Ligands: A Paradigm of Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] Their strong σ-donating ability and the robust palladium-NHC bond contribute to highly stable and active catalysts.[5]
Key Advantages:
-
Enhanced Stability: The strong Pd-NHC bond imparts exceptional thermal stability, often allowing for reactions at high temperatures with low catalyst loadings.[5]
-
High Reactivity: The strong electron-donating nature of NHCs facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[5][6]
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are a notable example of user-friendly Pd-NHC precatalysts that are highly effective in a variety of coupling reactions.[7]
III. Palladacycles: Pre-activated for Efficiency
Palladacycles are a class of organometallic compounds that serve as highly efficient precatalysts.[8] They contain a stable carbon-palladium bond, which allows for the ready generation of the active palladium(0) species under reaction conditions.[8][9]
Key Features:
-
Air and Moisture Stability: Many palladacycles are air- and moisture-stable, simplifying handling and reaction setup.[10]
-
High Activity: Palladacycles can exhibit very high turnover numbers (TONs) and turnover frequencies (TOFs), making them economically attractive for large-scale synthesis.[11]
Herrmann's Catalyst and Buchwald Palladacycles: These are prominent examples of palladacycles that have found widespread use in Heck and Buchwald-Hartwig amination reactions, respectively.[9][10] The XPhos Palladacycle Gen. 4, for instance, is renowned for its high efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions.[12]
Comparative Performance Data
The following tables provide a comparative overview of the performance of different palladium catalyst systems in key coupling reactions. It is important to note that direct comparisons can be challenging as reaction conditions may vary across different studies. However, these data illustrate general trends in catalyst performance.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of catalyst is crucial, especially when dealing with challenging substrates like heteroaryl halides.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [7] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [7] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [7] |
Note: Data for the Suzuki coupling of 3-Bromopyridine with Phenylboronic Acid, presented for comparative illustration.[7]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The ligand plays a critical role in promoting the C-N bond-forming reductive elimination step.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [13] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [13] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [13] |
Experimental Protocols
Detailed Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[14]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[14]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[14]
Visualizing Catalytic Processes
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is a multifaceted decision that depends on the specific coupling partners, desired reaction conditions, and economic considerations. While traditional phosphine ligands continue to be invaluable, the advent of N-heterocyclic carbene ligands and palladacycle precatalysts has significantly expanded the toolbox for synthetic chemists.[1][5][8] This guide has provided a comparative framework to aid in the rational design and optimization of your palladium-catalyzed coupling reactions, ultimately accelerating your research and development endeavors.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gessnergroup.com [gessnergroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Palladacycle - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives have become indispensable building blocks in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds via the Nobel Prize-winning Suzuki-Miyaura reaction.[1] This guide provides an objective comparison of the performance of various boronic acid derivatives, supported by experimental data, to inform reagent selection and reaction optimization.
Executive Summary: The Balance of Reactivity, Stability, and Scope
The efficacy of a Suzuki-Miyaura coupling is highly dependent on the nature of the organoboron reagent. While traditional boronic acids are widely used due to their commercial availability and inherent reactivity, they often suffer from instability, leading to challenges in handling and purification, as well as the potential for undesirable side reactions.[2][3] This has led to the development of several classes of boronic acid derivatives, including boronate esters (e.g., pinacol and MIDA esters) and potassium trifluoroborates, each offering a unique balance of stability and reactivity. The choice of the optimal boron-containing reagent is therefore a critical parameter that can significantly impact reaction yields, reproducibility, and overall synthetic efficiency.
The Catalytic Cycle: The Central Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group (R²) is transferred from the boron reagent to the palladium center. This is a crucial step where the nature of the boronic acid derivative plays a significant role.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The transmetalation step typically requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5] The efficiency of this step is influenced by the stability and reactivity of the specific organoboron compound used.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Boron Reagents
The choice between different types of boronic acid derivatives involves a trade-off between reactivity and stability.
Boronic Acids (R-B(OH)₂)
Boronic acids are the traditional and most widely used organoboron reagents in Suzuki-Miyaura couplings.[6]
-
Advantages:
-
Disadvantages:
-
Instability: Prone to decomposition via pathways like protodeboronation (cleavage of the C-B bond) and oxidation.[7][9] This can lead to inconsistent yields and requires careful storage and handling.[7]
-
Purification Challenges: Their polar nature and tendency to form cyclic anhydrides (boroxines) can complicate purification.[10]
-
Boronate Esters
To address the stability issues of boronic acids, various boronate esters have been developed.
-
Pinacol Esters (R-B(pin))
-
Advantages:
-
Disadvantages:
-
-
N-methyliminodiacetic acid (MIDA) Boronates
-
Advantages:
-
Exceptional Stability: MIDA boronates are remarkably stable to a wide range of reaction conditions and chromatography, allowing for multi-step synthesis of complex building blocks.[11][13]
-
Controlled Reactivity: The MIDA protecting group can be cleaved under mild conditions to release the boronic acid, enabling iterative cross-coupling strategies.[11]
-
-
Disadvantages:
-
Potassium Trifluoroborates (R-BF₃K)
Potassium trifluoroborates have emerged as a superior alternative to boronic acids, especially for challenging substrates.[16]
-
Advantages:
-
Superior Stability: As tetracoordinate boron species, they are exceptionally stable to air and moisture, often existing as bench-stable crystalline solids.[10][16] This high stability minimizes side reactions like protodeboronation.[17]
-
High Purity: They are generally easy to prepare and purify, leading to more reproducible results.[17]
-
Improved Yields: Particularly advantageous for electron-deficient or unstable heteroaryl systems where boronic acids perform poorly.[16][17]
-
-
Disadvantages:
-
Slower Reactivity/Activation: The trifluoroborate salt must be hydrolyzed in situ to the boronic acid, which can be a slow process and may require specific conditions to proceed efficiently.[18]
-
Performance Data Summary
The following table summarizes the key characteristics and performance of different boron reagents.
| Boron Reagent Class | Key Advantages | Key Disadvantages | Best Suited For |
| Boronic Acids | High reactivity, wide commercial availability.[1][7] | Instability (protodeboronation, oxidation), purification challenges.[9][10] | Routine couplings with stable aryl groups; when rapid reaction is desired. |
| Pinacol Esters | High stability, ease of handling and purification.[4][7] | Lower reactivity, may require harsher conditions.[11][12] | Multi-step synthesis, substrates where the boronic acid is unstable. |
| MIDA Boronates | Exceptional stability, enables iterative cross-coupling.[11][13] | Requires a distinct deprotection step, potential for steric hindrance.[14][15] | Complex molecule synthesis requiring sequential C-C bond formation. |
| Potassium Trifluoroborates | Superior stability, high purity, excellent for challenging substrates.[10][16] | Can be less reactive, requires in situ hydrolysis.[18] | Heteroaryl couplings, substrates prone to protodeboronation.[17] |
Experimental Protocols
The following are generalized, representative protocols. Optimization is often necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes a typical coupling between an aryl bromide and an arylboronic acid.[19]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool to room temperature, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Coupling with a Potassium Heteroaryltrifluoroborate
This protocol is adapted for the use of more stable trifluoroborate salts, which are particularly useful for heteroaryl couplings.[20]
Materials:
-
Aryl halide (0.25 mmol, 1.0 equiv)
-
Potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv)
-
Palladium(II) acetate (0.0075 mmol, 3 mol%)
-
RuPhos (0.015 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.75 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF, 1.0 mL) and Water (0.25 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide, potassium heteroaryltrifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3 times).
-
Solvent Addition: Add degassed THF and water via syringe.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
Work-up and Purification: Follow a similar procedure to Protocol 1.
Troubleshooting and Key Considerations
-
Protodeboronation: This common side reaction, the replacement of the boronic acid group with hydrogen, is prevalent with electron-rich or certain heteroaryl boronic acids.[21] To mitigate this, consider:
-
Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[4][9] Ensuring a properly degassed reaction setup is crucial to minimize this side product.[21]
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical and substrate-dependent. For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, specialized ligands (e.g., Buchwald-type biarylphosphines like SPhos and RuPhos) are often required.[5][20]
Conclusion
The Suzuki-Miyaura reaction remains a cornerstone of modern organic synthesis, and the judicious selection of the boronic acid derivative is a critical parameter for success. While traditional boronic acids offer high reactivity, their instability can be a significant drawback. Boronate esters, such as pinacol and MIDA esters, provide a stable and versatile alternative, enabling complex and iterative syntheses. For challenging substrates, particularly in the realm of heteroaromatic chemistry, potassium trifluoroborates often deliver superior performance due to their exceptional stability and purity. By understanding the inherent trade-offs between these classes of reagents and carefully selecting reaction conditions, researchers can effectively harness the power of the Suzuki-Miyaura coupling to construct complex molecular architectures with high efficiency and reproducibility.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape: A Comparative Guide to Structural Analogs in Drug Discovery
In the intricate dance of drug discovery, the journey from a promising lead compound to a viable drug candidate is a meticulous process of refinement. Central to this endeavor is the strategic design and evaluation of structural analogs. These are molecules that share a common chemical scaffold with a parent compound but differ by the modification, addition, or removal of specific functional groups. Such subtle architectural changes can profoundly influence a molecule's physicochemical properties, ultimately dictating its pharmacokinetic and pharmacodynamic behavior.
This guide provides an in-depth comparison of structural analogs and their physicochemical properties, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in lead optimization. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and illustrate these concepts with real-world case studies.
The Rationale of Analog Design: A Balancing Act of Properties
The core principle of designing structural analogs is to systematically probe the structure-activity relationship (SAR) and structure-property relationship (SPR). The goal is to enhance desirable attributes, such as potency and selectivity, while mitigating undesirable ones, like poor solubility or metabolic instability. This is a delicate balancing act, as improving one property can sometimes negatively impact another. For instance, increasing lipophilicity to enhance membrane permeability might inadvertently decrease aqueous solubility.
A foundational guideline in this process is Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain physicochemical characteristics to ensure good absorption and permeation. These rules, however, are not absolute and serve as a valuable compass rather than a rigid map, especially with the advent of new drug modalities that exist "beyond the Rule of Five"[1].
The following diagram illustrates the iterative cycle of analog design and evaluation, a cornerstone of modern medicinal chemistry.
Caption: The iterative cycle of structural analog design and evaluation in drug discovery.
Key Physicochemical Properties and Their Interplay
The journey of a drug from administration to its target is governed by a series of physicochemical hurdles. Understanding and optimizing the following properties are paramount.
-
Solubility: The ability of a compound to dissolve in a solvent, typically aqueous media in a physiological context, is a prerequisite for absorption. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability[2].
-
Permeability: This refers to a molecule's ability to traverse biological membranes, such as the intestinal epithelium. It is a critical factor for oral drug absorption[3].
-
Lipophilicity: A measure of a compound's affinity for a lipid environment, typically quantified as the logarithm of the partition coefficient (LogP) between octanol and water. Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile[1].
-
pKa (Ionization Constant): For ionizable compounds, the pKa dictates the degree of ionization at a given pH. The ionization state significantly influences a drug's solubility and permeability[4].
-
Polymorphism: The ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility and stability, which can impact drug performance[5].
-
Particle Size: For poorly soluble drugs, reducing particle size can increase the surface area available for dissolution, thereby enhancing the dissolution rate and bioavailability.
The interplay between these properties is complex. For example, increasing lipophilicity can enhance permeability but may decrease aqueous solubility. The following diagram illustrates the relationship between key physicochemical properties and their impact on drug disposition.
Caption: The interplay of key physicochemical properties and their influence on pharmacokinetic outcomes.
Comparative Case Studies: From Theory to Practice
Examining real-world examples provides invaluable insights into how structural modifications impact physicochemical properties.
Case Study 1: Ibuprofen and its Ester Prodrugs
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a weak acid with poor aqueous solubility, which can contribute to gastrointestinal side effects. To overcome this, ester prodrugs have been developed.
| Compound | Structural Modification | Aqueous Solubility | LogP | Key Finding |
| Ibuprofen | Parent Drug (Free Carboxylic Acid) | Low | High | Standard efficacy but with GI side effects[6]. |
| Ibuprofen Guaiacol Ester | Esterification of Carboxylic Acid | Increased | Lower | Reduced ulcerogenic properties compared to ibuprofen[6]. |
| Ibuprofen Alkyl Ester Derivatives | Varies by alkyl chain length | Generally Increased | Varies | Can enhance transdermal delivery and improve solubility[7][8]. |
The esterification of ibuprofen's carboxylic acid group masks the acidic functionality, leading to changes in solubility and lipophilicity. This modification can reduce direct irritation of the gastric mucosa and, in some cases, enhance permeability for topical delivery[6][8].
Case Study 2: The Impact of Fluorination
The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate physicochemical properties. A case study on fluoroanisoles reveals interesting trends.
| Compound | Structural Modification | LogD | Passive Permeability | Metabolic Stability |
| Anisole (PhOCH₃) | Parent Compound | Baseline | Baseline | Baseline |
| Trifluoroanisole (PhOCF₃) | Trifluorination of methoxy group | Increased by ~1 log unit | Lower | Not significantly improved |
| Difluoroanisole (PhOCF₂H) | Difluorination of methoxy group | Increased | Higher than PhOCF₃ | - |
This case study demonstrates that while trifluorination significantly increases lipophilicity (LogD), it can negatively impact passive permeability. In contrast, difluoroanisole strikes a better balance of properties, highlighting that the degree of fluorination is a critical consideration[9]. Fluorine's high electronegativity can also alter pKa and metabolic stability, making it a versatile tool for drug design[10][11].
Case Study 3: Naproxen Salts and Co-crystals
Naproxen, another NSAID, suffers from poor water solubility. The formation of salts and co-crystals are strategies to improve this.
| Compound Form | Structural Modification | Aqueous Solubility | Permeability | Key Finding |
| Naproxen | Parent Drug | 0.051 mg/cm³ | Baseline | Poor bioavailability due to low solubility[12]. |
| Naproxen-based Ionic Liquids | Salt formation with various cations | Increased by >850 times | - | Counterions can be tailored to significantly enhance aqueous solubility[1]. |
| L-proline Alkyl Ester Naproxenates | Salt formation with amino acid esters | Improved | Increased almost four-fold | Enhanced skin permeability for transdermal delivery[12]. |
| Naproxen-Oxymatrine Co-crystal | Co-crystal formation | Increased 1.5 times in water | - | Improved solubility in neutral and acidic conditions[13]. |
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible experimental data are the bedrock of informed decision-making in drug discovery. Below are detailed, step-by-step methodologies for key physicochemical assays.
Structural Confirmation: NMR and Mass Spectrometry
Before any physicochemical profiling, the chemical identity and purity of the synthesized analogs must be unequivocally confirmed.
Workflow for Structural Confirmation
Caption: A streamlined workflow for the structural confirmation of newly synthesized analogs.
1. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Procedure:
-
Dissolve a few milligrams of the purified analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum to determine the number of different proton environments and their neighboring protons (splitting patterns).
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
For complex structures, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
-
Interpretation: Compare the obtained chemical shifts, integration values, and coupling constants with the expected values for the proposed structure. The data should be self-consistent and logically support the intended molecular architecture[14].
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the molecular weight and assess the purity of the compound.
-
Procedure:
-
Dissolve a small amount of the analog in a suitable solvent (e.g., acetonitrile, methanol).
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
The HPLC separates the analog from any impurities.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds.
-
-
Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of the synthesized analog. The purity can be estimated from the relative peak area in the chromatogram.
Solubility Determination: The Shake-Flask Method
-
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Causality: This method measures the thermodynamic solubility, representing the true equilibrium state, which is crucial for understanding the maximum amount of drug that can be in solution at the site of absorption.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To predict the passive permeability of a compound across a biological membrane.
-
Procedure:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound, dissolved in a buffer solution, is added to the donor plate.
-
The donor plate is placed on top of a 96-well acceptor plate containing buffer.
-
The "sandwich" is incubated for a specific time, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of the compound in both compartments is measured by LC-MS/MS or UV-Vis spectroscopy.
-
-
Causality: PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion, a key mechanism for the absorption of many orally administered drugs. It provides a rapid and cost-effective way to rank compounds based on their permeability potential in early drug discovery.
Lipophilicity Measurement: LogP Determination
-
Objective: To quantify the lipophilicity of a compound.
-
Procedure (Shake-Flask Method):
-
Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be pre-saturated with each other.
-
Dissolve the compound in one of the phases.
-
Combine the two phases in a vessel and shake vigorously to allow for partitioning of the compound between the phases until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Causality: LogP is a fundamental parameter that reflects a drug's ability to partition into lipid membranes. It is a critical predictor of ADME properties.
Solid-State Characterization: DSC and DLS
1. Differential Scanning Calorimetry (DSC)
-
Objective: To characterize the thermal properties of a solid, including melting point, glass transition, and polymorphic transitions.
-
Procedure:
-
A small, accurately weighed amount of the solid sample is placed in a sample pan. An empty pan serves as a reference.
-
The sample and reference are heated or cooled at a controlled rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Interpretation: Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or degradation. Different polymorphs will exhibit distinct melting points and thermal behaviors, allowing for their identification and characterization[5][15].
2. Dynamic Light Scattering (DLS)
-
Objective: To determine the particle size distribution of a compound in a suspension or emulsion.
-
Procedure:
-
A dilute suspension of the compound is prepared in a suitable liquid.
-
A laser beam is passed through the sample.
-
The scattered light from the particles, which are undergoing Brownian motion, is detected.
-
The fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.
-
-
Interpretation: DLS provides information on the average particle size and the polydispersity of the sample. This is particularly important for nanoformulations, where particle size can significantly impact dissolution and bioavailability.
Conclusion: An Integrated Approach to Lead Optimization
The successful optimization of a lead compound into a clinical candidate hinges on a deep understanding and systematic manipulation of its physicochemical properties. By employing a hypothesis-driven approach to the design of structural analogs and rigorously evaluating them using a suite of well-chosen experimental techniques, drug discovery teams can navigate the complex landscape of SAR and SPR. The case studies presented herein underscore the profound impact that even minor structural modifications can have on a molecule's behavior. An integrated strategy, combining robust synthetic chemistry with comprehensive physicochemical and biological profiling, is the most effective path toward developing safe and efficacious medicines.
References
- 1. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. rjpdft.com [rjpdft.com]
- 4. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. tainstruments.com [tainstruments.com]
A Comparative Guide to Fragmentation Patterns in the Mass Spectrum of Benzylic Ethers
For Researchers, Scientists, and Drug Development Professionals
The Decisive Role of the Benzyl Group in Mass Spectrometry
Benzylic ethers (Ar-CH₂-O-R) are a common structural motif in organic chemistry and medicinal chemistry. When analyzed via electron ionization mass spectrometry (EI-MS), their fragmentation is dominated by the exceptional stability of the benzylic carbocation. This guide will compare and contrast the primary fragmentation pathways, explore how substituents on both the aromatic ring and the alkyl group influence these patterns, and provide a standardized protocol for data acquisition.
The most significant fragmentation pathway for compounds containing a benzyl unit is the cleavage that leads to the formation of a C₇H₇⁺ ion.[1][2][3] This ion is readily formed due to its high stability. Initially, this is the benzyl cation (PhCH₂⁺), which can then rearrange into the even more stable, aromatic tropylium cation (a seven-membered ring).[1][4] This rearrangement results in a very intense signal at a mass-to-charge ratio (m/z) of 91, which is often the base peak in the spectrum and serves as a hallmark for benzylic structures.[1][2][3]
Core Fragmentation Mechanisms: A Comparative Overview
The fragmentation of benzylic ethers in EI-MS is primarily governed by a few high-probability pathways. The competition between these pathways dictates the final appearance of the mass spectrum.
α-Cleavage (Benzylic Cleavage): The Dominant Pathway
The most characteristic fragmentation for ethers is α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom.[5][6][7][8] For benzylic ethers, this cleavage occurs at the benzylic C-O bond. However, the most favorable α-cleavage is the one that expels the larger or more stable radical. The defining feature of a benzylic ether is the cleavage of the C-C bond alpha to the oxygen but beta to the aromatic ring. This is more accurately termed benzylic cleavage .
This process involves the cleavage of the bond between the benzylic carbon and the oxygen atom, leading to the formation of the highly stable benzyl cation (m/z 91) and an alkoxy radical. The benzyl cation is resonance-stabilized, but it readily rearranges to the aromatic tropylium ion, which is even more stable.[1][4] This explains why the m/z 91 peak is exceptionally abundant in the mass spectra of most benzylic compounds.[2][3]
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemconnections.org [chemconnections.org]
- 3. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 4. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-5-bromobenzaldehyde for Laboratory Professionals
In the fast-paced environment of research and development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Benzyloxy)-5-bromobenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. More than a list of instructions, this document elucidates the rationale behind each step, empowering researchers to make informed safety decisions.
Compound Profile and Hazard Analysis: Understanding this compound
Before any disposal protocol can be implemented, a thorough understanding of the subject compound is paramount. This compound is a halogenated aromatic aldehyde, a class of compounds that requires careful handling due to its potential reactivity and environmental persistence.
Key Hazard Considerations:
-
Irritant: This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Direct contact and inhalation of dust or fumes must be avoided.[1][2][6]
-
Environmental Impact: As a brominated organic compound, it is not readily biodegradable and can be harmful to aquatic life.[7] Improper disposal can lead to environmental contamination.[8]
-
Reactivity: The aldehyde group can be reactive. It is crucial to prevent contact with incompatible materials to avoid potentially hazardous reactions.
A comprehensive review of the Safety Data Sheet (SDS) for this compound is a mandatory prerequisite to handling and disposal.[1]
The Disposal Protocol: A Step-by-Step Methodology
The following protocol provides a systematic approach to the safe disposal of this compound, designed to minimize risk and ensure regulatory compliance.
Experimental Protocol: Disposal of this compound
-
Personal Protective Equipment (PPE) Adherence:
-
Rationale: To create a barrier between the researcher and the chemical, preventing exposure.
-
Procedure: Before handling the compound, don a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[1][2][4][6] All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6][8]
-
-
Waste Segregation: The Cornerstone of Safe Disposal:
-
Rationale: Proper segregation prevents dangerous reactions between incompatible chemicals and ensures that waste is sent to the correct treatment facility. Halogenated organic compounds require specific disposal methods, such as high-temperature incineration.[9][10]
-
Procedure:
-
Designate a specific, clearly labeled container for "Halogenated Organic Waste."[8][9][11] This container should be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, screw-top lid to prevent leaks and vapor release.[11][12][13][14]
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound."[8][11] Do not use abbreviations.[14]
-
-
-
Waste Transfer:
-
Rationale: To minimize the risk of spills and airborne exposure during the transfer of the chemical to the waste container.
-
Procedure:
-
Carefully transfer the solid waste using a dedicated spatula or scoop. If transferring a solution, use a funnel.
-
Ensure the outside of the waste container remains free of contamination. If contamination occurs, wipe it down with a cloth lightly dampened with a suitable solvent (like ethanol or acetone), and dispose of the cloth in the same halogenated waste container.
-
-
Interim Storage in a Satellite Accumulation Area (SAA):
-
Rationale: To safely store the hazardous waste at the point of generation before it is collected for final disposal, in compliance with EPA regulations.[15]
-
Procedure:
-
-
Final Disposition:
-
Rationale: To ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[1][2][15]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Ensure all required documentation is completed accurately.
-
-
Caption: Key chemical incompatibilities for this compound waste.
Spill Response and Decontamination
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately notify personnel in the area. If the spill is large, evacuate the immediate vicinity.
-
Assess and Secure: If safe to do so, eliminate any ignition sources. Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as described in section 2.1.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. [7][12]5. Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container. [7]6. Decontaminate: Clean the spill area with soap and water, or an appropriate solvent. [1]All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By internalizing and adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste, safeguarding both your research and your community.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. benchchem.com [benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Chemical waste - Wikipedia [en.wikipedia.org]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 2-(Benzyloxy)-5-bromobenzaldehyde
An In-Depth Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-5-bromobenzaldehyde
As a Senior Application Scientist, the safe handling of specialized reagents is the bedrock of successful and reproducible research. This guide moves beyond a simple checklist to provide a comprehensive operational plan for managing this compound, a halogenated aromatic aldehyde common in synthetic workflows. Our focus is on the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting researchers and ensuring experimental integrity.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its specific hazards is paramount. The Safety Data Sheet (SDS) is the primary authoritative source for this information. This compound is a solid compound with a well-defined hazard profile that dictates our safety protocols.
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction, where subsequent exposures can lead to a more severe response.
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation that can lead to damage if not addressed immediately.[1][2][3]
-
Respiratory Irritation (Category 3): As a fine powder, the dust can irritate the respiratory system if inhaled.[1][2][3][4]
This combination of hazards—irritation, sensitization, and toxicity—requires a multi-layered approach to PPE, utilizing engineering controls and specific protective gear to create redundant layers of safety.
Core Protective Equipment & Selection Matrix
The minimum PPE for handling this compound includes a lab coat, chemical splash goggles, and appropriate gloves.[5] However, the specific task dictates the exact level of protection required. The following table provides a clear guide for selecting PPE based on the operational context.
| Task/Operation | Engineering Control | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Storage & Transport | N/A | ANSI Z87.1 Safety Glasses with Side Shields[5] | N/A (unless risk of container contamination) | Standard Lab Attire (long pants, closed-toe shoes)[6] |
| Weighing Solid | Certified Chemical Fume Hood or Vented Balance Enclosure | Chemical Splash Goggles | Disposable Nitrile Gloves (minimum 5-mil)[7] | Laboratory Coat; Avoid breathing dust[2] |
| Preparing Solutions | Certified Chemical Fume Hood | Chemical Splash Goggles | Disposable Nitrile Gloves (change if splashed) | Laboratory Coat |
| Running Reaction | Certified Chemical Fume Hood | Chemical Splash Goggles | Disposable Nitrile Gloves | Laboratory Coat |
| Workup & Extraction | Certified Chemical Fume Hood | Goggles & Face Shield (due to splash risk with larger volumes)[5] | Double-glove with Nitrile or use thicker gloves for solvent handling | Laboratory Coat |
| Spill Cleanup | Certified Chemical Fume Hood (if possible) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Laboratory Coat; Respirator may be required for large spills outside of a hood |
| Waste Disposal | Certified Chemical Fume Hood | Chemical Splash Goggles | Disposable Nitrile Gloves | Laboratory Coat |
Procedural Guidance: Weighing and Preparing a Solution
This protocol details the step-by-step integration of safety measures for a common laboratory task. The causality for each step is explained to reinforce best practices.
Objective: To safely weigh 500 mg of this compound and prepare a 0.1 M solution in Dichloromethane (DCM).
Step 1: Pre-Operation Safety Check
-
Action: Confirm the chemical fume hood has a valid certification sticker and that the airflow is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.
-
Causality: A certified fume hood is the primary engineering control to prevent inhalation of the irritant dust.[8][9] Immediate access to emergency equipment is critical in case of accidental exposure.
Step 2: Donning Personal Protective Equipment
-
Action: Put on a long-sleeved laboratory coat, followed by chemical splash goggles. Finally, don a pair of disposable nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Causality: This sequence ensures maximum coverage. Goggles provide a seal around the eyes to protect from airborne dust and splashes, which standard safety glasses do not.[6] Nitrile gloves provide adequate splash protection against this solid and many organic solvents, but they must be changed immediately upon contamination as their resistance to aromatic and halogenated compounds can be limited.[7][10][11]
Step 3: Handling the Chemical in the Fume Hood
-
Action: Place the reagent bottle, a weigh boat, spatula, and a labeled flask containing the solvent (DCM) inside the fume hood. Keep the sash at the lowest possible working height.
-
Causality: Confining all materials and manipulations within the hood prevents the release of hazardous dust or vapors into the laboratory.[8]
Step 4: Aliquoting and Dissolving
-
Action: Carefully weigh the solid into the weigh boat. Use gentle movements to avoid generating dust. Transfer the solid to the flask. Rinse the weigh boat with a small amount of solvent from the flask to ensure a complete transfer, collecting the rinsate into the flask.
-
Causality: Minimizing dust generation directly reduces the risk of respiratory irritation and contamination of the work area.[4]
Step 5: Post-Operation and Doffing PPE
-
Action: Securely cap the solution flask. Wipe down the spatula and work surface inside the hood with a solvent-dampened towel, disposing of the towel in the designated solid halogenated waste container. Remove gloves first by peeling them off without touching the outer surface, and dispose of them in the same waste container. Remove goggles and lab coat. Wash hands thoroughly with soap and water.
-
Causality: Decontamination of the work area is a critical step.[8] Proper doffing technique prevents cross-contamination from the gloves to your skin. Hand washing is the final, essential step to remove any potential residual contamination.[12]
Safety Workflow Diagram
This diagram illustrates the decision-making process for the safe handling of this compound, from initial assessment to final waste disposal.
Caption: Decision workflow for safe handling of this compound.
Emergency and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[1]
Disposal Plan: The proper disposal of halogenated compounds is critical for environmental protection and regulatory compliance.
-
Segregation: this compound is a brominated (halogenated) organic compound. All waste, including contaminated gloves, weigh boats, paper towels, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[8][14][15] Do not mix with non-halogenated waste.[15]
-
Labeling: The waste container must be kept closed when not in use and be clearly labeled with the words "Hazardous Waste" and a complete list of its contents.[8][14]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup, typically managed by the Environmental Health and Safety (EHS) department.[8]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. gloves.com [gloves.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
